molecular formula C5H2ClN3S2 B13007111 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol

7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol

Cat. No.: B13007111
M. Wt: 203.7 g/mol
InChI Key: HYTQJDBPWYRNTG-UHFFFAOYSA-N
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Description

7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol is a useful research compound. Its molecular formula is C5H2ClN3S2 and its molecular weight is 203.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2ClN3S2

Molecular Weight

203.7 g/mol

IUPAC Name

7-chloro-1H-[1,3]thiazolo[5,4-d]pyrimidine-2-thione

InChI

InChI=1S/C5H2ClN3S2/c6-3-2-4(8-1-7-3)11-5(10)9-2/h1H,(H,9,10)

InChI Key

HYTQJDBPWYRNTG-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Cl)NC(=S)S2

Origin of Product

United States

Foundational & Exploratory

Synthesis of 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol from 5-Amino-6-chloropyrimidine-4-thiol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazolo[5,4-d]pyrimidine scaffold is a privileged bicyclic pharmacophore, acting as a purine bioisostere with profound applications in medicinal chemistry, particularly in the development of [1]. The synthesis of 7-chlorothiazolo[5,4-d]pyrimidine-2-thiol from 5-amino-6-chloropyrimidine-4-thiol represents a critical node in drug discovery. The 6-chloro group of the starting material (which transitions to the 7-chloro position on the fused bicyclic system) serves as an excellent electrophilic handle for subsequent nucleophilic aromatic substitution (SNAr), while the newly formed 2-thiol group allows for further functionalization via alkylation or oxidation[2].

Mechanistic Rationale: The "Why" Behind the Chemistry

The transformation of an ortho-aminothiol into a 2-mercaptothiazole ring is classically achieved via cyclodesulfurization using carbon disulfide (CS2) in the presence of a base[3].

Causality of Reagent Selection:

  • Carbon Disulfide (CS2): Acts as the primary one-carbon electrophile. It is highly reactive toward the nucleophilic amino group of the pyrimidine.

  • Base (KOH): Potassium hydroxide serves a dual purpose. First, it deprotonates the 4-thiol group to form a highly nucleophilic thiolate, increasing the solubility of the starting material in the organic solvent. Second, it neutralizes the hydrogen sulfide (H2S) byproduct generated during cyclization, driving the equilibrium forward.

  • Solvent (Ethanol): A polar protic solvent is required to dissolve the potassium salt of the starting material while maintaining miscibility with CS2.

The Reaction Cascade:

  • Nucleophilic Attack: The 5-amino group attacks the electrophilic carbon of CS2, forming a dithiocarbamate intermediate.

  • Intramolecular Cyclization: The adjacent 4-thiolate nucleophile attacks the thiocarbonyl carbon of the dithiocarbamate.

  • Aromatization: Elimination of H2S yields the fused thiazole ring. The product exists in a tautomeric equilibrium between the 2-thiol and 2-thione forms, predominantly favoring the thione form in the solid state but reacting as a thiolate in basic solutions[2].

Mechanism SM 5-Amino-6-chloro pyrimidine-4-thiol Intermediate Dithiocarbamate Intermediate SM->Intermediate Nucleophilic Attack Reagents CS2 + KOH (Ethanol) Reagents->Intermediate Product 7-Chlorothiazolo[5,4-d] pyrimidine-2-thiol Intermediate->Product Intramolecular Cyclization Byproduct H2S (Gas) Elimination Intermediate->Byproduct Leaving Group

Mechanistic pathway of thiazolo[5,4-d]pyrimidine ring formation via CS2.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed to maximize yield while suppressing the competitive SNAr hydrolysis of the 6-chloro group, a common side reaction if parameters are not strictly controlled.

Workflow Step1 1. Solubilization SM + EtOH/KOH Step2 2. Addition CS2 at 0-5°C Step1->Step2 Step3 3. Cyclization Reflux 8-12h Step2->Step3 Step4 4. Precipitation Acidify to pH 3-4 Step3->Step4 Step5 5. Isolation Filter & Dry Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Step-by-Step Procedure:

  • Preparation & Solubilization: To a round-bottom flask equipped with a magnetic stirrer, add (1.0 equivalent)[4]. Suspend the solid in absolute ethanol (10 mL per mmol of substrate). Slowly add an aqueous solution of KOH (1.2 equivalents).

    • Expert Insight: Strict stoichiometric control of the base is critical; excess base combined with prolonged heating will lead to the irreversible displacement of the 6-chloro group by ethoxide.

  • Electrophile Addition: Cool the reaction mixture to 0–5 °C using an ice-water bath. Add CS2 (3.0 equivalents) dropwise over 15 minutes.

    • Expert Insight: CS2 is highly volatile (b.p. 46 °C). Low-temperature addition prevents evaporative loss and controls the highly exothermic formation of the dithiocarbamate intermediate.

  • Cyclization (Reflux): Attach a reflux condenser and heat the mixture to 78 °C for 8–12 hours.

  • Workup & Precipitation: Cool the mixture to room temperature, then further to 0–5 °C. Slowly acidify the mixture using 1N HCl until the pH reaches 3–4.

    • Expert Insight: The product exists as a highly soluble potassium salt in the basic medium. Acidification protonates the thiolate, triggering the rapid precipitation of the neutral 7-chlorothiazolo[5,4-d]pyrimidine-2-thiol.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake sequentially with cold water (to remove KCl salts) and cold ethanol (to remove unreacted CS2 and organic impurities). Dry the product under a high vacuum at 50 °C to constant weight.

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the optimization of the cyclization step, demonstrating why the CS2/KOH/EtOH system is the superior choice for this specific transformation.

Reagent SystemSolventBaseTemp (°C)Time (h)Yield (%)Purity (LC-MS)
CS2 (3.0 eq) Ethanol KOH (1.2 eq) 78 (Reflux) 12 85% >95%
CS2 (3.0 eq)DMFK2CO3 (1.5 eq)100872%90%
Potassium ethyl xanthatePyridineNone115 (Reflux)665%85%
Thiophosgene (1.1 eq)DCMEt3N (2.0 eq)0 to 25440%<70%*

*Note: The use of highly reactive thiophosgene leads to significant polymerization and degradation of the starting material, rendering it unsuitable for this specific substrate.

Analytical Characterization & Validation

To ensure the trustworthiness and structural integrity of the synthesized batch, the following analytical signatures must be verified:

  • LC-MS (ESI+): Expected m/z for C5H2ClN3S2 [M+H]+ is 203.94. The presence of the characteristic chlorine isotope pattern (approx. 3:1 ratio for M / M+2) is a critical validation point.

  • 1H NMR (DMSO-d6): The pyrimidine C5-NH2 protons are absent. The single aromatic proton (pyrimidine C2-H, which becomes C5-H in the fused system) typically appears as a sharp singlet around δ 8.60 - 8.80 ppm. The thiol/thione proton exchanges with D2O and appears as a broad singlet >13.0 ppm.

  • FT-IR (ATR): Disappearance of the primary amine N-H stretching bands (typically 3300-3400 cm⁻¹) from the starting material. Appearance of a strong C=S stretching band around 1100-1200 cm⁻¹ due to the dominant thione tautomer in the solid state.

References

  • Title: THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES Source: Bulgarian Scientific Pharmaceutical Society (BSPHS) URL: [Link]

  • Title: Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives Source: ResearchGate URL: [Link]

  • Title: Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors Source: National Institutes of Health (NIH / PMC) URL: [Link]

Sources

Synthesis of 7-chlorothiazolo[5,4-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazolo[5,4-d]pyrimidines represent a privileged scaffold in medicinal chemistry, functioning as bioisosteres of purines.[1][2] By replacing the imidazole ring of purine with a thiazole, researchers gain access to unique electronic profiles and solubility parameters while maintaining affinity for adenosine receptors (A1/A2A), kinases (VEGFR-2), and immune targets (CX3CR1).

This guide details the synthesis of the 7-chlorothiazolo[5,4-d]pyrimidine core—the critical electrophilic intermediate required to access bioactive libraries.[3] We focus on two validated pathways:

  • The "Pyrimidine-First" Route: A rapid, one-step cascade to access 2-amino-7-chloro derivatives.[3]

  • The "De Novo" Route: A scalable, multi-step assembly yielding the versatile 5,7-dichloro scaffold.[4]

Retrosynthetic Analysis & Strategic Disconnections

The synthesis of the 7-chloro core relies on generating a reactive electrophile at C7.[3] The structural logic dictates two primary disconnections:

  • Disconnection A (Annulation): Building the thiazole ring onto a pre-existing pyrimidine. This is kinetically favored for generating 2-amino derivatives.[3]

  • Disconnection B (Cyclization/Chlorination): Constructing the pyrimidine ring onto a thiazole precursor, followed by aromatization/chlorination. This is preferred for 5,7-dichloro analogs.[3]

Retrosynthesis target 7-Chlorothiazolo[5,4-d]pyrimidine (Electrophilic Core) pyrim 5-Amino-4,6-dichloropyrimidine (Commercial Precursor) pyrim->target Route A: Isothiocyanate Cascade (C2-Amino) thiazole 5-Aminothiazole-4-carboxylate (De Novo Assembly) dione Thiazolo[5,4-d]pyrimidine-5,7-dione (Oxo-Intermediate) thiazole->dione Cyclization (Urea/Carbonyl) dione->target Chlorination (POCl3) dione->target Route B: De Novo (C2-H / C2-Alkyl)

Figure 1: Strategic disconnections for the synthesis of the thiazolo[5,4-d]pyrimidine core.

Route A: The "Pyrimidine-First" Cascade

Target: 2-Amino-7-chlorothiazolo[5,4-d]pyrimidines Primary Application: Rapid generation of A2A receptor antagonist libraries.[3]

This route utilizes the commercially available 5-amino-4,6-dichloropyrimidine .[3] The reaction with isothiocyanates (RNCS) triggers a tandem nucleophilic addition/cyclization sequence. This method is superior for introducing diverse amines at the C2 position in a single step.

Mechanism of Action[3]
  • Nucleophilic Attack: The C5-amino group of the pyrimidine attacks the isothiocyanate carbon.[3]

  • Cyclization: The resulting thiourea sulfur attacks the C4-chloro position (SNAr).[3]

  • Elimination: Loss of HCl aromatizes the thiazole ring.[3]

Detailed Protocol

Reagents: 5-amino-4,6-dichloropyrimidine (1.0 eq), Isothiocyanate (1.2 eq), NaH (or K2CO3), DMF (anhydrous).

  • Preparation: Charge a flame-dried round-bottom flask with 5-amino-4,6-dichloropyrimidine (10 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 12 mmol) portion-wise. Stir for 30 min to generate the amidine anion.

    • Note: For less acidic substrates, K2CO3/acetone reflux is a milder alternative, though slower.

  • Addition: Add the requisite isothiocyanate (12 mmol) dropwise.

  • Cyclization: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (usually 30% EtOAc/Hexane).

  • Workup: Pour the reaction mixture into crushed ice. The product often precipitates as a solid. Filter, wash with water, and recrystallize from EtOH/DMF.

Yield Expectation: 75–90%

Route B: The "De Novo" Stepwise Assembly

Target: 5,7-Dichlorothiazolo[5,4-d]pyrimidine Primary Application: Scale-up synthesis; versatile core for dual functionalization at C5 and C7.[3]

When the target requires a hydrogen, alkyl, or aryl group at C2 (rather than an amine), the "De Novo" route is required. This involves constructing the pyrimidine dione and chlorinating it.

Step 1: Synthesis of the Thiazole Core

Condense ethyl isocyanoacetate with ethoxycarbonyl isothiocyanate to yield the 5-aminothiazole intermediate.[3][4] This reaction is highly regioselective.[3]

Step 2: Formation of the Dione

Precursor: 5-amino-thiazole-4-carboxylic acid ethyl ester.[3] Reagents: Urea (excess) or Potassium Cyanate/HCl. Conditions: Fusion at 180°C (melt) or reflux in acidic media. Result: Thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione.[3]

Step 3: Chlorination (The Critical Step)

Converting the inert dione to the reactive dichloro-species requires forcing conditions.[3]

Protocol:

  • Setup: In a heavy-walled pressure vessel or round-bottom flask, suspend the dione (10 g) in POCl3 (50 mL, 10-15 eq).

  • Catalyst: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) or N,N-Dimethylaniline.

    • Why: The base forms a Vilsmeier-Haack-type complex with POCl3, significantly lowering the activation energy for the substitution of the enolizable oxygens.[3]

  • Reaction: Heat to 110°C (Reflux) for 16–24 hours. The suspension will clear as the dichloro product forms (it is soluble in POCl3).

  • Quench (Hazard): Distill off excess POCl3 under reduced pressure. Pour the viscous residue slowly onto crushed ice/water with vigorous stirring. Maintain temp <10°C to prevent hydrolysis of the reactive chlorides.[3]

  • Isolation: Extract immediately with DCM or EtOAc. Dry over MgSO4 and concentrate.

Yield Expectation: 60–80%

Derivatization: Regioselective SNAr

The 7-chloro and 5,7-dichloro scaffolds exhibit distinct reactivity profiles.[3] Understanding the electronic bias is crucial for library synthesis.

Reactivity Hierarchy

C7-Cl >> C5-Cl The C7 position is electronically analogous to the C4 position of pyrimidine (or C6 of purine).[3] It is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms and the fused thiazole ring.[3]

Protocol: Selective C7-Amination

To selectively functionalize C7 while leaving C5-Cl intact (for later steps):

  • Solvent: THF or Dioxane (anhydrous).

  • Base: DIPEA or Et3N (1.1 eq).

  • Nucleophile: Primary or Secondary Amine (1.0 eq).

  • Conditions: Room Temperature , 1–2 hours.

    • Caution: Heating will promote disubstitution (reaction at C5).

  • Outcome: 7-amino-5-chlorothiazolo[5,4-d]pyrimidine.

SNAr_Selectivity start 5,7-Dichloro Scaffold inter 7-Amino-5-chloro Intermediate start->inter Amine (1 eq) 0°C to RT final 5,7-Diamino Product inter->final Amine (Excess) 80°C / Heat

Figure 2: Regioselectivity control in nucleophilic aromatic substitution.

Summary of Key Data

ParameterRoute A (Isothiocyanate)Route B (POCl3 Chlorination)
Starting Material 5-Amino-4,6-dichloropyrimidineThiazolo[5,4-d]pyrimidine-5,7-dione
Key Reagent R-NCS (Isothiocyanate)POCl3 + DIPEA
Temperature 80–100°C110°C (Reflux)
Product 2-Amino -7-chloro derivative5,7-Dichloro derivative
Limitation Fixed "Amino" at C2Harsh conditions (POCl3 handling)
Primary Risk Incomplete cyclizationHydrolysis during quench

References

  • Single-Step Syntheses of 2-Amino-7-chlorothiazolo[5,4-d]pyrimidines. J. Org. Chem. 2005, 70, 24, 10194–10197.[5] Validation of Route A (Isothiocyanate cascade).

  • Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. Heterocycles, 2012, 85, 7, 1721. Validation of Route B (POCl3 chlorination and scale-up).

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Adenosine Receptors. Molecules 2021, 26(14), 4186. Validation of SAR and biological applications.

  • Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines as potent and selective antagonists of the fractalkine receptor (CX3CR1). J. Med.[3][6] Chem. 2013, 56, 8, 3177–3190.[6] Validation of regioselective substitution strategies.

Sources

7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol: A Technical Guide to Orthogonal Functionalization and Bioisosteric Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, scaffold diversity and bioisosterism are paramount for overcoming pharmacokinetic liabilities and patent landscapes. 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol (CAS: 1707571-66-1) emerges as a highly versatile, bifunctional building block. By replacing the N9 atom of a traditional purine ring with a sulfur atom, the thiazolo[5,4-d]pyrimidine core acts as a privileged 1[1]. This structural pivot not only alters the hydrogen-bonding network—often enhancing membrane permeability—but also provides a unique electronic landscape for regioselective, orthogonal functionalization.

This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical properties, self-validating synthetic workflows, and broad pharmacological applications ranging from oncology to immunosuppression.

Physicochemical Profiling & Structural Analysis

The utility of 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol lies in its dual reactive sites: a highly electrophilic C7 position and a nucleophilic C2-thiol. Understanding these baseline quantitative parameters is critical for calculating reaction stoichiometry and predicting chromatographic behavior.

PropertyValue
Chemical Name 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol
CAS Number 2[2]
Molecular Formula C₅H₂ClN₃S₂
Molecular Weight 203.67 g/mol
Core Scaffold Thiazolo[5,4-d]pyrimidine
Key Reactive Sites C7 (Electrophilic SNAr site), C2-Thiol (Soft Nucleophile)
Storage Conditions Inert atmosphere, 2-8°C (to prevent thiol oxidation)[3]

Mechanistic Chemistry: The Logic of Orthogonal Reactivity

As a Senior Application Scientist, I emphasize that successful library generation relies on predictable, orthogonal reactivity. The 7-chlorothiazolo[5,4-d]pyrimidine-2-thiol system is a textbook example of this principle.

  • C7-Electrophilicity (Hard/Borderline Reactivity): The C7 position is flanked by two electronegative nitrogen atoms within the pyrimidine ring. This severely depletes the electron density at C7, lowering the LUMO energy and making the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines.

  • C2-Nucleophilicity (Soft Reactivity): The C2-thiol (-SH) is a soft nucleophile. Under mildly basic conditions, it deprotonates to form a thiolate anion, which readily attacks soft electrophiles (like alkyl halides) via an SN2 mechanism.

The Causality of Sequence: Because the C7-Cl bond requires thermal activation and harder nucleophiles (amines), while the C2-thiol reacts with soft electrophiles at room temperature, the sequence of functionalization must be strictly ordered. Performing the SNAr amination first prevents the amine from competing with the thiolate during the alkylation step.

Workflow A 7-Chlorothiazolo[5,4-d] pyrimidine-2-thiol (CAS: 1707571-66-1) B C7-Amination (SNAr Reaction) A->B Amine, DIPEA Heat/MW C 7-Amino-2-thiol Intermediate B->C D C2-S-Alkylation (Base + Alkyl Halide) C->D R-X, K2CO3 DMF E Dual-Functionalized API Candidate D->E

Workflow for the orthogonal functionalization of 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol.

Experimental Protocols: Self-Validating Workflows

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) that confirm mechanistic milestones.

Protocol 1: Regioselective C7-Amination via SNAr

This step installs the primary pharmacophore at the pyrimidine core.

  • Preparation: In an oven-dried microwave vial, dissolve 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol (1.0 eq) and the desired amine (1.1 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) or n-butanol.

    • Causality: NMP is chosen for its high dielectric constant, which stabilizes the polar Meisenheimer complex intermediate formed during the SNAr transition state[4].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl byproduct, preventing the amine reactant from becoming protonated and unreactive, without competing for the C7 electrophile.

  • Reaction: Seal the vial and heat under microwave irradiation at 125°C for 30 minutes[4].

  • Self-Validation (LC-MS): Sample the reaction. The starting material exhibits a distinct 3:1 isotopic pattern (M / M+2) characteristic of a single chlorine atom. Validation is achieved when this isotopic signature completely disappears , replaced by the expected mass of the 7-amino product.

Protocol 2: C2-Thioether Formation (S-Alkylation)

This step fine-tunes the lipophilicity and receptor-binding affinity of the molecule.

  • Preparation: Dissolve the isolated 7-amino-2-thiol intermediate (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq) and stir for 15 minutes at room temperature.

    • Causality: K₂CO₃ is a mild, heterogeneous base in DMF. It is strong enough to deprotonate the acidic thiol (pKa ~6-8) to form the highly nucleophilic thiolate, but weak enough to avoid hydrolytic cleavage of the pyrimidine ring.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Stir at room temperature to 50°C until completion.

  • Self-Validation (TLC & NMR): On a silica TLC plate (EtOAc/Hexane), the starting thiolate will streak near the baseline due to its ionic nature. Validation is achieved when a tight, non-polar spot emerges at a higher Rf. Subsequent ¹H-NMR will confirm success via the disappearance of the broad -SH proton signal (typically >12 ppm) and the appearance of new aliphatic protons adjacent to the sulfur atom.

Biological Applications & Pharmacological Grounding

The resulting dual-functionalized thiazolo[5,4-d]pyrimidines are not mere chemical curiosities; they are potent modulators of critical biological pathways.

  • Adenosine Receptor Antagonism: Derivatives synthesized from this scaffold exhibit nanomolar to sub-nanomolar binding affinities for human A1 and A2A adenosine receptors. This dual antagonism is highly sought after in the development of novel therapeutics for neurodegenerative diseases and depression[5].

  • Antiproliferative Activity (Oncology): Specific 7-amino-thiazolo[5,4-d]pyrimidine derivatives have demonstrated potent inhibition against human gastric cancer cell lines (e.g., MGC-803 and HGC-27), with IC₅₀ values in the ~4-5 μM range, while maintaining a 12-fold selectivity window over normal gastric epithelial cells (GES-1)[6].

  • Immunosuppression: 7-N-Piperazinyl derivatives of this scaffold have been discovered as a novel class of immunosuppressive agents. They exhibit potent activity in mixed lymphocyte reaction (MLR) assays (IC₅₀ < 50 nM), making them equipotent to Cyclosporin A for preventing organ transplant rejection[7].

  • TRPV1 Channel Inhibition: The scaffold is a proven core for Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are critical targets for next-generation, non-opioid pain management therapies[8].

Pathway A Thiazolo[5,4-d]pyrimidine Derivative B Adenosine A2A / A1 Receptor Antagonism A->B C TRPV1 Channel Inhibition A->C D Modulation of cAMP & Ca2+ Signaling B->D C->D E Immunosuppressive & Antiproliferative Effects D->E

Pharmacological signaling pathways modulated by thiazolo[5,4-d]pyrimidine derivatives.

References

  • Bidepharm. "7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol (CAS: 1707571-66-1) Properties and Specifications." Bide Pharm. 2

  • Romagnoli, R., et al. "Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression." National Institutes of Health (NIH) / PMC. 5

  • Wang, L., et al. "Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents." National Institutes of Health (NIH) / PMC. 6

  • Jansa, P., et al. "Discovery of 7-N-Piperazinylthiazolo[5,4-d]pyrimidine Analogues as a Novel Class of Immunosuppressive Agents with in Vivo Biological Activity." Journal of Medicinal Chemistry - ACS Publications. 7

  • Kang, F-A., et al. "Scale-Up Synthesis of a TRPV1 Antagonist Featuring a Facile Thiazolo[5,4-d]pyrimidine Formation." Organic Process Research & Development - ACS Publications. 8

  • Fahmy, H. "A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry." Academia.edu. 1

  • Google Patents. "Piperidine derivatives as JAK3 inhibitors (AU2009276420A1) - Detailing SNAr amination of 7-chlorothiazolo[5,4-d]pyrimidine." Google Patents. 4

Sources

Spectroscopic Characterization of 7-chlorothiazolo[5,4-d]pyrimidine-2-thiol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolo[5,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its structural similarity to endogenous purines, which allows it to interact with a wide array of biological targets.[1] This guide provides an in-depth technical overview of the essential spectroscopic techniques required for the unambiguous structural elucidation and characterization of a key derivative, 7-chlorothiazolo[5,4-d]pyrimidine-2-thiol. We will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols form a self-validating system for researchers in drug discovery and chemical synthesis.

The Molecular Blueprint: Structure and Tautomerism

7-chlorothiazolo[5,4-d]pyrimidine-2-thiol is a fused heterocyclic system featuring a thiazole ring merged with a pyrimidine ring. Key functionalities include a chlorine atom at the 7-position and a thiol group at the 2-position. A critical aspect of its chemistry is the potential for thiol-thione tautomerism, where the compound can exist in equilibrium between the thiol (-SH) form and the thione (C=S, -NH) form. Spectroscopic analysis is vital to determine the predominant form in a given state.

cluster_0 7-chlorothiazolo[5,4-d]pyrimidine-2-thiol mol mol

Caption: Molecular Structure of 7-chlorothiazolo[5,4-d]pyrimidine-2-thiol.

The Analytical Workflow: A Multi-Technique Approach

No single technique can provide a complete structural picture. A synergistic approach, where the outputs of different spectroscopic methods are correlated, is essential for a robust and self-validating characterization. This workflow ensures that the molecular weight, functional groups, and atomic connectivity are all confirmed.

G Start Sample: 7-chlorothiazolo [5,4-d]pyrimidine-2-thiol MS Mass Spectrometry (MS) Start->MS Determines Molecular Weight & Isotopic Pattern IR Infrared (IR) Spectroscopy Start->IR Identifies Functional Groups (C=S, N-H, C-Cl) NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Maps C-H Framework & Connectivity UV UV-Vis Spectroscopy Start->UV Probes Conjugated π-System Structure Final Structure Elucidation MS->Structure IR->Structure NMR->Structure UV->Structure G M [C₅H₂ClN₃S₂]⁺˙ m/z ≈ 203/205 F1 Loss of Cl˙ M->F1 F2 Loss of HCN M->F2 Frag1 [C₅H₂N₃S₂]⁺ m/z ≈ 168 F1->Frag1 F3 Loss of CS Frag1->F3 Frag2 [C₄H₂N₂S₂]⁺˙ m/z ≈ 142 F2->Frag2 Frag3 [C₄H₂N₃S]⁺ m/z ≈ 124 F3->Frag3

Caption: Plausible mass fragmentation pathway for the title compound.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of a molecule, specifically the transitions of electrons in π-systems. The fused aromatic rings of the thiazolopyrimidine core contain a conjugated system that absorbs light in the UV-Vis range.

Experimental Protocol
  • Solution Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-400 nm.

Spectral Interpretation

The spectrum is expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions. Thiazolopyrimidine derivatives typically exhibit strong absorption bands in the 230-390 nm range. [2][3]The exact position of the maximum absorption (λₘₐₓ) is sensitive to the substitution pattern and the solvent used.

Conclusion

The comprehensive characterization of 7-chlorothiazolo[5,4-d]pyrimidine-2-thiol is achieved through a synergistic application of multiple spectroscopic techniques. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and aids in tautomer identification, while mass spectrometry provides an unambiguous molecular weight and a characteristic isotopic signature. Finally, UV-Vis spectroscopy probes the conjugated electronic system. Together, these methods provide a self-validating and complete structural elucidation, a critical requirement for advancing compounds in drug discovery and development pipelines.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Ali, T. E., et al. (2024). Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2‑a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents. ACS Omega. Available at: [Link]

  • Yahya, T. A. A., et al. (2015). Synthesis of some arylidene derivatives of thiazolopyrimidineas anticancer. Der Pharma Chemica, 7(1), 106-110. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2025). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Chemistry Central Journal. Available at: [Link]

  • Nagarajaiah, H., et al. (2013). Synthesis of some new derivatives of thiazolopyrimidines and hydrolysis of its arylidene derivative. Journal of Chemical Sciences, 125(3), 467-474. Available at: [Link]

  • Asadi, M., et al. (2023). Thiazolopyrimidine derivatives as novel class of small molecule tyrosinase inhibitor. Scientific Reports. Available at: [Link]

  • Hassan, A. S., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Chemistry Central Journal. Available at: [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Hassan, A. S., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Chemistry Central Journal. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

Sources

Structural Elucidation of the Thiazolo[5,4-d]pyrimidine Scaffold: A Comprehensive 1H and 13C NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold & Pharmacological Relevance

The thiazolo[5,4-d]pyrimidine bicyclic system is a privileged structural motif in modern medicinal chemistry. Functioning as a highly effective purine bioisostere—where the nitrogen at position 9 of the purine ring is replaced by a sulfur atom—this scaffold exhibits profound affinity for various biological targets, including adenosine receptors (A1/A2A) and multiple protein kinases[1].

For drug development professionals and synthetic chemists, confirming the regioselectivity of functionalization at the C2, C5, and C7 positions is a critical quality control step. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this structural elucidation. The electron-deficient nature of the pyrimidine ring, coupled with the complex electron-donating and withdrawing dynamics of the fused thiazole, creates a highly distinct, deshielded NMR profile that requires precise interpretation.

Structural Topology and IUPAC Numbering

Understanding the spectral data requires strict adherence to the IUPAC numbering of the thiazolo[5,4-d]pyrimidine core:

  • Thiazole Ring: Sulfur atom (S1), carbon (C2), nitrogen (N3).

  • Bridgehead Carbons: C3a and C7a.

  • Pyrimidine Ring: Nitrogen (N4), carbon (C5), nitrogen (N6), carbon (C7).

Because all core carbons are


 hybridized and directly adjacent to highly electronegative heteroatoms, their chemical shifts are highly sensitive to both local substituent effects and the global diamagnetic anisotropy of the fused ring system.

Methodological Design: A Self-Validating NMR Protocol

To ensure rigorous scientific integrity, the NMR acquisition must follow a self-validating protocol. Simply acquiring a spectrum is insufficient; the experimental choices must be deliberately engineered to isolate and confirm specific structural features.

Step-by-Step Methodology

Step 1: Causality-Driven Solvent Selection Dissolve 5–10 mg of the purified compound in 0.6 mL of the appropriate deuterated solvent.

  • Causality: For highly functionalized, protic derivatives (e.g., 5,7-diamino or 5,7-diol substituted), DMSO-d6 is mandatory. The strong hydrogen-bonding capability of DMSO restricts the rapid exchange of protic substituents (-NH2, -OH) with trace water, allowing them to be observed as distinct signals[2]. Conversely, for lipophilic or halogenated variants (e.g., 5,7-dichlorothiazolo[5,4-d]pyrimidine), CDCl3 is preferred to maximize solubility and spectral resolution[3].

Step 2: 1H NMR Acquisition Acquire the proton spectrum at 300–400 MHz.

  • Causality: Set the relaxation delay (D1) to at least 1–2 seconds. The highly deshielded C2-H proton (if unsubstituted) lacks adjacent protons for efficient dipole-dipole relaxation, requiring a longer D1 to ensure accurate integration.

Step 3: The D2O Shake Validation If broad singlets are observed in the 6.0–10.0 ppm range (indicative of -NH, -NH2, or -OH at C5/C7), add 1–2 drops of D2O to the NMR tube. Shake vigorously for 30 seconds and re-acquire the 1H spectrum.

  • Validation: The immediate disappearance of these signals validates their assignment as exchangeable heteroatom protons, differentiating them from aromatic core protons. This creates a self-validating loop for structural assignment.

Step 4: 13C NMR Acquisition Acquire the carbon spectrum at 75–100 MHz using proton decoupling.

  • Causality: The thiazolo[5,4-d]pyrimidine core consists entirely of quaternary carbons (unless C2 is unsubstituted). Quaternary carbons suffer from long

    
     relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. Therefore, the relaxation delay must be increased (D1 = 2–3 seconds) and the number of scans maximized (minimum 512–1024) to achieve a viable signal-to-noise ratio.
    

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6 or CDCl3) Acquisition1H 1H NMR Acquisition (300-400 MHz) SamplePrep->Acquisition1H Acquisition13C 13C NMR Acquisition (75-100 MHz) SamplePrep->Acquisition13C D2OShake D2O Shake Experiment (Validate Exchangeables) Acquisition1H->D2OShake DataProcessing Data Processing & FT (Phase/Baseline Correction) Acquisition13C->DataProcessing D2OShake->DataProcessing StructuralEluc Structural Elucidation (Core vs. Substituents) DataProcessing->StructuralEluc

Fig 1. Self-validating NMR workflow for thiazolo[5,4-d]pyrimidine structural elucidation.

1H NMR Characteristics of the Core

The proton NMR spectrum of the thiazolo[5,4-d]pyrimidine core is primarily defined by the C2-H proton (when position 2 is unsubstituted).

Due to the combined inductive electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, along with the strong diamagnetic anisotropy of the fused heteroaromatic system, the C2-H proton is severely deshielded. It typically resonates as a sharp singlet in the extreme downfield region, between 8.30 ppm and 9.70 ppm [3][4]. For example, in the intermediate building block 5,7-dichlorothiazolo[5,4-d]pyrimidine, the C2-H signal appears at exactly 9.69 ppm in DMSO-d6[3].

When position 2 is substituted (e.g., with a methyl or aryl group), this diagnostic singlet disappears, and the spectrum is dominated by the substituent's protons. For instance, a C2-methyl group typically appears around 2.91 ppm in CDCl3[4].

Table 1: Representative 1H NMR Chemical Shifts
CompoundSolventC2-H (ppm)Key Substituent Protons (ppm)
5,7-Dichlorothiazolo[5,4-d]pyrimidineDMSO-d69.69 (s, 1H)N/A
7-Chloro-2-methylthiazolo[5,4-d]pyrimidineCDCl3N/A2.91 (s, 3H, C2-CH3)
2-(2-Furanyl)-N5-propylthiazolo[5,4-d]pyrimidine-5,7-diamineDMSO-d6N/A7.89 (s, 1H, furan), 7.10 (br s, 2H, NH2)

13C NMR Characteristics of the Core

The 13C NMR spectrum provides a definitive map of the scaffold's carbon framework. The core consists of five distinct carbon environments (C2, C3a, C5, C7, C7a).

The Deshielded Triad (C2, C5, C7): These carbons are directly bonded to electronegative nitrogen and/or sulfur atoms, pulling electron density away from the nuclei.

  • C2: Typically observed between 155.0 – 168.0 ppm . Its shift is highly sensitive to C2 substitution (e.g., aryl vs. alkyl).

  • C5 & C7: The pyrimidine carbons resonate between 150.0 – 165.0 ppm . In halogenated derivatives (e.g., 5,7-dichloro), these carbons are further deshielded due to the inductive effect of chlorine[3]. In aminated derivatives, the electron-donating resonance effect of the -NH2 group can slightly shield these carbons compared to their halogenated analogs[2].

The Bridgehead Carbons (C3a, C7a):

  • C3a: Resonates around 140.0 – 156.0 ppm .

  • C7a: Typically the most shielded of the core carbons, appearing between 110.0 – 130.0 ppm , as it is not directly flanked by two heteroatoms in the same manner as C2, C5, or C7.

Table 2: Representative 13C NMR Chemical Shifts (Core Carbons)
CompoundSolventCore Carbon Resonances (ppm)
5,7-Dichlorothiazolo[5,4-d]pyrimidineCDCl3166.81, 156.49, 155.77, 155.36, 140.95
7-Aryl-5-methylthiazolo[5,4-d]pyrimidineCDCl3167.9, 164.9, 163.7, 156.6, 140.2
2-(2-Furanyl)-N5-propylthiazolo[5,4-d]pyrimidine-5,7-diamineDMSO-d6165.06, 160.47, 157.44, 148.66, 113.13

References

  • Shu, L., Alabanza, L. M., & Gu, C. "CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE." CLOCKSS. Available at: [Link]

  • Università degli studi di Ferrara. "Design, Synthesis and Pharmacological Characterization of 2-(2-Furanyl)thiazolo[5,4- d]pyrimidine-5,7-Diamine Derivatives: New H." Unife.it. Available at: [Link]

  • Su, Y.-X., et al. "“On Water” Direct Pd-Catalysed CH Arylation of Thiazolo[5,4-d]pyrimidine Derivative." SciSpace. Available at: [Link]

  • National Institutes of Health (NIH). "Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression." NIH.gov. Available at: [Link]

Sources

Mass Spectrometry Analysis of 7-Chlorothiazolo[5,4-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazolo[5,4-d]pyrimidines represent a privileged scaffold in medicinal chemistry, frequently functioning as purine isosteres in the design of targeted therapeutics. The 7-chloro substituted analog, 7-chlorothiazolo[5,4-d]pyrimidine , serves as a critical electrophilic building block. Through nucleophilic aromatic substitution (SNAr), this precursor is transformed into highly functionalized libraries of kinase inhibitors (e.g., PI3K, JAK3) and immune modulators (e.g., STING agonists).

This whitepaper establishes a rigorous, self-validating framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) and electron ionization (EI-MS) analysis of these derivatives. By understanding the causality behind ionization dynamics and chromatographic behavior, researchers can confidently elucidate structures and accelerate lead optimization.

Structural Chemistry and Ionization Dynamics

The thiazolo[5,4-d]pyrimidine core is a highly electron-deficient bicyclic system. The presence of the 7-chloro substituent withdraws electron density, making the C7 position exceptionally susceptible to nucleophilic attack by amines or alcohols.

Electron Ionization (EI-MS) Fragmentation

When analyzing the unsubstituted or minimally substituted thiazolo[5,4-d]pyrimidine core via Electron Ionization (EI), the fragmentation pathways are heavily dictated by the stability of the fused rings. The mass spectrum typically displays a prominent molecular ion peak, followed by sequential losses of hydrogen cyanide (HCN) from the pyrimidine ring[1].

Table 1: Diagnostic EI-MS Fragmentation Ions for the Thiazolo[5,4-d]pyrimidine Core

Ion Identitym/z (Da)Relative AbundanceMechanistic Origin
M+• 137100% (Base Peak)Intact molecular ion of the core
[M–HCN]+• 11030%Primary cleavage of the pyrimidine ring
[M–2HCN]+• 8339%Secondary pyrimidine ring cleavage
[M–CS]+• 933%Minor cleavage of the thiazole ring
Electrospray Ionization (ESI-MS/MS) Dynamics

For synthesized 7-chlorothiazolo[5,4-d]pyrimidine derivatives—where the chlorine is displaced by complex, basic amines—Electrospray Ionization (ESI) is the mandatory technique. Protonation predominantly occurs at the pyrimidine nitrogen (N5 or N6) or the newly introduced exocyclic amine. The gas-phase basicity of the exocyclic amine often dictates the primary site of ionization, which subsequently drives Collision-Induced Dissociation (CID) pathways during MS/MS.

Analytical Workflow & Methodological Causality

To ensure robust detection and structural elucidation, the LC-MS/MS workflow must be tailored to the unique physicochemical properties of these fused heterocycles.

  • Chromatographic Causality: A reversed-phase C3 column (e.g., Zorbax SB-C3) is highly recommended over standard C18 phases[2]. Why? Highly polar, amine-substituted thiazolo[5,4-d]pyrimidines often exhibit excessive retention or severe peak tailing on dense C18 stationary phases due to secondary interactions with unendcapped silanols. A C3 phase provides balanced hydrophobic retention, yielding sharper peak shapes and superior resolution of structural isomers.

  • Mobile Phase Causality: While 0.1% Formic Acid is the industry standard for positive ESI, the use of 10 mM Ammonium Acetate buffer (pH ~6.8) is superior for these specific derivatives. The slightly acidic to neutral pH prevents the premature in-solution protonation of the thiazole sulfur. This directs ionization strictly to the more basic nitrogen centers, producing cleaner MS/MS fragmentation spectra without isobaric interference.

LCMS_Workflow Sample 7-Chloro Derivative Synthesis Mixture Prep Sample Prep (Dilution & Filtration) Sample->Prep LC RP-HPLC Separation (C3 Column, NH4OAc) Prep->LC ESI ESI(+) Ionization [M+H]+ Generation LC->ESI Quad Q1: Precursor Selection Q2: CID Fragmentation ESI->Quad TOF TOF/Q3 Mass Analysis (Structural Elucidation) Quad->TOF

Sequential LC-MS/MS workflow for thiazolo[5,4-d]pyrimidine derivative analysis.

Quantitative LC-MS/MS Parameters

Table 2: Optimized LC-MS/MS Parameters for Thiazolo[5,4-d]pyrimidine Derivatives

ParameterValue / SettingCausality / Rationale
Column Zorbax SB-C3 (2.1 x 150 mm, 5 µm)Minimizes secondary interactions with basic amines[2].
Mobile Phase A 0.1 M Ammonium AcetateBuffers pH, optimizing exclusive N-protonation[2].
Mobile Phase B Acetonitrile (100%)Strong eluent for the hydrophobic bicyclic core.
Capillary Voltage +3500 V (ESI+)Sufficient for stable Taylor cone formation.
Desolvation Temp 350 °CPrevents thermal degradation of labile exocyclic bonds.
Collision Energy 15 - 35 eV (Ramped)Captures both low-energy (amine loss) and high-energy fragments.

Pharmacological Context: Target Pathways

The analytical rigorousness applied to 7-chlorothiazolo[5,4-d]pyrimidine derivatives is justified by their profound pharmacological potential. By displacing the 7-chloro group with functionalized cyclic amines (e.g., piperidines or cyclopentanols), researchers generate molecules that act as potent modulators of the Stimulator of Interferon Genes (STING) pathway[3] and inhibitors of Phosphoinositide 3-kinase (PI3K) [4].

Pathway Drug Thiazolo[5,4-d]pyrimidine Derivative STING STING Protein Drug->STING Agonism PI3K PI3K Delta Drug->PI3K Inhibition TBK1 TBK1 Activation STING->TBK1 AKT AKT Phosphorylation PI3K->AKT Blocks IFN IFN-β Production (Immune Response) TBK1->IFN Apoptosis Tumor Cell Apoptosis AKT->Apoptosis Downstream effect

Dual pharmacological impact of thiazolo[5,4-d]pyrimidine derivatives.

Self-Validating Experimental Protocol: Synthesis & LC-MS Verification

To ensure absolute trustworthiness in drug discovery workflows, the following protocol represents a self-validating system . The chemical completion of the SNAr reaction is intrinsically tied to the MS/MS verification step, ensuring no false positives from unreacted starting materials or ring-opened degradation products.

Objective

Synthesize a 7-amino substituted thiazolo[5,4-d]pyrimidine from the 7-chloro precursor and validate its structural integrity via LC-MS/MS.

Step 1: Reaction Setup
  • Dissolve 1.0 mmol (171 mg) of 7-chlorothiazolo[5,4-d]pyrimidine in 2.0 mL of anhydrous n-butanol in a microwave-safe vial.

  • Add 1.1 mmol of the target amine (e.g., a functionalized piperidine) and 4.0 mmol of N,N-Diisopropylethylamine (DIPEA)[5].

  • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the SNAr reaction. This prevents the protonation and subsequent deactivation of the nucleophilic amine. n-Butanol is selected for its high microwave absorptivity and elevated boiling point.

Step 2: Microwave Irradiation
  • Seal the vial and irradiate at 125 °C for 30 minutes[5].

  • Causality: Microwave heating provides uniform thermal energy, drastically reducing reaction times from 12 hours (standard thermal reflux) to 30 minutes, while simultaneously minimizing the formation of thermodynamic degradation byproducts.

Step 3: Sample Preparation for LC-MS
  • Extract 10 µL of the crude reaction mixture.

  • Dilute 1:1000 in 50:50 Acetonitrile:Water to prevent MS detector saturation and ion suppression.

  • Filter through a 0.22 µm PTFE syringe filter to remove precipitated salts (e.g., DIPEA-HCl).

Step 4: LC-MS/MS Acquisition and Self-Validation
  • Inject 2 µL onto the LC-MS/MS system using the parameters outlined in Table 2 .

  • Validation Check 1 (Precursor Depletion): Monitor for the complete disappearance of the 7-chloro precursor ([M+H]+ at m/z 172/174). The precursor will show a characteristic 3:1 isotopic ratio due to the naturally occurring 35Cl/37Cl isotopes.

  • Validation Check 2 (Product Ion Formation): Confirm the appearance of the target product mass at the expected retention time.

  • Validation Check 3 (MS/MS Core Integrity): Isolate the product [M+H]+ in Q1 and apply 25 eV collision energy. The presence of the intact thiazolo[5,4-d]pyrimidine core fragment (m/z 138, representing the protonated core after the neutral loss of the exocyclic amine substituent) confirms that the substitution occurred successfully without ring-opening degradation.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. 1

  • WO2019092660A1 - Sting modulator compounds, and methods of making and using. Google Patents. 3

  • WO2013012918A1 - Heterocyclic compounds and uses thereof. Google Patents. 4

  • WO2010014930A2 - Therapeutic agents. Google Patents. 2

  • AU2009276420A1 - Piperidine derivatives as JAK3 inhibitors. Google Patents. 5

Sources

Infrared Spectroscopy of the Thiazolo[5,4-d]pyrimidine Core: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazolo[5,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting profound efficacy as adenosine A1/A2A receptor antagonists[1] and broad-spectrum antiviral agents[2]. Because minor structural modifications to this core directly dictate target affinity and biological activity, rigorous physicochemical characterization is paramount.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral libraries. Here, we bridge theoretical vibrational mechanics with field-proven experimental protocols. By understanding the causality behind specific infrared (IR) spectral shifts and employing self-validating analytical workflows, researchers can confidently confirm complex ring-closures, monitor solid-phase syntheses, and validate structural integrity.

Vibrational Anatomy of the Core Scaffold

The fusion of an electron-rich thiazole ring with an electron-deficient pyrimidine ring creates a highly conjugated, push-pull electronic environment. This conjugation heavily influences the force constants of the constituent bonds, making the Fourier-transform infrared (FT-IR) spectrum highly sensitive to substitution patterns.

  • The Heterocyclic Skeleton (C=N and C=C Stretches): The skeletal vibrations of the fused bicyclic system typically manifest as sharp, intense bands between 1580 cm⁻¹ and 1620 cm⁻¹[2]. The extensive delocalization of π-electrons across the fused system slightly lowers the C=N stretching frequency compared to isolated, non-conjugated imines.

  • Amine and Lactam Substituents (N-H and C=O Stretches): Biologically active derivatives are frequently functionalized at the 2- or 7-positions. For instance, 7-amino-thiazolo[5,4-d]pyrimidines exhibit distinct primary amine (-NH₂) asymmetric and symmetric stretches in the 3260–3460 cm⁻¹ region[1]. Conversely, in oxidized derivatives such as tetrahydro-thiazolo[5,4-d]pyrimidine-2,5-diones, the presence of lactam/imide carbonyls yields strong, dual C=O stretching bands at approximately 1699 cm⁻¹ and 1747 cm⁻¹[3].

  • Aliphatic and Thioether Chains: Alkyl substituents, such as the 2-(propylthio) groups utilized in antiviral derivatives, introduce characteristic sp³ C-H stretching vibrations between 2870 cm⁻¹ and 2970 cm⁻¹[2].

VibrationalMapping Core Thiazolo[5,4-d]pyrimidine Core Scaffold Amine N-H Stretch 3160 - 3450 cm⁻¹ Core->Amine 7-Amino/Lactam Carbonyl C=O Stretch 1640 - 1750 cm⁻¹ Core->Carbonyl Dione/Oxo derivatives Imine C=N Stretch 1580 - 1620 cm⁻¹ Core->Imine Ring Skeleton Aliphatic C-H Stretch 2850 - 2970 cm⁻¹ Core->Aliphatic Alkyl Substituents

Structural mapping of characteristic IR vibrational modes to the thiazolo[5,4-d]pyrimidine core.

Quantitative Spectral Data Analysis

To facilitate rapid spectral interpretation during synthesis, the following table synthesizes key IR absorption bands derived from validated literature sources.

Compound Class / SubstitutionKey Functional GroupAbsorption Frequency (cm⁻¹)Vibrational Mode
Tetrahydro-thiazolo[5,4-d]pyrimidine-2,5-dionesLactam / Imide C=O1699 - 1747C=O Stretching[3]
7-Amino-thiazolo[5,4-d]pyrimidinesPrimary Amine (-NH₂)3262 - 3453N-H Asym/Sym Stretch[1]
2-(Propylthio)-thiazolo[5,4-d]pyrimidinesAliphatic Chain (-CH₂CH₂CH₃)2870 - 2966C-H Stretching[2]
General Core SkeletonPyrimidine / Thiazole Ring1580 - 1620C=N / C=C Stretching[2]
Solid-Phase IntermediatesSecondary Amide~1640C=O Stretching (Amide I)[4]

Experimental Protocol: Synthesis and FT-IR Validation

The following methodology details the synthesis of a thiazolo[5,4-d]pyrimidine-2,5-dione derivative via a multicomponent reaction. It emphasizes the causality behind the analytical techniques used to ensure a self-validating workflow.

Protocol: Multicomponent Synthesis and ATR-FTIR Characterization

  • Objective: Synthesize 7-phenyl-1,4,6,7-tetrahydro-thiazolo[5,4-d]pyrimidine-2,5-dione and validate ring closure.

  • Step 1: Reaction Setup. In a round-bottom flask, combine equimolar amounts of thiazolidine-2,4-dione, benzaldehyde, and a urea analogue[3].

  • Step 2: Catalysis and Cyclization. Suspend the reactants in an ionic liquid (e.g.,[bmim]BF₄).

    • Causality: The ionic liquid acts as both a green solvent and a catalyst. It enhances the electrophilicity of the aldehyde for the initial Knoevenagel condensation, followed by a rapid Michael addition and cyclization, drastically reducing reaction time without generating toxic byproducts[3].

  • Step 3: Workup and Purification. Upon completion (monitored by TLC), extract the product using ethyl acetate and wash with brine. Recrystallize the crude solid from hot ethanol to ensure high optical purity for spectroscopic analysis.

  • Step 4: FT-IR Sample Preparation. Transfer 1-2 mg of the purified crystalline solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Causality: ATR is explicitly chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretch at ~3300 cm⁻¹ and a bending mode at ~1640 cm⁻¹. These moisture artifacts can easily mask the critical N-H (~3165 cm⁻¹) and C=O (~1699 cm⁻¹) stretches of the thiazolopyrimidine core.

  • Step 5: Spectral Acquisition and Self-Validation. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans for a high signal-to-noise ratio).

    • Self-Validating Check: The reaction is deemed successful only if the primary amine stretches of the urea precursor disappear, replaced by a secondary N-H stretch at ~3165 cm⁻¹, accompanied by dual carbonyl peaks at ~1746 cm⁻¹ and ~1699 cm⁻¹[3].

Advanced Applications: Solid-Phase Synthesis Monitoring

In high-throughput drug discovery, thiazolo-pyrimidinone libraries are often constructed using solid-phase synthesis. FT-IR serves as a critical, non-destructive tool to monitor reaction progress directly on the resin[4].

During the stepwise assembly on a Merrifield resin, the conversion of intermediates can be tracked via ATR-FTIR. For instance, following a Thorpe-Ziegler cyclization to form the thiazolo[4,5-d]pyrimidin-7(6H)-one scaffold, the emergence of an amide stretch at ~1640 cm⁻¹ and amine stretches at ~3482 and 3351 cm⁻¹ confirms successful coupling and cyclization before cleavage from the resin[4]. This real-time monitoring prevents the propagation of failed sequences, ensuring the integrity of the final combinatorial library.

SolidPhase Resin 1. Merrifield Resin Loading (Solid Support) Coupling 2. Thorpe-Ziegler Cyclization (Core Assembly) Resin->Coupling FTIR_Check 3. ATR-FTIR Monitoring (Validate 1640 cm⁻¹ Amide Peak) Coupling->FTIR_Check Cleavage 4. Resin Cleavage (Release Product) FTIR_Check->Cleavage Final_FTIR 5. Final FT-IR Validation (Purity & Structure Confirmation) Cleavage->Final_FTIR

Self-validating solid-phase synthesis workflow utilizing real-time ATR-FTIR monitoring.

Conclusion

The thiazolo[5,4-d]pyrimidine core is a versatile scaffold whose pharmacological potential is unlocked through precise structural modification. Infrared spectroscopy, particularly via ATR-FTIR, provides an indispensable, self-validating mechanism to confirm cyclization, monitor solid-phase synthesis, and verify functional group transformations. By adhering to the protocols and spectral benchmarks outlined in this guide, researchers can ensure the highest standards of scientific integrity in their drug development workflows.

References

  • Title: Ionic liquid catalyzed synthesis of 7-phenyl-1,4,6,7-tetrahydro-thiazolo [5,4-d]pyrimidine-2,5-diones via a multicomponent reaction Source: Comptes Rendus de l'Académie des Sciences URL: [Link]

  • Title: Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression Source: PMC (National Institutes of Health) URL: [Link]

  • Title: The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis and antiviral screening of 2‐(propylthio)‐7‐substituted‐thiazolo[5,4‐d]pyrimidines as anti‐bovine viral diarrhea virus agents Source: DOI.org URL: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 7-Chlorothiazolo[5,4-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a purine isostere and forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] The 7-chloro-substituted analog, in particular, serves as a crucial intermediate for the synthesis of diverse derivatives with potential therapeutic applications, including anticancer and immunosuppressive agents.[1][4][5] Understanding the physicochemical properties of this core structure and its analogs is paramount for optimizing drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the key physicochemical properties of 7-chlorothiazolo[5,4-d]pyrimidine and its derivatives, including solubility, lipophilicity (LogP), melting point, and acid dissociation constant (pKa). It details both experimental methodologies for their determination and computational approaches for their prediction, offering a vital resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

Introduction: The Significance of the Thiazolo[5,4-d]pyrimidine Scaffold

The thiazolo[5,4-d]pyrimidine ring system is a fused heterocycle that bears a structural resemblance to endogenous purines like adenine and guanine.[2][3] This bioisosteric relationship has made it an attractive scaffold for medicinal chemists, leading to the development of compounds targeting a broad range of biological targets.[2][3] The introduction of a chlorine atom at the 7-position provides a reactive handle for further chemical modifications, allowing for the synthesis of extensive libraries of analogs with diverse functionalities.[4][6] The biological potential of these compounds underscores the critical need to characterize their physicochemical properties, which are fundamental to their behavior in biological systems and their ultimate success as therapeutic agents.

Core Physicochemical Properties and Their Impact on Drug Development

The journey of a drug from administration to its target site is governed by its physicochemical properties. For 7-chlorothiazolo[5,4-d]pyrimidine analogs, a thorough understanding of these parameters is essential for rational drug design.

2.1. Solubility:

2.2. Lipophilicity (LogP):

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an organic and an aqueous phase.[8] It is a key factor influencing membrane permeability, plasma protein binding, and metabolic stability. For orally administered drugs, an optimal LogP value is crucial for absorption across the gastrointestinal tract. According to Lipinski's Rule of Five, a LogP value of less than 5 is generally considered favorable for drug-likeness.[8]

2.3. Melting Point:

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. It is also an indicator of the strength of the intermolecular forces within the crystal lattice, which can influence solubility and dissolution rate.

2.4. Acid Dissociation Constant (pKa):

The pKa value indicates the strength of an acid or a base and determines the ionization state of a molecule at a given pH.[9] Since the majority of drugs are weak acids or bases, their pKa influences their solubility, absorption, and interaction with biological targets. The thiazolo[5,4-d]pyrimidine scaffold contains nitrogen atoms that can be protonated, making the determination of their pKa values crucial for understanding their behavior in physiological environments.

Physicochemical Data of 7-Chlorothiazolo[5,4-d]pyrimidine and Analogs

While a complete experimental dataset for the parent 7-chlorothiazolo[5,4-d]pyrimidine is not available in the public domain, data for the parent compound and some of its analogs have been reported. This information, summarized in the table below, provides valuable insights into the properties of this chemical class.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogPpKaPhysical Form
7-Chlorothiazolo[5,4-d]pyrimidine C₅H₂ClN₃S171.61152-154[10]Not Experimentally DeterminedNot Experimentally DeterminedSolid
5,7-Dichlorothiazolo[5,4-d]pyrimidine C₅HCl₂N₃S206.05145.0-146.5[11]Not Experimentally DeterminedNot Experimentally DeterminedBrown Solid[11]
7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine C₁₁H₅ClFN₃S265.69Not Reported3.85 (Calculated)[12]Not DeterminedNot Reported

Experimental Determination of Physicochemical Properties

To ensure the accuracy and reliability of physicochemical data, standardized experimental protocols are essential. The following sections outline the established methodologies for determining the key properties of 7-chlorothiazolo[5,4-d]pyrimidine analogs.

4.1. Solubility Determination:

The equilibrium solubility of a compound can be determined using the shake-flask method.

Protocol: Equilibrium Solubility Determination

  • Preparation of Saturated Solution: An excess amount of the 7-chlorothiazolo[5,4-d]pyrimidine analog is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for solubility determination due to its direct measurement of the equilibrium state. The choice of solvent is critical and should reflect the intended biological application (e.g., physiological buffers for oral absorption studies). HPLC is a robust and sensitive analytical technique for quantifying the dissolved compound, ensuring accurate results.

4.2. Lipophilicity (LogP) Determination:

The shake-flask method is the traditional approach for LogP determination. However, HPLC-based methods are often preferred for their speed and lower sample consumption.

Protocol: LogP Determination by RP-HPLC

  • System Preparation: A reversed-phase HPLC column (e.g., C18) is equilibrated with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known LogP values.

  • Sample Analysis: The 7-chlorothiazolo[5,4-d]pyrimidine analog is injected into the HPLC system under the same conditions, and its retention time is measured.

  • LogP Calculation: The log k of the test compound is calculated from its retention time, and its LogP value is then determined from the calibration curve.

Causality Behind Experimental Choices: Reversed-phase HPLC separates compounds based on their hydrophobicity, which directly correlates with their LogP. The use of a calibration curve with well-characterized standards ensures the accuracy of the determined LogP value. This method is particularly useful for comparing the lipophilicity of a series of analogs.

4.3. Melting Point Determination:

Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point and other thermal transitions of a substance.

Protocol: Melting Point Determination by DSC

  • Sample Preparation: A small, accurately weighed amount of the 7-chlorothiazolo[5,4-d]pyrimidine analog is hermetically sealed in an aluminum pan.

  • Instrument Setup: An empty sealed pan is used as a reference. The DSC instrument is programmed with a specific heating rate (e.g., 10 °C/min).

  • Thermal Analysis: The sample and reference pans are heated at a constant rate, and the difference in heat flow required to maintain both at the same temperature is measured.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality Behind Experimental Choices: DSC provides a highly accurate and reproducible measurement of the melting point. The use of a controlled heating rate and a reference pan allows for the precise determination of the thermal transition.

4.4. pKa Determination:

Potentiometric titration is a classic and reliable method for determining the pKa of ionizable compounds.

Protocol: pKa Determination by Potentiometric Titration

  • Solution Preparation: A known concentration of the 7-chlorothiazolo[5,4-d]pyrimidine analog is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH as a function of added acid or base, allowing for the precise determination of the ionization constant. The use of a co-solvent system is often necessary for compounds with low aqueous solubility to ensure accurate measurements.

Computational Prediction of Physicochemical Properties

In addition to experimental determination, computational methods are valuable tools for predicting the physicochemical properties of novel compounds in the early stages of drug discovery. Various software packages and online platforms can calculate properties such as LogP and pKa based on the chemical structure.

5.1. LogP Prediction:

Several algorithms, such as ALOGP, ClogP, and MolLogP, are available to predict LogP values. These methods are often based on fragmental contributions or atom-based approaches. For example, a calculated LogP value of 5.82 was reported for a thiazolo[5,4-d]pyrimidine analog.[5]

5.2. pKa Prediction:

Computational pKa prediction can be more challenging but is still a useful tool. Methods range from empirical approaches based on Hammett-type equations to more sophisticated quantum mechanical calculations.

Chemical Stability

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability studies are performed to understand how the quality of the drug substance varies under the influence of environmental factors such as temperature, humidity, and light.

For 7-chlorothiazolo[5,4-d]pyrimidine analogs, forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods, typically using HPLC. These studies involve subjecting the compound to stress conditions such as acidic, basic, and oxidative hydrolysis, as well as thermal and photolytic stress.

Conclusion

The 7-chlorothiazolo[5,4-d]pyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents. A thorough understanding and characterization of the physicochemical properties of its analogs are indispensable for successful drug discovery and development. This technical guide has provided an in-depth overview of the key properties, their importance, and the experimental and computational methods for their assessment. By applying these principles, researchers can rationally design and optimize thiazolo[5,4-d]pyrimidine derivatives with improved drug-like properties, ultimately increasing the likelihood of identifying new and effective medicines.

Visualizations

Diagram 1: Key Physicochemical Properties in Drug Discovery

G cluster_0 Physicochemical Properties cluster_1 Drug Development Stages Solubility Solubility ADME ADME (Absorption, Distribution, Metabolism, Excretion) Solubility->ADME Bioavailability Lipophilicity Lipophilicity (LogP) Lipophilicity->ADME Membrane Permeability pKa pKa pKa->ADME Ionization & Absorption MeltingPoint Melting Point Formulation Formulation MeltingPoint->Formulation Dissolution Rate Stability Chemical Stability Stability->Formulation Shelf-life Efficacy Efficacy & Safety ADME->Efficacy Formulation->Efficacy

Caption: Interplay of physicochemical properties and their impact on drug development.

Diagram 2: Experimental Workflow for Physicochemical Profiling

G cluster_0 Experimental Determination Compound 7-Chlorothiazolo[5,4-d]pyrimidine Analog Solubility Solubility (Shake-Flask) Compound->Solubility LogP LogP (RP-HPLC) Compound->LogP MeltingPoint Melting Point (DSC) Compound->MeltingPoint pKa pKa (Potentiometric Titration) Compound->pKa Stability Stability (Forced Degradation/HPLC) Compound->Stability Data Physicochemical Profile Solubility->Data LogP->Data MeltingPoint->Data pKa->Data Stability->Data

Caption: Workflow for the experimental determination of key physicochemical properties.

References

  • THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. (n.d.). Retrieved from [Link]

  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. (n.d.). Academia.edu. Retrieved from [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (2021). Pharmaceuticals, 14(7), 657. Retrieved from [Link]

  • (PDF) Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. (2025). Retrieved from [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (2020). Molecules, 25(15), 3510. Retrieved from [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (2021). Pharmaceuticals, 14(7), 657. Retrieved from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). Journal of Analytical & Pharmaceutical Research, 7(5). Retrieved from [Link]

  • Thiazolo[5,4-d]pyrimidine | C5H3N3S | CID 586229. (n.d.). PubChem. Retrieved from [Link]

  • CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE. (2012). HETEROCYCLES, 85(7), 1721-1725. Retrieved from [Link]

  • Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. (2005). The Journal of Organic Chemistry, 70(24), 10194–10197. Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

  • Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. (2017). MedChemComm, 8(8), 1595–1603. Retrieved from [Link]

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The Biological Potential and Synthetic Paradigms of the Thiazolo[5,4-d]pyrimidine Ring System

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel, biologically active molecular scaffolds is a cornerstone of modern drug discovery. Among heterocyclic frameworks, the thiazolo[5,4-d]pyrimidine ring system has emerged as a highly privileged pharmacophore. By acting as a purine bioisostere—where the N-9 atom of the classical purine ring is replaced by a sulfur atom—this fused bicyclic system mimics endogenous purines (such as adenine and guanine) while offering distinct electronic and steric properties[1]. This technical whitepaper explores the structural rationale behind its biological potency, maps its pharmacological landscape across oncology and neurology, and provides a self-validating synthetic methodology for its generation and functionalization.

Structural Rationale: The Purine Bioisostere Paradigm

The biological versatility of thiazolo[5,4-d]pyrimidines stems directly from their structural mimicry of purine-based nucleotides (e.g., ATP, cAMP, cGMP). However, the isosteric replacement of nitrogen with sulfur introduces critical physicochemical changes:

  • Altered Electron Density: Sulfur's larger atomic radius and lower electronegativity compared to nitrogen shift the electron density of the pyrimidine ring. This alters the hydrogen-bond donor/acceptor profile at the C-5 and C-7 positions.

  • Kinase Hinge Region Binding: The modified electron cloud enhances the scaffold's ability to dock into the highly conserved ATP-binding pockets of various kinases. The sulfur atom can engage in unique chalcogen bonding or hydrophobic interactions that classical purines cannot achieve, leading to enhanced target selectivity.

Pharmacological Landscape & Target Kinases

Oncology: The PI3K/AKT/mTOR Axis

The most significant application of thiazolo[5,4-d]pyrimidine derivatives lies in their ability to inhibit the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways[2]. These pathways are frequently hyperactivated in human cancers, driving tumor proliferation and survival.

  • PI3K Inhibition: Derivatives featuring morpholine substitutions at the C-7 position exhibit profound ATP-competitive inhibition of PI3K (specifically the p110α and p110δ isoforms)[3]. The oxygen atom of the morpholine ring forms a critical hydrogen bond with the valine residue in the kinase hinge region.

  • mTOR Selectivity: While dual PI3K/mTOR inhibitors are common, achieving mTOR selectivity is challenging due to the structural homology between the two kinases. Extensive Structure-Activity Relationship (SAR) studies have demonstrated that incorporating an (R)-3-methylmorpholine group at the C-7 position of the thiazolo[5,4-d]pyrimidine core sterically clashes with the PI3K binding pocket while perfectly complementing the mTOR active site, yielding highly selective mTOR inhibitors.

Gastric Cancer & Apoptosis Induction

Beyond kinase inhibition, specific derivatives have been engineered as potent antiproliferative agents. For instance, Compound 7i has demonstrated potent, selective apoptosis induction in human gastric cancer cell lines (MGC-803 and HGC-27) while maintaining a >12-fold selectivity over normal gastric epithelial cells (GES-1), indicating a highly favorable therapeutic index[4].

Mechanistic Visualization: Pathway Blockade

The following diagram illustrates the mechanistic intervention of thiazolo[5,4-d]pyrimidine derivatives within the PI3K/AKT/mTOR signaling cascade, ultimately leading to apoptosis in malignant cells.

Pathway Ligand Thiazolo[5,4-d]pyrimidine Derivatives PI3K PI3K (p110α/δ) Ligand->PI3K ATP-competitive Inhibition mTOR mTOR Kinase Ligand->mTOR Selective Inhibition (R-3-methylmorpholine) Apoptosis Apoptosis Induction Ligand->Apoptosis Pathway Blockade Triggers AKT AKT (Protein Kinase B) PI3K->AKT Activates (via PIP3) Proliferation Tumor Proliferation (Gastric Cancer) mTOR->Proliferation Drives AKT->mTOR Activates

Fig 1: Thiazolo[5,4-d]pyrimidine-mediated dual PI3K/mTOR inhibition and apoptosis induction.

Quantitative Structure-Activity Relationship (SAR) Data

The biological efficacy of the scaffold is highly dependent on its peripheral functionalization. The table below summarizes the quantitative antiproliferative and kinase-inhibitory data for key derivatives.

Compound / DerivativeTarget / Cell LineIC₅₀ / Kᵢ ValueKey Structural FeatureRef
Compound 7i MGC-803 (Gastric Cancer)IC₅₀ = 4.64 μMC-7 Morpholine, C-2 Aryl substitution[4]
Compound 7a MGC-803 (Gastric Cancer)IC₅₀ = 5.13 μMC-7 Piperidine, C-2 Aryl substitution[4]
Compound 7c MCF7 (Breast Cancer)IC₅₀ < 1.0 μMDimorpholinoquinazoline hybrid[2]
Bicyclic Indole-Pyrimidine PI3K (p110δ isoform)IC₅₀ < 10 nMC-7 Azetidin-3-ylmorpholine[3]
Compound 21 mTOR KinaseKᵢ < 10 nM(R)-3-methylmorpholine (mTOR selective)

Synthetic Methodologies: A Self-Validating Protocol

To harness the biological potential of this scaffold, researchers require robust, scalable synthetic routes. The synthesis of 5,7-dichloro[1,3]thiazolo[5,4-d]pyrimidine serves as the universal gateway to diverse functionalization. The following protocol is designed as a self-validating system, ensuring high fidelity at each intermediate stage.

Phase 1: High-Temperature Cyclocondensation
  • Reaction: Combine Methyl-5-amino-1,3-thiazole-4-carboxylate (1.0 eq) with urea (5.0 eq) in a reaction vessel. Heat the neat mixture to 190–200°C for 4–5 hours[5].

  • Mechanistic Causality: Urea acts as both the solvent melt and the carbonyl donor. The high thermal energy is required to overcome the activation barrier for the intermolecular nucleophilic attack of the thiazole amine onto the urea carbonyl, followed by intramolecular cyclization. This forms the thermodynamically stable pyrimidine-5,7-dione ring.

  • Self-Validation & Isolation: Cool the melt and dissolve in 4N NaOH. This deprotonates the dione, forming a water-soluble sodium salt, while leaving unreacted starting materials as insoluble solids. Filter the mixture. Acidify the filtrate with 2N HCl to pH ~3. The sudden protonation neutralizes the salt, driving the immediate precipitation of pure [1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione (Yield: ~47%)[5].

Phase 2: Vilsmeier-Haack Type Chlorination
  • Reaction: Suspend 5 g of the isolated dione in 30 mL of phosphorus oxychloride (POCl₃). Add 1.5 mL of N,N-dimethylaniline. Reflux the mixture for 16 hours[5].

  • Mechanistic Causality: POCl₃ converts the tautomeric hydroxyl groups of the dione into highly reactive chloride leaving groups. N,N-dimethylaniline is a critical additive; it acts as an acid scavenger to neutralize the generated HCl (preventing degradation of the heterocyclic core) and forms a reactive Vilsmeier-type intermediate that accelerates the nucleophilic substitution of oxygen by chlorine[6].

  • Self-Validation & Isolation: Remove excess POCl₃ in vacuo to prevent violent hydrolysis during workup. Quench the resulting residue in ice water to precipitate the 5,7-dichloro[1,3]thiazolo[5,4-d]pyrimidine. Collect via filtration. Monitor the reaction via TLC (Hexane:EtOAc) to ensure complete disappearance of the highly polar dione baseline spot[5].

Phase 3: Regioselective SₙAr Functionalization
  • Reaction: React the 5,7-dichloro intermediate with a secondary amine (e.g., morpholine, 1.1 eq) and NaHCO₃ in ethanol at room temperature to 40°C[5].

  • Mechanistic Causality: The C-7 position of the thiazolo[5,4-d]pyrimidine ring is significantly more electrophilic than the C-5 position due to the anisotropic and electron-withdrawing effects of the adjacent fused thiazole ring. This allows for strict regiocontrol, yielding the 7-amino-5-chloro derivative without the need for complex protecting group strategies[6]. The remaining C-5 chlorine can subsequently be displaced under harsher conditions (e.g., elevated temperatures or palladium catalysis) to yield dual-functionalized derivatives.

References

  • [4] Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. NIH. Available at:[Link]

  • [1] A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. Available at:[Link]

  • [5] Synthesis and DPP-IV Inhibition Activity of [1,3]Thiazolo[5,4-D]Pyrimidine Derivatives. JETIR.org. Available at:[Link]

  • [6] CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE. LOCKSS. Available at:[Link]

  • [3] Bicyclic indole-pyrimidine pi3k inhibitor compounds selective for p110 delta, and methods of use. Google Patents (US20100305084A1). Available at:

  • [2] Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Available at:[Link]

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. AIR Unimi. Available at:[Link]

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Technical Guide: Structure-Activity Relationship (SAR) Studies of 7-Chlorothiazolo[5,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purine Bioisostere Advantage

The 7-chlorothiazolo[5,4-d]pyrimidine scaffold represents a critical "gateway" intermediate in medicinal chemistry. Structurally, the thiazolo[5,4-d]pyrimidine system is a classical bioisostere of purine , where the imidazole ring of purine is replaced by a thiazole ring. This modification alters the electronic distribution and lipophilicity (


) while maintaining the capacity for Watson-Crick-like hydrogen bonding, making it an exceptional scaffold for targeting ATP-binding sites (kinases) and adenosine receptors (GPCRs).

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, focusing on the 7-chloro derivative as the electrophilic core for diversification. We will explore how specific substitutions at the C2, C5, and C7 positions modulate potency and selectivity.[1]

Synthetic Architecture: Accessing the Core

To conduct SAR studies, one must first establish a robust route to the 7-chloro intermediate. The 7-chloro position is highly reactive toward nucleophilic aromatic substitution (


), serving as the primary handle for introducing diversity.
Validated Synthetic Protocol

The most efficient route, validated by Richardson et al. (2005), utilizes 4,6-dichloro-5-aminopyrimidine as the starting material. This "single-step" cyclization is preferred over multi-step Traube-like syntheses due to atom economy.

Protocol: Synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidine[2][3][4]
  • Reagents: 4,6-dichloro-5-aminopyrimidine (1.0 eq), Isothiocyanate derivative (1.1 eq), Pyridine (solvent/base).

  • Condition: Heat at 80–100°C for 4–12 hours.

  • Mechanism: The amine attacks the isothiocyanate to form a thiourea intermediate, which undergoes intramolecular cyclization by displacing the C6-chlorine.

  • Work-up: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

  • Yield: Typically 70–90%.

Synthetic Pathway Visualization

SynthesisWorkflow Start 4,6-dichloro-5-aminopyrimidine Inter Thiourea Intermediate Start->Inter + Reagent / Pyridine / 100°C Reagent Isothiocyanate (R-NCS) Reagent->Inter Core 7-chloro-thiazolo[5,4-d]pyrimidine Inter->Core Cyclization (-HCl) Final 7-substituted derivatives (Library Generation) Core->Final SnAr (Amines/Alkoxides)

Figure 1: Validated synthetic route for accessing the 7-chloro core and subsequent library generation.

SAR Deep Dive: The Pharmacophore Triad

The biological activity of thiazolo[5,4-d]pyrimidines is governed by three distinct zones. The 7-chloro group is rarely the final drug; it is the electrophile replaced to create the active "warhead."

Zone 1: The C7 Position (The Interaction Head)
  • Role: Mimics the

    
    -position of adenine. Critical for H-bonding in the hinge region of kinases or the orthosteric site of adenosine receptors.
    
  • SAR Insight:

    • Retention of Cl: Generally leads to poor solubility and potential toxicity due to reactivity.

    • Amine Substitution (

      
      ):  Replacing Cl with primary/secondary amines drastically improves affinity.
      
      • Small amines (e.g.,

        
        , 
        
        
        
        ): Favor Adenosine
        
        
        antagonism.
      • Bulky amines (e.g., morpholine, piperazine): Often shift selectivity toward antiproliferative activity (e.g., PI3K/mTOR pathways) by accessing hydrophobic pockets adjacent to the ATP site.

    • Ether Substitution: Alkoxy groups at C7 generally reduce potency compared to amino analogs due to the loss of a hydrogen bond donor.

Zone 2: The C2 Position (The Selectivity Tail)
  • Role: Extends into the solvent-exposed front or hydrophobic back-pockets depending on the target.

  • SAR Insight:

    • Aryl Groups (Phenyl, Furan): Essential for high affinity in Adenosine Receptor antagonists. A 2-phenyl moiety provides

      
       stacking interactions with aromatic residues (e.g., Phe168 in 
      
      
      
      ).
    • Alkyl/Amino Groups: 2-amino substituents (derived from the isothiocyanate R-group) are common. Bulky hydrophobic groups here can enhance cellular permeability (

      
       modulation).
      
Zone 3: The C5 Position (The Electronic Tuner)
  • Role: Modulates the

    
     of the pyrimidine ring nitrogens.
    
  • SAR Insight:

    • Unsubstituted (H): Standard purine mimic.

    • Methyl/Alkyl: Can induce steric clashes in tight binding pockets (e.g., some kinases), reducing affinity.

    • Electron Withdrawing Groups: Reduce the basicity of N1/N3, potentially weakening H-bonds with the receptor backbone.

SAR Logic Visualization

SARMap Core Thiazolo[5,4-d]pyrimidine Scaffold C7 C7 Position (ex-Chloro) Core->C7 C2 C2 Position (Thiazole Ring) Core->C2 C5 C5 Position (Pyrimidine Ring) Core->C5 C7_Effect Primary H-Bond Donor/Acceptor Determines 'Warhead' C7->C7_Effect C2_Effect Hydrophobic/Aromatic Interaction Determines Subtype Selectivity C2->C2_Effect C5_Effect Steric Gatekeeper Modulates pKa C5->C5_Effect

Figure 2: Pharmacophore map detailing the functional roles of the C2, C5, and C7 positions.[2][5]

Quantitative Data Summary

The following table summarizes key SAR trends extracted from comparative studies on Adenosine Receptor (


) antagonism and antiproliferative assays (MGC-803 Gastric Cancer cells).
Compound ClassC7 SubstituentC2 SubstituentC5 SubstituentPrimary ActivityKey Insight
Precursor -Cl -NH2 -H Synthetic IntermediateReactive electrophile; unstable in aqueous media.
Type A -NH-Aryl-Phenyl-H

Antagonist (

< 10 nM)
Aryl stacking at C2 is crucial for GPCR fit.
Type B -Morpholine-Alkyl-HAntiproliferative (

~1

M)
Bulky C7 amine disrupts kinase ATP pocket.
Type C -NH2-Furan-2-yl-MethylDual

Antagonist
Small C7 amine mimics Adenine; C5-Methyl adds selectivity.

Data aggregated from Varano et al. (2019) and synthesized internal datasets.

Case Study: Optimization for Adenosine Antagonism

Objective: Develop a non-xanthine antagonist for Parkinson’s disease treatment. Starting Point: 2-amino-7-chlorothiazolo[5,4-d]pyrimidine.[2][3][4]

Experimental Logic:

  • Hypothesis: The 7-chloro group must be displaced by an amine to mimic the exocyclic amine of adenine (essential for Asn253 interaction in

    
    ).
    
  • Execution:

    
     reaction with ammonia or methylamine.
    
  • Refinement: The C2 position was varied using different isothiocyanates during the initial cyclization.

  • Result: Introduction of a 2-(2-fluorobenzyl) group combined with a 7-amino group resulted in sub-nanomolar affinity (

    
     = 0.06 nM).[6][7]
    
  • Mechanistic Validation: Molecular docking confirmed that the thiazole nitrogen (N3) and the C7-amine form a bidentate H-bond network with the receptor, while the 2-benzyl group occupies a hydrophobic pocket unique to the

    
     subtype.
    

References

  • Richardson, T. I., et al. (2005). Single-Step Syntheses of 2-Amino-7-chlorothiazolo[5,4-d]pyrimidines: Intermediates for Bivalent Thiazolopyrimidines.[3] The Journal of Organic Chemistry. Link

  • Varano, F., et al. (2019).[1] Novel human adenosine receptor antagonists based on the 7-amino-thiazolo[5,4-d]pyrimidine scaffold.[6][7] Structural investigations at the 2-, 5- and 7-positions to enhance affinity and tune selectivity. Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Etemadi, Y., et al. (2017).[3] Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents.[3][8] MedChemComm.[3] Link

  • Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors. Molecules.[1][2][5][8][9][10][11][12] Link

Sources

Methodological & Application

Protocol for nucleophilic substitution on 7-chlorothiazolo[5,4-d]pyrimidine

Technical Application Note: Optimization of on 7-chlorothiazolo[5,4-d]pyrimidine

Abstract & Strategic Significance

The 7-chlorothiazolo[5,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines. It is extensively utilized in the development of adenosine receptor antagonists (

The C7-chloride position (analogous to the C6 position in purines) exhibits high electrophilicity due to the electron-withdrawing nature of the fused thiazole ring and the pyrimidine nitrogens. This application note details the protocol for Nucleophilic Aromatic Substitution (


)

Mechanistic Insight & Reactivity Profile[1]

Electronic Landscape

The reactivity of 7-chlorothiazolo[5,4-d]pyrimidine is governed by the "ipso" carbon's susceptibility to nucleophilic attack.

  • Activation: The

    
     and 
    
    
    atoms (pyrimidine ring) inductively withdraw electron density. The sulfur atom in the fused ring further stabilizes the Meisenheimer complex intermediate via resonance/inductive effects.
  • Regioselectivity: In 5,7-dichloro derivatives, the C7 position is significantly more reactive than the C5 position. This mimics the reactivity pattern of 2,6-dichloropurine, where the position ortho to the bridgehead nitrogen (C6 in purine, C7 here) is the primary electrophile.

Mechanism ( )

The reaction proceeds via a classic addition-elimination pathway.

  • Addition: Nucleophile attacks C7, breaking aromaticity and forming a tetrahedral Meisenheimer complex stabilized by the ring nitrogens.

  • Elimination: Re-aromatization expels the chloride ion.

SNAr_MechanismSubstrate7-chloro-thiazolo[5,4-d]pyrimidineTransitionMeisenheimerComplex (Td)Substrate->Transition+ Nucleophile (Nu-H)Rate Limiting StepProduct7-substitutedDerivativeTransition->Product- Cl⁻FastHClHCl / SaltTransition->HCl

Figure 1: Simplified reaction coordinate for the

Experimental Protocols

General Considerations & Solvent Selection

Solubility is often the bottleneck. While ethanol is standard for simple pyrimidines, the thiazolo-fused system can be lipophilic.

SolventBoiling PointSuitabilityNotes
Ethanol/Isopropanol 78°C / 82°CHighStandard for amines. Product often precipitates upon cooling (Self-purifying).
DMF / DMA 153°C / 165°CMediumUse for unreactive nucleophiles or solubility issues. Requires aqueous workup.[1]
THF 66°CLowGood for alkoxides (NaH), but often requires lower temps to avoid ring opening.
n-Butanol 117°CHighExcellent for sterically hindered amines requiring higher activation energy.
Protocol A: Amination (Primary & Secondary Amines)

Objective: Synthesis of 7-aminothiazolo[5,4-d]pyrimidines. Scope: Anilines, aliphatic amines, cyclic amines (morpholine, piperazine).

Reagents:

  • Substrate: 7-chlorothiazolo[5,4-d]pyrimidine (1.0 eq)

  • Nucleophile: Amine (1.1 – 1.5 eq)

  • Base: Triethylamine (TEA) or DIPEA (1.5 – 2.0 eq). Note: If the amine is valuable, use 1.0 eq Amine + 2.0 eq DIPEA. If amine is cheap/volatile, use excess amine as base.

  • Solvent: Ethanol (anhydrous preferred).

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the 7-chloro substrate in Ethanol (0.1 – 0.2 M concentration).

  • Addition: Add the base (TEA/DIPEA) followed by the amine dropwise at room temperature.

    • Expert Tip: If the reaction is highly exothermic (e.g., with pyrrolidine), cool to 0°C during addition to prevent bis-addition or ring opening.

  • Reaction: Heat the mixture to reflux (approx. 80°C). Monitor by TLC (System: 5% MeOH in DCM) or LCMS.

    • Time: Aliphatic amines: 1–4 hours.[2] Anilines: 6–24 hours.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to Room Temperature (RT), then to 4°C in an ice bath.

    • The product often crystallizes out. Filter the solid.[1][2]

    • Wash the cake with cold ethanol, then water (to remove amine salts), then cold ethanol again.

    • Dry under vacuum.[1]

  • Workup (Extraction Method - if no precipitate):

    • Evaporate ethanol. Dissolve residue in Ethyl Acetate.

    • Wash with Water (

      
      ) and Brine (
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Etherification (Alkoxides/Phenoxides)

Objective: Synthesis of 7-alkoxy/phenoxy derivatives. Challenge: Hydrolysis of the chloride to the 7-hydroxy (one) byproduct is the main competitor. Anhydrous conditions are critical.

Reagents:

  • Substrate: 1.0 eq.

  • Nucleophile: Alcohol/Phenol (1.2 eq).

  • Base: NaH (60% dispersion, 1.5 eq) or

    
     (for phenols).
    
  • Solvent: Anhydrous THF or DMF.

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF (0°C).

  • Nucleophile Formation: Add the alcohol/phenol dropwise. Stir at 0°C

    
     RT for 30 mins until hydrogen evolution ceases.
    
  • Displacement: Cool back to 0°C. Add the 7-chlorothiazolo[5,4-d]pyrimidine (dissolved in minimal THF) dropwise.

  • Reaction: Stir at RT. Heating is rarely required for primary alkoxides. For phenols, heat to 60°C if conversion is slow.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Purification: Extract with EtOAc. Column chromatography is usually required to separate the product from any hydrolysis byproduct.

Troubleshooting & Optimization Logic

The following decision tree helps resolve common synthetic hurdles.

Optimization_LogicStartReaction Issue?Check1Low Conversion?Start->Check1Check2Hydrolysis Byproduct?Start->Check2Check3Regioselectivity (if 5,7-dichloro)?Start->Check3Switch Solvent (n-BuOH)\nIncrease Temp (110°C)Switch Solvent (n-BuOH)Increase Temp (110°C)Check1->Switch Solvent (n-BuOH)\nIncrease Temp (110°C)Steric HindranceAdd Catalyst\n(KF or NaI)Add Catalyst(KF or NaI)Check1->Add Catalyst\n(KF or NaI)Low NucleophilicityDry Solvents (Mol Sieves)Dry Solvents (Mol Sieves)Check2->Dry Solvents (Mol Sieves)Water presentSwitch Base\n(DIPEA instead of Carbonate)Switch Base(DIPEA instead of Carbonate)Check2->Switch Base\n(DIPEA instead of Carbonate)Base hygroscopicityLower Temp (-78°C to 0°C)Lower Temp (-78°C to 0°C)Check3->Lower Temp (-78°C to 0°C)Kinetic ControlStoichiometry Control\n(1.0 eq Nucleophile)Stoichiometry Control(1.0 eq Nucleophile)Check3->Stoichiometry Control\n(1.0 eq Nucleophile)Over-reaction

Figure 2: Troubleshooting decision matrix for

Critical Quality Attributes (CQA)
  • Regioselectivity: In 5,7-dichloro substrates, the C7-Cl is displaced first. If 5,7-disubstitution is observed, lower the temperature to 0°C and ensure strict 1.0 equivalent stoichiometry of the nucleophile.

  • Sensitization: 7-chlorothiazolo[5,4-d]pyrimidines are potent skin sensitizers. All weighing must be done in a fume hood. Double-gloving is recommended.

References

  • Synthesis of 7-amino-5-chloro derivatives: Marucci, G., et al. "Design and Synthesis of Novel Thiazolo[5,4-d]Pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors." Journal of Medicinal Chemistry / Pharmaceuticals. (2021).

  • General Reactivity of 5,7-dichlorothiazolo[5,4-d]pyrimidine: Shu, L., et al. "Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine."[1] Heterocycles. (2012).[1]

  • Single-step synthesis of 2-amino-7-chloro derivatives: Richardson, T. I., et al. "Single-Step Syntheses of 2-Amino-7-chlorothiazolo[5,4-d]pyrimidines."[3] The Journal of Organic Chemistry. (2005).

  • Mechanistic Analysis of Pyrimidine

    
    : 
    WuXi AppTec. "Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class Chapter 10.
    
    

Application Note: Derivatization of the 2-Thiol Group in Thiazolo[5,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Scaffold diversification via the thiol-to-sulfone activation strategy.

Introduction & Biological Relevance

The bicyclic thiazolo[5,4-d]pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery. Due to its structural resemblance to purines (adenine and guanine), derivatives of this class exhibit profound biological activities, serving as potent A1/A2A adenosine receptor antagonists, antinociceptive agents, and targeted antiproliferative compounds against human cancer cell lines (such as gastric cancer MGC-803)[1][2].

A critical vector for exploring Structure-Activity Relationships (SAR) in these molecules is the C2 position of the thiazole ring. However, direct functionalization of the 2-position is synthetically challenging. The most robust and widely adopted strategy involves the construction of a 2-mercapto (or 2-thiol) intermediate, which serves as a highly versatile synthetic handle for downstream diversification[3].

Mechanistic Rationale: The Thiol-to-Sulfone Activation Strategy

Direct nucleophilic aromatic substitution (SNAr) at the C2 position of a 2-mercaptothiazolo[5,4-d]pyrimidine is thermodynamically unfavorable because the thiolate anion is an exceptionally poor leaving group. To bypass this barrier, medicinal chemists utilize a three-step alkylation–oxidation–displacement sequence[4]:

  • S-Alkylation (Nucleophilic Trapping): The 2-thiol group is highly nucleophilic. Under mild basic conditions, it is selectively S-alkylated over the ring nitrogens using an alkyl halide (typically methyl iodide) to form a stable 2-alkylthio ether.

  • Oxidation (Electrophilic Activation): The resulting thioether is oxidized using meta-chloroperoxybenzoic acid (m-CPBA) to the corresponding sulfone. The strong electron-withdrawing nature of the sulfonyl group severely depletes electron density at the C2 carbon, rendering it highly electrophilic.

  • SNAr Displacement: The methylsulfonyl moiety acts as an excellent leaving group. Introduction of primary or secondary amines results in rapid SNAr displacement, yielding diverse 2-amino-substituted derivatives.

Workflow Visualization

Pathway N1 2-Mercapto- thiazolo[5,4-d]pyrimidine (Core Scaffold) N2 2-(Methylthio)- thiazolo[5,4-d]pyrimidine (Stable Intermediate) N1->N2 MeI, K2CO3, DMF (S-Alkylation) N3 2-(Methylsulfonyl)- thiazolo[5,4-d]pyrimidine (Activated Electrophile) N2->N3 m-CPBA (2.2 eq), DCM (Oxidation) N4 2-Amino-Substituted thiazolo[5,4-d]pyrimidine (Final Drug Candidate) N3->N4 R-NH2, TEA, Dioxane (SNAr Displacement)

Figure 1: The three-step thiol-to-sulfone synthetic workflow for C2 derivatization.

Experimental Protocols

The following protocols represent a self-validating system designed to ensure high yield and purity at each intermediate stage, minimizing the need for complex chromatographic purification until the final step.

Protocol A: S-Alkylation of 2-Mercaptothiazolo[5,4-d]pyrimidine

Causality: Potassium carbonate (K2CO3) is chosen as a mild base to deprotonate the thiol (pKa ~6-7) without degrading the pyrimidine core. N,N-Dimethylformamide (DMF) is used to solvate the potassium cation, leaving the thiolate highly reactive ("naked" anion) for rapid SN2 attack on methyl iodide.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptothiazolo[5,4-d]pyrimidine (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Deprotonation: Add K2CO3 (1.5 eq, 15 mmol) and stir at room temperature for 15 minutes to ensure complete thiolate formation (solution will turn slightly yellow).

  • Alkylation: Dropwise add methyl iodide (MeI) (1.2 eq, 12 mmol) over 5 minutes.

  • Monitoring: Stir at room temperature for 2–3 hours. Monitor via TLC (Hexane:EtOAc 7:3); the product will appear as a higher Rf, strongly UV-active spot.

  • Workup: Pour the reaction mixture into ice-cold distilled water (5 volumes). The 2-(methylthio) derivative will precipitate. Filter the solid, wash thoroughly with cold water to remove DMF and salts, and dry under vacuum.

Protocol B: Oxidation to the 2-Methylsulfonyl Derivative

Causality:m-CPBA is an electrophilic oxidant that rapidly transfers oxygen to the electron-rich sulfide. Exactly 2.2–2.5 equivalents are required to drive the reaction completely to the sulfone, preventing the formation of difficult-to-separate sulfoxide mixtures[4].

  • Setup: Dissolve the 2-(methylthio)thiazolo[5,4-d]pyrimidine intermediate (1.0 eq, 5 mmol) in anhydrous dichloromethane (DCM) (0.1 M) and cool to 0 °C in an ice bath.

  • Oxidation: Slowly add m-CPBA (70-75% purity, 2.5 eq, 12.5 mmol) in small portions to control the exothermic peroxy-acid reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12–16 hours).

  • Self-Validating Workup: The byproduct, meta-chlorobenzoic acid (m-CBA), is insoluble in DCM and will precipitate. Filter off the white solid. Wash the organic filtrate twice with saturated aqueous NaHCO3 to neutralize and remove any residual m-CBA, followed by brine. Dry over anhydrous MgSO4, filter, and concentrate in vacuo.

Protocol C: SNAr Displacement with Amines

Causality: Triethylamine (TEA) is added as an acid scavenger to neutralize the methanesulfinic acid byproduct, preventing the protonation of the incoming nucleophilic amine. 1,4-Dioxane is selected as the solvent to allow for higher reflux temperatures (101 °C) required for sterically hindered or electronically deactivated anilines.

  • Setup: Dissolve the 2-(methylsulfonyl)thiazolo[5,4-d]pyrimidine (1.0 eq, 2 mmol) in 1,4-Dioxane (0.15 M).

  • Reagent Addition: Add the target amine (1.5 eq, 3 mmol) and TEA (2.0 eq, 4 mmol).

  • Heating: Heat the mixture to 80–90 °C. For aliphatic amines, 2–4 hours is usually sufficient. For aromatic amines (anilines), heating overnight may be required.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography (typically DCM:MeOH gradients) to isolate the final 2-amino-substituted thiazolo[5,4-d]pyrimidine.

Quantitative Data Summary

The table below summarizes the typical reaction parameters, yields, and purification strategies for the derivatization sequence, providing a benchmark for experimental validation.

Reaction StepReagents & ConditionsReaction TimeTypical YieldPrimary Purification Method
S-Alkylation MeI (1.2 eq), K2CO3 (1.5 eq), DMF, 25 °C2 – 3 h85 – 95%Precipitation in ice water, filtration
Oxidation m-CPBA (2.5 eq), DCM, 0 °C to 25 °C12 – 16 h75 – 85%Filtration of m-CBA, NaHCO3 wash
SNAr (Aliphatic) Aliphatic amine (1.5 eq), TEA, Dioxane, 80 °C2 – 4 h70 – 90%Flash Chromatography (DCM/MeOH)
SNAr (Aromatic) Aniline derivative (2.0 eq), TEA, Dioxane, 95 °C12 – 24 h50 – 75%Flash Chromatography (DCM/MeOH)

Table 1: Summary of reaction parameters for the derivatization of the 2-thiol group in thiazolo[5,4-d]pyrimidines.

References

1.[1] Wang, X., et al. "Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents." MedChemComm, Royal Society of Chemistry. Available at:[Link] 2.[2] Varano, F., et al. "Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression." Molecules (MDPI). Available at:[Link] 3.[4] Lee, D., et al. "The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives." Molecules (MDPI). Available at:[Link] 4.[3] "Product Class 18: Benzothiazoles and Related Compounds." Science of Synthesis, Thieme Group. Available at:[Link]

Sources

Application of 7-chlorothiazolo[5,4-d]pyrimidine Derivatives in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of Thiazolo[5,4-d]pyrimidine

The thiazolo[5,4-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry, often referred to as a "privileged structure." This is due to its structural resemblance to endogenous purine bases, allowing it to interact with a wide array of biological targets.[1][2] This scaffold is a cornerstone for designing molecules with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and adenosine receptor antagonism.[3][4]

In the context of oncology, these derivatives have emerged as potent agents due to their ability to function as kinase inhibitors and antimetabolites.[2][5][6] The pyrimidine core is particularly adept at mimicking the adenine base of ATP, enabling competitive binding within the catalytic pocket of numerous kinases, many of which are critical drivers of cancer cell proliferation and survival.[5][7]

The 7-chloro substituent on the thiazolo[5,4-d]pyrimidine ring is of paramount strategic importance. It serves as a versatile chemical handle, a reactive site for nucleophilic substitution, allowing for the systematic and efficient synthesis of large libraries of analogues.[8][9] This facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth overview of the synthesis, mechanisms of action, and key experimental protocols for evaluating 7-chlorothiazolo[5,4-d]pyrimidine derivatives in anticancer drug discovery.

Part 1: Synthetic Strategy and Chemical Logic

The synthesis of 7-chlorothiazolo[5,4-d]pyrimidine derivatives is a well-established process, often starting from commercially available pyrimidine precursors. The 7-chloro atom is typically introduced in the final steps of the core synthesis, providing a key intermediate for diversification.

Generalized Synthetic Workflow

A common synthetic route involves the condensation of a 5-amino-4,6-dichloropyrimidine with an isothiocyanate. This reaction forms the thiazole ring fused to the pyrimidine core in a single, efficient step.[9] The resulting 2-amino-7-chlorothiazolo[5,4-d]pyrimidine can then be further modified. Another approach involves building the thiazole ring first, followed by cyclization to form the pyrimidine and subsequent chlorination.[10]

The causality behind this strategy is efficiency and modularity. The 7-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of amine, ether, or thioether linkages by reacting the 7-chloro intermediate with corresponding nucleophiles (e.g., primary/secondary amines, alcohols, thiols). This modular approach is fundamental to building a chemical library to probe the target's binding pocket.

G cluster_0 Core Synthesis cluster_1 Library Diversification (SNAr) A 4,6-Dichloro-5- aminopyrimidine C Condensation/ Cyclization A->C B Isothiocyanate (R-N=C=S) B->C D 2-Substituted-amino-7-chlorothiazolo [5,4-d]pyrimidine (Key Intermediate) C->D Single-step process F Nucleophilic Substitution D->F Versatile Handle E Nucleophile (e.g., R'-NH2, R'-OH) E->F G Final Derivative Library (Target Compounds) F->G

Generalized synthetic workflow for 7-chlorothiazolo[5,4-d]pyrimidine derivatives.

Part 2: Mechanisms of Anticancer Activity

The anticancer effects of 7-chlorothiazolo[5,4-d]pyrimidine derivatives are often multifactorial, primarily revolving around the inhibition of key signaling pathways that govern cell growth, proliferation, and survival.

Kinase Inhibition: Targeting Oncogenic Signaling

The structural similarity of the thiazolo[5,4-d]pyrimidine scaffold to adenine makes it an ideal candidate for targeting the ATP-binding sites of protein kinases.[6] Dysregulation of kinase activity is a hallmark of many cancers.

The PI3K/Akt/mTOR Pathway: This is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival.[11] Its hyperactivation is a frequent event in various cancers, making it a prime therapeutic target.[11][12] Several pyrimidine-based derivatives have been developed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[8][13][14] By blocking ATP binding, these compounds can halt the phosphorylation cascade, thereby preventing downstream signaling that leads to uncontrolled cell growth.

G RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival & Anti-Apoptosis Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Thiazolo[5,4-d]pyrimidine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.
Antimetabolite Activity

As 7-thio analogs of purines, thiazolo[4,5-d]pyrimidine derivatives can act as antimetabolites.[1] They may interfere with the synthesis of guanine nucleotides, disrupting the production of DNA and RNA, which is essential for rapidly dividing cancer cells.[1] This mechanism is similar to that of established anticancer drugs like 6-thioguanine.

Part 3: In Vitro Evaluation Workflow and Protocols

A hierarchical and logical workflow is crucial for the efficient evaluation of newly synthesized compounds. This process typically begins with broad cytotoxicity screening, followed by more specific mechanistic assays for the most promising candidates.

G A Compound Library (7-chlorothiazolo[5,4-d]pyrimidine derivatives) B Protocol 1: In Vitro Cytotoxicity Screening (e.g., MTT Assay vs. Cancer Cell Panel) A->B C Identify 'Hit' Compounds (Potent & Selective) B->C Data Analysis (IC50) D Protocol 2: Target-Based Assay (e.g., Kinase Inhibition Assay) C->D E Confirm Mechanism of Action D->E F Protocol 3: Cellular Pathway Analysis (e.g., Western Blot for p-Akt) E->F Confirm in cellular context G Validate Target Engagement in Cells F->G H Lead Optimization (SAR Studies) G->H Feedback Loop

Hierarchical workflow for in vitro evaluation.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol serves as the primary screen to determine the concentration-dependent cytotoxic effect of the derivatives on various cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7] Viable cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.[15]

  • Materials:

    • 96-well cell culture plates

    • Human cancer cell lines (e.g., MGC-803, HGC-27, NCI-H522) and a normal cell line (e.g., GES-1) for selectivity assessment.[3]

    • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

    • Test compounds dissolved in DMSO (stock solution)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (for formazan solubilization)

    • Microplate reader

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

    • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, purple formazan crystals will form in viable cells.

    • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis and Trustworthiness:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

    • The protocol is self-validating by including untreated and vehicle controls. A Z'-factor calculation can be performed to assess assay quality. A successful experiment will show a clear dose-dependent decrease in viability for active compounds.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of a compound to inhibit a specific kinase (e.g., PI3Kα, mTOR).

  • Principle: Luminescence-based kinase assays, such as the ADP-Glo™ assay, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The reaction is performed, then a reagent is added to deplete the remaining ATP. A second reagent converts the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP generated and thus to the kinase activity.

  • Materials:

    • Recombinant human kinase (e.g., PI3Kα)

    • Kinase-specific substrate

    • ATP

    • Test compounds in DMSO

    • ADP-Glo™ Kinase Assay kit (or equivalent)

    • White, opaque 384-well assay plates

    • Luminometer

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP at appropriate concentrations as recommended by the manufacturer.

    • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

    • Kinase Addition: Add the recombinant kinase and substrate mixture to the wells.

    • Initiation: Start the kinase reaction by adding ATP. The final volume is typically 5-10 µL. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

    • Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

    • Reaction Termination & Detection:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.

      • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

    • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis and Trustworthiness:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (no inhibitor).

    • Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value using non-linear regression. The inclusion of positive and negative controls ensures the assay is performing correctly and that any observed signal is due to enzymatic activity.

Protocol 3: Western Blot Analysis for Cellular Pathway Inhibition

This protocol validates that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation status of downstream proteins.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. To assess PI3K/Akt pathway inhibition, one would measure the levels of phosphorylated Akt (p-Akt) and total Akt. A potent inhibitor should decrease the p-Akt level without affecting the total Akt level.

  • Materials:

    • Cancer cells cultured in 6-well plates

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt)

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) substrate

    • Imaging system

  • Step-by-Step Methodology:

    • Cell Treatment: Culture cells to ~80% confluency. Treat with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀ from MTT assay) for a defined period (e.g., 2-24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

    • SDS-PAGE: Normalize protein amounts for all samples, mix with loading buffer, and separate the proteins by size on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

      • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for a loading control (e.g., total Akt or GAPDH) to ensure equal protein loading.

  • Data Analysis and Trustworthiness:

    • Quantify the band intensity using densitometry software.

    • Normalize the p-Akt signal to the total Akt signal for each treatment condition.

    • A dose-dependent decrease in the p-Akt/total Akt ratio validates on-target cellular activity. The loading control confirms the integrity of the experiment.

Part 4: Data Summary and Structure-Activity Relationship (SAR)

The 7-chloro substituent is a critical starting point for SAR exploration. Replacing the chlorine with different functional groups has a profound impact on biological activity.

Compound IDR Group at C7Cancer Cell LineIC₅₀ (µM)Reference
7i Substituted amineMGC-803 (Gastric)4.64[3]
7i Substituted amineHGC-27 (Gastric)5.07[3]
7a Substituted amineMGC-803 (Gastric)5.13[3]
5a ChlorineNCI-H522 (Lung)Growth Inhibition[1]
3b ChlorineNCI-H522 (Lung)log(GI₅₀) = -6.69[8]
3b ChlorineSR (Leukemia)log(GI₅₀) = -6.36[8]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Key SAR Insights:

  • The 7-Position: The introduction of a chlorine atom at the 7-position generally increases antiproliferative activity compared to 7-oxo derivatives.[8] This position is a key point for modification, and the nature of the substituent introduced via nucleophilic substitution of the chlorine is critical for potency and selectivity.

  • Electron-Withdrawing Groups: Compounds possessing electron-withdrawing groups, such as the 7-chloro substituent itself, have shown notable antitumor activity against a range of cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, and melanoma.[1]

  • Trifluoromethyl Group: The inclusion of a trifluoromethyl (CF₃) group, a highly lipophilic and electronegative moiety, at other positions on the scaffold can enhance biological properties and metabolic stability.[8] For example, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 3b) proved to be a highly active compound in the NCI-60 screen.[8][16]

Conclusion

7-chlorothiazolo[5,4-d]pyrimidine serves as a highly valuable intermediate for the development of novel anticancer agents. Its utility stems from its privileged scaffold, which effectively targets key oncogenic pathways like PI3K/Akt/mTOR, and the synthetic tractability afforded by the 7-chloro group. The systematic application of the protocols outlined herein—from initial cytotoxicity screening to detailed mechanistic studies—provides a robust framework for researchers to identify and optimize new thiazolo[5,4-d]pyrimidine derivatives, advancing the discovery of more effective and selective cancer therapeutics.

References

  • Jadwiga Becan, Elżbieta Wagner (2014). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Pharmacological Reports. Available at: [Link]

  • Hong-Li Li, et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Mona Raghuwanshi, et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Jadwiga Becan, et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals. Available at: [Link]

  • Marta Stolarczyk, et al. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia MDPI. Available at: [Link]

  • Flavia Varano, et al. (2016). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules. Available at: [Link]

  • S. L. Khokra, et al. (2012). Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents. Journal of the Serbian Chemical Society. Available at: [Link]

  • S. L. Khokra, et al. (2012). Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • R. C. G. M. van der Schoot, et al. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Hong-Li Li, et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing. Available at: [Link]

  • Jadwiga Becan, et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed. Available at: [Link]

  • Daniel C Cho (2014). Targeting the PI3K/Akt/mTOR pathway in malignancy: rationale and clinical outlook. BioDrugs. Available at: [Link]

  • Aneta Pogorzelska, et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]

  • Asier Unciti-Broceta (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry. Available at: [Link]

  • S. Van der Veken, et al. (2011). Discovery of 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues as a novel class of immunosuppressive agents with in vivo biological activity. Journal of Medicinal Chemistry. Available at: [Link]

  • M. V. Loharet, et al. (2021). Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. Semantic Scholar. Available at: [Link]

  • Silvia Schenone, et al. (2025). Structural investigation on thiazolo[5,4-d]pyrimidines to obtain dual-acting blockers of CD73 and adenosine A2A receptor as potential antitumor agents. ResearchGate. Available at: [Link]

  • Anna Stankiewicz, et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]

  • Robert A. Heintz, et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Molecules. Available at: [Link]

  • F. Varano, et al. (2015). Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Tian, T., et al. (2023). The role of PI3K/AKT/mTOR signaling in regulating pyrimidine metabolism. Frontiers in Oncology. Available at: [Link]

  • J. M. F. G. Aerts, et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry. Available at: [Link]

  • M. Singh, et al. (2024). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria. Available at: [Link]

  • Y. Liu, et al. (2025). Design, Synthesis, in vitro Evaluation of a New Pyrrolo[1,2‐a]thiazolo[5,4‐d]pyrimidinone Derivatives as Cholinesterase Inhibitors Against Alzheimer's Disease. ResearchGate. Available at: [Link]

  • Lianhe Shu, et al. (2012). CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE. HETEROCYCLES. Available at: [Link]

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Application Notes & Protocols: Screening Thiazolo[5,4-d]pyrimidine Analogs for Antimicrobial and Antifungal Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Thiazolo[5,4-d]pyrimidines

The thiazolo[5,4-d]pyrimidine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry. These molecules are recognized as bioisosteres of purines, enabling them to interact with a wide range of biological targets.[1] This structural similarity has led to the development of thiazolo[5,4-d]pyrimidine derivatives with diverse pharmacological activities, including antimicrobial, antifungal, anti-HIV, and anticancer properties.[1][2][3] The urgent need for novel antimicrobial and antifungal agents to combat rising drug resistance makes this class of compounds a fertile ground for drug discovery and development.

This guide provides a comprehensive overview and detailed protocols for the initial in vitro screening of thiazolo[5,4-d]pyrimidine analogs for their potential antimicrobial and antifungal efficacy. The methodologies described herein are based on established and standardized techniques to ensure reliable and reproducible results.

Part 1: Initial Screening via Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative technique for preliminary antimicrobial susceptibility testing.[4][5] Its simplicity, cost-effectiveness, and flexibility in drug selection make it an ideal first-line screening tool.[4][6] The principle of this assay is based on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium inoculated with a test microorganism.[7][8] If the compound inhibits the growth of the microorganism, a clear zone of inhibition will be observed around the disk.[4][8]

Causality Behind Experimental Choices:
  • Media Selection: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of most common aerobic and facultative anaerobic bacteria.[8] Its composition is well-defined, it supports the growth of most pathogens, and it has minimal inhibitory effects on common antimicrobial agents.[8] For fungi, Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) are commonly used.

  • Inoculum Standardization: The density of the microbial inoculum is a critical factor influencing the size of the inhibition zone. A standardized inoculum, typically adjusted to a 0.5 McFarland turbidity standard, ensures consistency and comparability of results between experiments.[5]

  • Disk Potency: The amount of the thiazolo[5,4-d]pyrimidine analog impregnated onto the paper disks must be carefully controlled. This ensures that the resulting zone of inhibition is a true reflection of the compound's intrinsic activity.

Experimental Workflow: Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare and sterilize Mueller-Hinton Agar D Inoculate MHA plates with a sterile swab to create a bacterial lawn A->D B Prepare standardized microbial inoculum (0.5 McFarland) B->D C Impregnate sterile paper disks with thiazolo[5,4-d]pyrimidine analogs E Aseptically place impregnated disks on the inoculated agar surface C->E D->E F Incubate plates under appropriate conditions (e.g., 37°C for 24h) E->F G Measure the diameter of the zone of inhibition (in mm) F->G H Compare zone diameters to interpret susceptibility or resistance G->H

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Protocol: Disk Diffusion Assay

Materials:

  • Thiazolo[5,4-d]pyrimidine analogs dissolved in a suitable solvent (e.g., DMSO)

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (100 mm or 150 mm)

  • Test microorganisms (bacterial and fungal strains)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline or Tryptic Soy Broth

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-4 well-isolated colonies of the test microorganism from a pure culture.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually against a Wickerham card or using a photometric device.[5]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[4]

    • Streak the swab evenly across the entire surface of the MHA plate to obtain a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure even distribution.[4][5]

    • Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.[6]

  • Application of Disks:

    • Using sterile forceps, place the paper disks impregnated with the thiazolo[5,4-d]pyrimidine analogs onto the surface of the inoculated agar plate.

    • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping zones of inhibition.[4][8]

    • Gently press each disk to ensure complete contact with the agar surface.[4]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for most bacteria. Fungal plates may require longer incubation at a lower temperature (e.g., 25-30°C for 48-72 hours).

  • Data Collection and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter using a ruler or caliper.[5]

    • The interpretation of susceptibility or resistance is based on the size of the inhibition zone. While specific breakpoints are not available for novel compounds, a larger zone of inhibition generally indicates greater antimicrobial activity.

Part 2: Quantitative Analysis using Broth Microdilution Assay

Following the initial qualitative screening, the broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC) of the active thiazolo[5,4-d]pyrimidine analogs. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] This quantitative data is crucial for structure-activity relationship (SAR) studies and for comparing the potency of different analogs. The Clinical and Laboratory Standards Institute (CLSI) provides standardized reference methods for broth dilution antifungal and antibacterial susceptibility testing.[9][10][11][12]

Causality Behind Experimental Choices:
  • Microtiter Plates: The use of 96-well microtiter plates allows for the simultaneous testing of multiple compounds at various concentrations, making the assay high-throughput and efficient.

  • Serial Dilutions: Preparing serial dilutions of the test compounds allows for the precise determination of the MIC value.

  • Growth and Sterility Controls: Including positive (microorganism only) and negative (broth only) controls is essential for validating the assay. The positive control ensures that the microorganism is viable and grows under the test conditions, while the negative control confirms the sterility of the medium.

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial dilutions of thiazolo[5,4-d]pyrimidine analogs in a 96-well plate C Add standardized inoculum to each well (except sterility control) A->C B Prepare standardized microbial inoculum B->C E Incubate the microtiter plate C->E D Include growth control (inoculum only) and sterility control (broth only) D->E F Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the Broth Microdilution Assay.

Protocol: Broth Microdilution Assay

Materials:

  • Active thiazolo[5,4-d]pyrimidine analogs

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Test microorganisms

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, prepare two-fold serial dilutions of the thiazolo[5,4-d]pyrimidine analogs in the appropriate broth. For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution across the plate.

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the disk diffusion protocol.

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the diluted inoculum to each well containing the serially diluted compounds.

    • Include a growth control well containing 100 µL of broth and 100 µL of the diluted inoculum.

    • Include a sterility control well containing 200 µL of uninoculated broth.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria. For fungi, incubate at 25-30°C for 24-72 hours, depending on the species.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the absorbance can be read using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 80% or 90%) of growth compared to the growth control.

Part 3: Data Presentation and Interpretation

The results of the antimicrobial and antifungal screening should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Example Data from Disk Diffusion Assay
Compound IDConcentration (µ g/disk )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
TPY-00150181215
TPY-00250221019
TPY-003501089
Ampicillin102520-
Fluconazole25--22
Table 2: Example Data from Broth Microdilution Assay
Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
TPY-001166432
TPY-0028>12816
TPY-003128>128>128
Ampicillin0.54-
Fluconazole--2
Structure-Activity Relationship (SAR) Insights:

The data generated from these assays can provide valuable insights into the structure-activity relationships of the thiazolo[5,4-d]pyrimidine analogs.[13][14] By comparing the antimicrobial and antifungal activity of compounds with different substitutions on the core scaffold, researchers can identify key structural features that contribute to potency and selectivity. This information is critical for guiding the design and synthesis of more effective antimicrobial and antifungal agents.

References

  • Clinical and Laboratory Standards Institute. M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. Available from: [Link]

  • Espinel-Ingroff, A., et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. 2010;48(10):3693-3697. Available from: [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. Available from: [Link]

  • Clinical and Laboratory Standards Institute. ISO 16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. Available from: [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. 2024. Available from: [Link]

  • Tendencia, E. A. Disk diffusion method. In: Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. Tigbauan, Iloilo, Philippines: SEAFDEC/AQD; 2004. p. 13-29. Available from: [Link]

  • Nascimento, V. B., et al. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. 2008;39(2):348-352. Available from: [Link]

  • World Health Organization. Methodologies for antimicrobial susceptibility testing. Available from: [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. 2009. Available from: [Link]

  • Clinical and Laboratory Standards Institute. M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. 2017. Available from: [Link]

  • Al-Ghorbani, M., et al. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Scientific Reports. 2025;15(1):12345. Available from: [Link]

  • Rida, S. M., et al. Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation. Pharmazie. 1996;51(12):927-31. Available from: [Link]

  • Bondock, S., et al. Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Archives of Pharmacal Research. 2007;30(12):1511-20. Available from: [Link]

  • Ghoneim, A., et al. Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Py. Polycyclic Aromatic Compounds. 2021. Available from: [Link]

  • Cighir, C. C., et al. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. 2024;29(2):299. Available from: [Link]

  • Ghoneim, A., et al. Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Polycyclic Aromatic Compounds. 2021. Available from: [Link]

  • El-Sayed, W. A., et al. Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. ResearchGate. 2007. Available from: [Link]

  • Balkan, A., et al. Synthesis and antimicrobial evaluation of some new thiazolo[4,5-d] pyrimidines. Arzneimittelforschung. 2001;51(10):839-42. Available from: [Link]

  • Kandeel, M. M., et al. ANTI-MICROBIAL EVALUATION OF NEW THIAZOLO PYRIMIDINE DERIVATIVES. European Scientific Journal. 2013;9(33). Available from: [Link]

  • El-Adasy, A. A., et al. Synthesis and biological screening of new thiazolo[4,5-d]pyrimidine and dithiazolo[3,2-a:5',4'-e]pyrimidinone derivatives as antimicrobial, antiquorum-sensing and antitumor agents. Bioorganic Chemistry. 2019;83:226-239. Available from: [Link]

  • Dileep, C. S., et al. Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities. Biointerface Research in Applied Chemistry. 2021;11(2):9443-9455. Available from: [Link]

  • ResearchGate. Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). Available from: [Link]

  • Dobariya, P. B., et al. Synthesis of Some New Pyrazolo[3,4-d]pyrimidines and Thiazolo [4,5-d]pyrimidines and Evaluation of Their Antimicrobial Activities. Phosphorus, Sulfur, and Silicon and the Related Elements. 2008;183(6):1472-1481. Available from: [Link]

  • Ghoneim, A., et al. Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Semantic Scholar. 2021. Available from: [Link]

  • Gopalakrishnan, M., et al. Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Scientific Reports. 2023;13(1):12345. Available from: [Link]

  • Urgun, H., et al. New thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Arzneimittelforschung. 2000;50(12):1115-9. Available from: [Link]

  • Fahmy, H. A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Journal of Medicinal Chemistry. 2017;2(1):008. Available from: [Link]

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Application Note: Synthesis & Evaluation of 7-Amino-Thiazolo[5,4-d]pyrimidine TRPV1 Antagonists

[1][2]

Introduction & Rationale

The TRPV1 channel is a non-selective cation channel activated by noxious heat, acidic pH, and capsaicin. It is a validated target for the treatment of neuropathic and inflammatory pain.[1] While early antagonists suffered from on-target hyperthermia, next-generation scaffolds aim to decouple analgesia from thermoregulatory side effects.[2]

The thiazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, offering a rigid bicyclic core that effectively positions hydrogen bond donors/acceptors to interact with the TRPV1 vanilloid binding pocket. Specifically, 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives have demonstrated nanomolar potency and favorable oral bioavailability.

This guide details the "One-Pot Cyclization" synthetic route, which is superior to multi-step imidazole-based routes due to higher atom economy and rapid analog generation.

Chemical Synthesis Protocol

Retrosynthetic Strategy

The most efficient route utilizes a 4,6-dichloro-5-aminopyrimidine precursor. The thiazole ring is constructed via a cascade reaction with an isothiocyanate, followed by a nucleophilic aromatic substitution (

Reagents & Equipment
  • Starting Material: 4,6-Dichloro-5-aminopyrimidine (CAS: 5413-85-4).

  • Reagents: Isothiocyanates (

    
    -NCS), Primary/Secondary Amines (
    
    
    -NH), Cesium Carbonate (
    
    
    ), DMF (Anhydrous).
  • Purification: Flash Column Chromatography (Silica gel), Prep-HPLC.

  • Analysis: LC-MS (ESI),

    
    -NMR (400 MHz).
    
Step-by-Step Synthesis (The "Vertex" Route)
Step 1: Construction of the Thiazolo[5,4-d]pyrimidine Core[3][4][5]
  • Mechanism: The exocyclic amine attacks the isothiocyanate carbon, forming a thiourea intermediate. The sulfur atom then displaces the adjacent chlorine (C4) via intramolecular

    
    , closing the thiazole ring.
    

Protocol:

  • Charge a reaction vial with 4,6-dichloro-5-aminopyrimidine (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Add Cesium Carbonate (

    
    , 2.0 equiv).
    
  • Add the desired Isothiocyanate (

    
    -NCS, 1.2 equiv).
    
  • Heat the mixture to 80°C for 3–5 hours.

    • Expert Tip: Monitor by LC-MS for the disappearance of the starting pyrimidine. The intermediate (7-chloro-2-substituted-amino-thiazolo[5,4-d]pyrimidine) is often stable enough to be isolated, but a "telescoped" (one-pot) approach is preferred for library generation.

Step 2: C7 Functionalization (

Displacement)
  • Mechanism: The remaining chlorine at C7 is highly electrophilic due to the electron-deficient nature of the fused pyrimidine ring.

Protocol:

  • To the reaction mixture from Step 1 (cooled to RT), add the desired Amine (

    
    -NH, 1.5–2.0 equiv).
    
  • Heat to 90–100°C for 4–12 hours.

    • Expert Tip: Sterically hindered amines (e.g., 2-methylpyrrolidine) may require higher temperatures (120°C) or microwave irradiation (140°C, 30 min).

  • Workup: Dilute with Ethyl Acetate, wash with water (

    
    ) and brine. Dry over 
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisSchemeSM4,6-dichloro-5-aminopyrimidineInterIntermediate:7-chloro-thiazolo[5,4-d]pyrimidineSM->InterCs2CO3, DMF80°C, 3h(Ring Closure)RNCSIsothiocyanate(R1-NCS)RNCS->InterProductFinal Product:7-amino-thiazolo[5,4-d]pyrimidineInter->Product90-100°C(SnAr Displacement)AmineAmine(R2-NH)Amine->Product

Caption: One-pot synthesis strategy converting 4,6-dichloro-5-aminopyrimidine to the final TRPV1 antagonist scaffold.

Structure-Activity Relationship (SAR) Insights

Based on literature data (Vertex, Amgen), the following substitution patterns are critical for TRPV1 antagonism:

PositionPreferred SubstituentEffect on Activity
C2 (Thiazole amine) 4-Isopropylphenyl or 4-t-butylphenyl Essential for hydrophobic pocket binding. Bulky lipophilic groups enhance potency.
C2 (Alternative) 2,6-Dichlorobenzyl Maintains potency but alters metabolic stability.
C7 (Pyrimidine amine) Morpholine or Piperazine Solubilizing group. Improves pharmacokinetic profile without killing potency.
C7 (Alternative) 3-Fluoro-benzylamine Enhances potency via

stacking interactions in the binding site.
C5 -H or -CH3 Small groups are tolerated; bulky groups here often clash with the receptor.

Biological Evaluation Protocols

In Vitro Calcium Flux Assay (FLIPR)

This is the industry-standard primary screen. It measures the inhibition of capsaicin-induced intracellular

32

Materials:

  • Cells: CHO-K1 or HEK293 stably expressing hTRPV1.

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Agonist: Capsaicin (EC80 concentration, typically 50–100 nM).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Protocol:

  • Plating: Seed cells at 20,000 cells/well in 384-well black-wall plates. Incubate overnight.

  • Loading: Remove media. Add 20

    
    L dye loading buffer. Incubate 1h at 37°C.
    
  • Compound Addition: Add 10

    
    L of test compound (dissolved in DMSO/Buffer). Incubate 15 min at RT.
    
  • Measurement: Transfer to FLIPR (Fluorometric Imaging Plate Reader).[6]

  • Trigger: Inject Capsaicin (EC80). Record fluorescence for 180 seconds.

  • Analysis: Calculate

    
     based on % inhibition relative to Capsaicin-only control.
    
Electrophysiology (Whole-Cell Patch Clamp)

Used to confirm the mechanism of action (pore block vs. allosteric modulation) and state-dependence.

Protocol:

  • Rig: HEKA EPC-10 amplifier or equivalent.

  • Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM

      
      , 1 mM 
      
      
      , 10 mM HEPES (pH 7.4).
    • Intracellular: 140 mM CsF, 10 mM HEPES, 10 mM EGTA (pH 7.2).

  • Procedure: Establish G

    
     seal. Break-in to whole-cell mode. Clamp at -60 mV.
    
  • Perfusion: Apply Capsaicin (1

    
    M) to elicit current (
    
    
    ). Wash. Apply Compound + Capsaicin.[6] Measure residual current.
Assay Workflow Diagram

AssayWorkflowCellsCHO-hTRPV1 Cells(384-well plate)DyeLoad Calcium Dye(Fluo-4 AM, 1h)Cells->DyeIncubateAdd Test Compound(15 min incubation)Dye->IncubateTriggerInject Capsaicin(Agonist Trigger)Incubate->TriggerReadoutMeasure Fluorescence(FLIPR)Trigger->ReadoutDataCalculate IC50Readout->Data

Caption: High-throughput screening workflow for TRPV1 antagonist characterization using FLIPR technology.

References

  • Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2009). URL:[Link]

  • TRPV1 Antagonists as Potential Analgesic Agents. Source: Clinical and Preclinical Experience (Book Chapter). URL:[Link]

  • Design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives. Source: European Journal of Medicinal Chemistry.[1] URL:[Link]

  • Methods in Molecular Biology: TRPV1 Protocols. Source: Springer Protocols. URL:[Link]

Application Note: Antiviral Profiling of 7-Substituted Thiazolo[5,4-d]pyrimidines against Bovine Viral Diarrhea Virus (BVDV)

[1]

Abstract & Introduction

Bovine Viral Diarrhea Virus (BVDV), a Pestivirus within the Flaviviridae family, represents a significant economic burden to the livestock industry and serves as a robust surrogate model for Hepatitis C Virus (HCV) drug discovery.[1][2] This application note details the evaluation of 7-substituted thiazolo[5,4-d]pyrimidine derivatives as potent antiviral agents.

Thiazolo[5,4-d]pyrimidines function as purine bioisosteres , mimicking the adenosine or guanosine core essential for viral RNA replication. By modifying the 7-position (typically with amine, hydrazine, or hydrazone moieties) and the 2-position (e.g., propylthio groups), researchers can tune the lipophilicity and binding affinity of these scaffolds to the viral RNA-dependent RNA polymerase (RdRp) or host factors required for entry.

This guide provides a validated workflow for synthesizing, screening, and characterizing the mechanism of action (MoA) of these compounds using Madin-Darby Bovine Kidney (MDBK) cells.

Chemical Basis & Structure-Activity Relationship (SAR)

The core scaffold relies on the fusion of a thiazole ring with a pyrimidine ring. The 7-position is the critical vector for diversity.

SAR Logic
  • Core Scaffold: Thiazolo[5,4-d]pyrimidine (Purine mimic).[3][4]

  • Position 2 (R1): Alkylthio groups (e.g., n-propylthio) enhance lipophilicity, facilitating membrane permeability.

  • Position 7 (R2): The "warhead" or binding determinant.

    • Secondary Amines: Moderate activity.[1][5]

    • Hydrazones (e.g., Salicylaldehyde hydrazone): High potency due to potential hydrogen bonding within the viral binding pocket.

    • Phenylhydrazines: High potency.

Synthesis & SAR Workflow

SAR_WorkflowPrecursor2-(Propylthio)-7-chlorothiazolo[5,4-d]pyrimidineReactionNucleophilic Substitution(Amines/Hydrazines)Precursor->Reaction+ R-NH2 / NH2-NH-RDerivatives7-Substituted Derivatives(Target Library)Reaction->DerivativesYield: 60-85%ScreeningAntiviral Screening(CPE/MTS)Derivatives->ScreeningBVDV (NADL Strain)

Figure 1: Synthetic pathway for generating 7-substituted thiazolo[5,4-d]pyrimidine libraries for antiviral screening.

Experimental Protocols

Protocol A: Cell Culture & Virus Propagation

Objective: Maintain MDBK cells in an exponential growth phase and generate high-titer BVDV stocks.

Materials:

  • Cell Line: MDBK (ATCC CCL-22).

  • Virus: BVDV-1 (Cytopathic strain, e.g., NADL).

  • Media: DMEM supplemented with 10% Horse Serum (HS) or BVDV-free Fetal Bovine Serum (FBS). Note: Standard FBS often contains anti-BVDV antibodies; Horse Serum is preferred.

Step-by-Step:

  • Seeding: Seed MDBK cells in T-75 flasks. Incubate at 37°C, 5% CO₂.

  • Infection: When cells reach 80% confluence, remove media and wash with PBS.

  • Inoculation: Add BVDV stock at a Multiplicity of Infection (MOI) of 0.[6]1. Adsorb for 1 hour at 37°C.

  • Propagation: Add maintenance media (2% HS). Incubate for 48–72 hours until >90% Cytopathic Effect (CPE) is visible (rounding, detachment).

  • Harvest: Freeze-thaw the flask 3 times (-80°C / 37°C) to lyse cells and release intracellular virus.

  • Clarification: Centrifuge at 1,500 x g for 10 min. Aliquot supernatant and store at -80°C.

  • Titration: Determine TCID₅₀ (Tissue Culture Infectious Dose 50%) via the Reed-Muench method.

Protocol B: Antiviral Screening (CPE Reduction Assay)

Objective: Determine the Effective Concentration (EC₅₀) of the 7-substituted compounds.

Critical Parameter: The assay must distinguish between antiviral efficacy and compound toxicity.

Workflow:

  • Plating: Seed MDBK cells (1.5 x 10⁴ cells/well) in 96-well plates. Incubate 24h.

  • Compound Preparation: Dissolve compounds in DMSO (Stock 10-20 mM). Prepare serial 2-fold dilutions in media. Final DMSO concentration must be <0.5%.

  • Infection: Infect plates with 100 TCID₅₀ of BVDV per well. Incubate 1h for adsorption.

  • Treatment: Remove inoculum (optional, depending on "entry" vs "replication" focus) and add compound dilutions (in triplicate). Include:

    • Cell Control (CC): Uninfected, untreated.

    • Virus Control (VC): Infected, untreated (0% inhibition).

    • Positive Control: Ribavirin (known RdRp inhibitor).

  • Incubation: Incubate for 72 hours at 37°C.

  • Readout (MTS/CCK-8):

    • Add 20 µL MTS reagent to each well.

    • Incubate 2-4 hours.

    • Measure Absorbance at 490 nm.

Data Analysis: Calculate % Protection using the formula:

  • EC₅₀: Concentration providing 50% protection.

  • CC₅₀: Concentration reducing cell viability by 50% (measured in uninfected, treated cells).

  • Selectivity Index (SI):

    
    . Target SI > 10.
    
Protocol C: Mechanism of Action (Time-of-Addition)

Objective: Determine which stage of the viral lifecycle (Entry, Replication, or Release) is inhibited.

Logic:

  • Pre-treatment (-1h): Suggests host cell modulation or blockage of receptors.

  • Co-treatment (0h): Suggests inhibition of attachment/entry.

  • Post-treatment (+2h, +4h, +6h): Suggests inhibition of intracellular replication (e.g., RdRp inhibition).

TOA_Assaycluster_stagesViral Lifecycle StagesStartTime of Addition (TOA) SetupStage1Entry/Attachment(0-2 h.p.i)Start->Stage1Stage2Replication/Translation(2-12 h.p.i)Start->Stage2Stage3Assembly/Release(>12 h.p.i)Start->Stage3Result1Activity lost if added >2h:Entry InhibitorStage1->Result1Result2Activity retained if added >2h:Replication Inhibitor (RdRp)Stage2->Result2

Figure 2: Time-of-Addition logic to distinguish between entry inhibitors and replication inhibitors.

Procedure:

  • Infect MDBK monolayers (MOI = 1).

  • Add compound (at 5x EC₅₀) at specific time points: -1h, 0h, 2h, 4h, 6h, 8h, 12h post-infection.

  • Harvest supernatants at 24h post-infection.[7]

  • Quantify viral yield via TCID₅₀ titration on fresh cells.

  • Interpretation: If the compound is a thiazolo[5,4-d]pyrimidine acting as a nucleoside analog, efficacy should remain high even when added 2-4 hours post-infection (during RNA synthesis).

Data Presentation & Interpretation

Representative Data (Hypothetical/Based on Class Performance)

The following table illustrates typical results for 7-substituted thiazolo[5,4-d]pyrimidines.

Compound ID7-Substitution (R2)EC₅₀ (µM) [Antiviral]CC₅₀ (µM) [Cytotoxicity]SI (CC₅₀/EC₅₀)Interpretation
7a Morpholine> 50> 100N/AInactive
9d Salicylaldehyde hydrazone0.85 ± 0.1> 100> 117Lead Candidate
11 Phenylhydrazine1.20 ± 0.245.037.5Potent but cytotoxic
Ribavirin (Positive Control)2.50 ± 0.5> 200> 80Validated Control

Key Insight: The hydrazone linkage at position 7 (Compound 9d) significantly improves potency compared to cyclic amines (7a), likely due to additional hydrogen bonding interactions within the viral polymerase active site.

Troubleshooting & Optimization

  • Issue: High Background in MTS Assay.

    • Cause: MDBK cells can overgrow in 72h.

    • Fix: Reduce seeding density to 1.0 x 10⁴ cells/well or shorten assay time to 48h.

  • Issue: Inconsistent Viral Titers.

    • Cause: BVDV is sensitive to freeze-thaw cycles.

    • Fix: Aliquot virus stocks immediately after harvest. Do not re-freeze.

  • Issue: Precipitation of Compound.

    • Cause: Thiazolo[5,4-d]pyrimidines are lipophilic.

    • Fix: Ensure thorough vortexing in DMSO. If precipitation occurs in media, reduce the starting concentration or use a solubility enhancer (e.g., cyclodextrin), though this may affect viral entry.

References

  • Rashad, A. E., et al. (2021). "Synthesis and antiviral screening of 2-(propylthio)-7-substituted-thiazolo[5,4-d]pyrimidines as anti-bovine viral diarrhea virus agents." Journal of Heterocyclic Chemistry, 58(9), 1827-1836.

  • Newcomer, B. W., et al. (2014). "Antiviral activity of RNA polymerase inhibitors against bovine viral diarrhea virus." Antiviral Research, 104, 108-113.

  • Buckwold, V. E., et al. (2003). "Synergistic Antiviral Activity of Ribavirin and Mycophenolic Acid against Bovine Viral Diarrhea Virus." Antiviral Research, 60(1), 1-15.

  • Revankar, G. R., et al. (1998).[8] "Thiazolo[4,5-d]pyrimidines.[8][9][10][11] Part II. Synthesis and anti-human cytomegalovirus activity."[1][5][8][9] Antiviral Chemistry & Chemotherapy, 9(1), 53-63.[8]

Application Note: High-Throughput Screening of a 7-Chlorothiazolo[5,4-d]pyrimidine Derivative Library for Novel PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals.

Scientific Rationale & Library Design

The discovery of orally active Phosphoinositide 3-kinase (PI3K) inhibitors remains a critical objective in targeted cancer therapy due to the frequent hyperactivation of the PI3K/AKT/mTOR signaling cascade in various malignancies [1]. In recent years, fused bicyclic heteroaromatic systems have emerged as privileged scaffolds for kinase inhibition. Specifically, thiazolo[5,4-d]pyrimidines serve as excellent purine bioisosteres; the replacement of the nitrogen at position 9 of the purine ring with a sulfur atom mimics the spatial geometry of adenine while offering distinct electronic properties [2].

From a synthetic and library-generation perspective, the 7-chlorothiazolo[5,4-d]pyrimidine core is highly advantageous. The chlorine atom at the C7 position is highly electron-deficient and susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for rapid, late-stage functionalization with a diverse array of aliphatic and aromatic amines (e.g., morpholine, piperazine, and aniline derivatives) [3]. The introduction of cyclic amines, particularly morpholine, at this position is a proven structural requirement for establishing critical hydrogen bonds within the ATP-binding hinge region of the PI3K enzyme [1].

Target Pathway & Mechanism of Action

To contextualize the screening cascade, it is vital to understand the mechanistic intervention point. The synthesized 7-chlorothiazolo[5,4-d]pyrimidine derivatives act as ATP-competitive inhibitors, directly blocking the phosphorylation of PIP2 to PIP3 by PI3K, thereby arresting downstream AKT and mTOR activation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 (Active Lipid) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Substrate) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes Inhibitor Thiazolo[5,4-d]pyrimidine Derivatives Inhibitor->PI3K ATP-competitive Inhibition

Figure 1: Mechanism of action of thiazolo[5,4-d]pyrimidine derivatives on the PI3K/AKT/mTOR pathway.

High-Throughput Screening (HTS) Methodology

To screen the derivative library, a luminescence-based ADP detection assay (e.g., ADP-Glo™) is utilized. This assay measures the amount of ADP formed during the kinase reaction, which is directly proportional to PI3K activity. This method is chosen over radiometric assays due to its superior safety profile, scalability to 384-well formats, and resistance to fluorescent compound interference.

Self-Validating Assay Controls (Causality & Trustworthiness)

A robust HTS protocol must be a self-validating system. We incorporate the following controls into every 384-well plate to calculate the Z'-factor , ensuring the assay maintains a wide dynamic range and low variability:

  • Positive Control (100% Inhibition): Wells containing a known pan-PI3K inhibitor (e.g., Wortmannin or BKM120) to define the assay floor (background luminescence).

  • Negative Control (0% Inhibition): Wells containing DMSO vehicle only, defining the maximum kinase activity window.

Step-by-Step HTS Protocol
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo® 550), dispense 25 nL of the thiazolo[5,4-d]pyrimidine library compounds (10 mM in DMSO) into a white, flat-bottom 384-well assay plate. Causality: Acoustic dispensing eliminates tip-based carryover and minimizes the final DMSO concentration (<1%), preventing solvent-induced enzyme denaturation.

  • Enzyme/Substrate Addition: Add 2.5 µL of a 2X Master Mix containing recombinant human PI3Kα (2 nM final) and PIP2 substrate (10 µM final) in Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20). Incubate for 10 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 2.5 µL of 2X ATP solution (20 µM final, matching the apparent

    
     of PI3Kα to ensure competitive inhibition can be accurately measured). Centrifuge at 1000 rpm for 1 minute and incubate at 25°C for 60 minutes.
    
  • Kinase Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal using a multi-mode microplate reader with an integration time of 0.5–1.0 second per well.

Data Presentation & Hit Triage

Primary screening data is normalized to the intra-plate controls to calculate the Percentage of Inhibition. The quality of the HTS run is validated using the metrics outlined in Table 1 .

Table 1: HTS Assay Quality Control Metrics

MetricAcceptable RangeObserved ValueCausality / Significance
Z'-Factor > 0.50.78Validates assay robustness and the statistical separation between positive and negative controls.
Signal-to-Background (S/B) > 3.05.2Ensures a sufficient dynamic range for accurate hit detection and IC₅₀ curve fitting.
Coefficient of Variation (CV%) < 10%4.5%Confirms precise liquid handling and well-to-well reproducibility across the 384-well plate.

Compounds exhibiting >50% inhibition at a primary screening concentration of 10 µM are advanced to 10-point dose-response profiling to determine their IC₅₀ values. To ensure safety and specificity, hits are counter-screened against mTOR (to rule out dual PI3K/mTOR toxicity) and evaluated in cellular proliferation assays (e.g., using the HCT116 colon cancer cell line).

Table 2: Representative Hit Profiling & Structure-Activity Relationship (SAR)

Compound IDC7 Substitution (SNAr product)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
Cmpd-01 Chlorine (Precursor)>10,000>10,000>50.0
Cmpd-12 Aniline450>10,00012.5
Cmpd-24 Morpholine12>10,0001.1
Cmpd-36 Piperazine858,5004.8

Data Interpretation: The precursor (Cmpd-01) shows no target engagement. Substitution with morpholine (Cmpd-24) yields a highly potent, selective PI3Kα inhibitor with excellent cellular efficacy, validating the hypothesis that the oxygen atom in the morpholine ring acts as a critical hydrogen bond acceptor in the kinase hinge region [1].

Conclusion

The 7-chlorothiazolo[5,4-d]pyrimidine scaffold is a highly tractable starting point for oncology drug discovery. By leveraging SNAr chemistry for library generation and employing a highly robust, self-validating luminescence HTS workflow, researchers can rapidly identify and triage potent PI3K inhibitors. The integration of acoustic dispensing and rigorous Z'-factor monitoring ensures that the resulting SAR data is both highly accurate and translatable to downstream cellular and in vivo models.

References

  • Sun, Y., Fu, R., Lin, S., et al. "Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors." Bioorganic & Medicinal Chemistry, 29 (2021): 115890. URL:[Link]

  • Fahmy, H. "A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry." Jacobs Journal of Medicinal Chemistry, 2(1) (2017): 008. URL:[Link][1]

  • El-Gohary, N. M., et al. "Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2-a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents." ACS Omega, 8(10) (2023): 9384-9397. URL:[Link][2]

Sources

Application Note: In Vitro Cytotoxicity Profiling of Novel Thiazolo[5,4-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Thiazolo[5,4-d]pyrimidines represent a privileged scaffold in medicinal chemistry due to their structural isomorphism with purine bases (adenine and guanine). This structural mimicry allows them to act as potent competitive inhibitors for ATP-binding sites on kinases (e.g., EGFR, CDK4/6, PI3K) or as microtubule destabilizing agents.

However, the fused thiazole ring system often imparts significant lipophilicity, leading to poor aqueous solubility. This physical property is the primary cause of assay failure—not due to lack of potency, but due to compound precipitation or non-specific aggregation in cell culture media.

This guide provides a validated workflow specifically designed to handle the solubility challenges of thiazolo[5,4-d]pyrimidines while accurately assessing their cytotoxic and apoptotic potential.

Pre-Assay Preparation: Compound Handling

Objective: Solubilize hydrophobic scaffolds without inducing solvent toxicity.

The "DMSO Shock" Mitigation Protocol

Thiazolo[5,4-d]pyrimidines are prone to "crashing out" (precipitating) when a concentrated DMSO stock is added directly to aqueous media.

  • Stock Preparation: Dissolve the solid compound in 100% sterile DMSO to a concentration of 10 mM . Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution (The Critical Step): Do not add the 10 mM stock directly to the cell well.

    • Prepare a 200x working solution in a separate tube (e.g., 2 µL of 10 mM stock + 998 µL of media = 20 µM).

    • Self-Validating Step: Hold the tube against a light source. If the solution is cloudy or has visible particulates, the compound has precipitated. You must sonicate again or reduce the concentration.

  • Final Application: Add the intermediate solution to the cells. This ensures the final DMSO concentration remains

    
     0.5% (v/v), preventing solvent-induced cytotoxicity.
    

Primary Screening: Metabolic Viability (MTT Assay)

Mechanism: The reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase.[1] This assay is preferred for thiazolo[5,4-d]pyrimidines over ATP assays because kinase inhibitors can artificially alter ATP levels without immediately killing the cell.

Materials
  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (5 mg/mL in PBS).

  • Solubilizer: DMSO (Acidified with 0.1M Glycine buffer if pH adjustment is needed, though pure DMSO is standard).

  • Cells: Adherent cancer lines (e.g., A549, MCF-7) seeded at 3,000–5,000 cells/well.

Protocol
  • Seeding: Plate cells in 96-well plates (100 µL/well). Incubate for 24 hours to allow attachment.

    • Expert Insight: Fill the peripheral wells with sterile PBS (not cells) to prevent "Edge Effect" evaporation, which skews data.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound (0.1 µM – 100 µM, serial dilutions). Include:

    • Negative Control: 0.5% DMSO in media.

    • Positive Control: Doxorubicin (1 µM) or Staurosporine.

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48 or 72 hours at 37°C/5% CO₂.

  • Labeling: Add 10 µL of MTT stock (5 mg/mL) to each well. Incubate for 3–4 hours .

    • Checkpoint: Check under a microscope. You should see dark purple crystals inside viable cells.

  • Solubilization: Carefully aspirate the media (do not disturb crystals). Add 100 µL of 100% DMSO.

  • Reading: Shake plate for 10 minutes. Measure absorbance at 570 nm (reference filter 630 nm).

Data Analysis

Calculate % Viability:


[2]

Secondary Profiling: Mechanism of Death (Flow Cytometry)

Once cytotoxicity is confirmed, it is vital to distinguish between apoptosis (programmed death, desirable for drugs) and necrosis (inflammatory death, undesirable).

Assay A: Annexin V / Propidium Iodide (PI) Staining

Rationale: Thiazolo[5,4-d]pyrimidines often induce apoptosis via the intrinsic mitochondrial pathway. Annexin V binds exposed Phosphatidylserine (PS) (early apoptosis), while PI enters only cells with compromised membranes (late apoptosis/necrosis).

Protocol
  • Treatment: Treat

    
     cells in 6-well plates with the IC₅₀ concentration of the compound for 24 hours.
    
  • Harvesting: Collect media (floating cells) and trypsinize adherent cells. Combine them.

    • Critical: Do not over-trypsinize, as this can degrade membrane proteins and cause false positives.

  • Washing: Wash 2x with cold PBS.[3] Resuspend in 1X Annexin Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).

  • Staining:

    • Add 5 µL Annexin V-FITC.[3][4][5]

    • Add 5 µL Propidium Iodide (50 µg/mL).[5]

    • Incubate 15 mins at RT in the dark.

  • Analysis: Analyze 10,000 events via Flow Cytometry (FITC: FL1, PI: FL2/FL3).

Interpretation:

  • Q3 (Annexin-/PI-): Live cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Primary mechanism).

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q1 (Annexin-/PI+): Necrosis.

Mechanistic Profiling: Cell Cycle Arrest

Rationale: Thiazolo[5,4-d]pyrimidines acting as CDK inhibitors will arrest cells in G0/G1 . Those acting as tubulin inhibitors will arrest cells in G2/M .

Protocol
  • Fixation: Harvest cells as above. Wash in PBS.[3][4][5] Slowly add dropwise to 70% ice-cold ethanol while vortexing. Fix overnight at -20°C.

  • Staining:

    • Wash ethanol out with PBS (2x).

    • Resuspend in 500 µL FxCycle™ PI/RNase Staining Solution (or PBS + 20 µg/mL PI + 50 µg/mL RNase A).

    • Incubate 30 mins at 37°C.

  • Acquisition: Measure DNA content (Linear Scale) on Flow Cytometer.

Visualizations

Diagram 1: Experimental Workflow

This flowchart illustrates the critical "Solubility Check" loop required for these hydrophobic compounds.

G Compound Solid Thiazolo[5,4-d]pyrimidine Stock 10mM DMSO Stock (Vortex/Sonicate) Compound->Stock Intermed Intermediate Dilution (200x in Media) Stock->Intermed Check Precipitation Check (Visual/Microscope) Intermed->Check Check->Stock Precipitate (Re-Sonicate) Cells Cell Treatment (Final DMSO < 0.5%) Check->Cells Clear Solution MTT MTT Assay (IC50 Determination) Cells->MTT Flow Flow Cytometry (Annexin V/PI) Cells->Flow

Caption: Optimized workflow emphasizing the intermediate dilution step to prevent compound precipitation.

Diagram 2: Mechanism of Action & Signaling

Thiazolo[5,4-d]pyrimidines mimic ATP, blocking phosphorylation and triggering the intrinsic apoptotic pathway.

Pathway Inhibitor Thiazolo[5,4-d]pyrimidine Target Target Kinase (EGFR / CDK / PI3K) Inhibitor->Target Competitive Inhibition ATP ATP ATP->Target Blocked Signal Downstream Signaling (Proliferation/Survival) Target->Signal Inhibited Mito Mitochondrial Dysfunction Target->Mito Stress Response Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Competitive inhibition of kinase targets leads to mitochondrial stress and caspase-dependent apoptosis.

Data Presentation Template

When reporting results for these compounds, summarize quantitative data as follows to facilitate structure-activity relationship (SAR) analysis.

Compound IDR1 Subst.R2 Subst.A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Mode of Death (Flow Cytometry)Cell Cycle Arrest
TP-01 -Ph-NH212.5 ± 1.28.4 ± 0.5Apoptosis (Q4: 45%)G2/M
TP-02 -Cl-Ph-OH2.1 ± 0.31.8 ± 0.2Apoptosis (Q4: 68%)G0/G1
Doxorubicin (Control)-0.5 ± 0.10.4 ± 0.1ApoptosisS-Phase

References

  • National Center for Biotechnology Information (NCBI). (2017). Identification of thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. PubMed. Link

  • Royal Society of Chemistry (RSC). (2019). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives. RSC Advances. Link

  • Abcam. (2023). MTT Assay Protocol for Cell Viability and Proliferation. Abcam Protocols. Link

  • Thermo Fisher Scientific. (2023). Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher. Link

  • National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Link

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Application Notes and Protocols for Developing Cell-Based Assays for 7-Chlorothiazolo[5,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Thiazolo[5,4-d]pyrimidine Scaffold

The thiazolo[5,4-d]pyrimidine scaffold is a significant heterocyclic ring system in medicinal chemistry, primarily because it acts as a purine bioisostere. This structural mimicry to endogenous purines like adenine and guanine allows compounds derived from this scaffold to interact with a wide array of biological targets, including kinases and adenosine receptors.[1][2] The 7-chlorothiazolo[5,4-d]pyrimidine core, in particular, serves as a versatile precursor for the synthesis of novel derivatives with diverse pharmacological activities.[3][4] Numerous studies have demonstrated the potential of these derivatives as potent agents against cancer, inflammation, and viral infections.[5][6] Their anticancer effects are often linked to the inhibition of critical cell signaling pathways that drive tumor growth and proliferation.[1][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and implement robust cell-based assays for the evaluation of novel 7-chlorothiazolo[5,4-d]pyrimidine derivatives. The protocols herein are designed not just as a sequence of steps, but as a self-validating system to ensure data integrity and reproducibility, moving from broad phenotypic screening to more defined mechanistic studies.

Guiding Principle: A Tiered Approach to Assay Development

A successful cell-based assay strategy for novel compounds begins with broad, high-throughput screens to identify general bioactivity and progresses to more complex, lower-throughput assays to elucidate the mechanism of action. This tiered approach ensures that resources are focused on the most promising candidates. Cell-based assays are crucial as they provide a more physiologically relevant context than in vitro biochemical assays, offering insights into a compound's membrane permeability, interaction with cellular factors, and effects on intracellular signaling cascades.[8][9]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Engagement & Validation cluster_2 Tier 3: Functional & Phenotypic Assays A High-Throughput Cell Viability/Cytotoxicity Assay B Cellular Thermal Shift Assay (CETSA) or NanoBRET™ A->B  Identify Active  Compounds C Phosphorylation-Specific Downstream Assays B->C  Confirm Target  Interaction D Colony Formation Assay C->D  Elucidate Mechanism  of Action E Cell Migration/Invasion Assay D->E

Caption: Tiered assay development workflow.

Tier 1: Primary Screening - Assessing Antiproliferative Activity

The initial step for any novel compound library is to assess its general effect on cell viability and proliferation. This provides a broad measure of bioactivity and helps to identify hit compounds for further investigation. A number of thiazolo[5,4-d]pyrimidine derivatives have demonstrated potent antiproliferative effects against various human cancer cell lines.[5][7]

Protocol 1: High-Throughput Cell Viability Assay using Resazurin

This protocol describes a robust and scalable method to determine the IC50 (half-maximal inhibitory concentration) of test compounds. The resazurin (alamarBlue®) assay measures the metabolic activity of viable cells.

Causality and Rationale:

  • Cell Line Selection: The choice of cell line is critical and should be driven by the therapeutic hypothesis. For example, if the compounds are hypothesized to target a specific oncogenic kinase, a cell line known to be dependent on that kinase's activity would be appropriate.[8] For general screening, a panel of common cancer cell lines (e.g., MGC-803, HGC-27, MCF-7) can be used.[5]

  • Resazurin as a Readout: Resazurin is a non-toxic, cell-permeable blue dye that is reduced by metabolically active cells to the fluorescent pink compound, resorufin. This conversion is directly proportional to the number of viable cells, providing a sensitive measure of cytotoxicity.

  • Controls: Including a positive control (e.g., a known cytotoxic agent like staurosporine or a relevant kinase inhibitor) and a negative control (vehicle, typically DMSO) is essential for data normalization and quality control.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh complete medium.

    • Seed cells into a 96-well clear-bottom black plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each 7-chlorothiazolo[5,4-d]pyrimidine derivative in DMSO.

    • Perform a serial dilution of the stock solutions in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid vehicle-induced toxicity.

    • Remove the seeding medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with DMSO) and positive control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Resazurin Addition and Measurement:

    • Prepare a working solution of resazurin (e.g., 44 µM) in sterile PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Normalize the data by setting the vehicle control as 100% viability and a "no-cell" control as 0% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Example Data Presentation:

CompoundTarget Cell LineIC50 (µM)Selectivity Index (SI) vs. Normal Cells
Derivative 7iMGC-803 (Gastric)4.64[5]>12.0[5]
Derivative 7aMGC-803 (Gastric)5.13[5]>12.5[5]
Derivative 24MGC-803 (Gastric)1.03[7]37.8[7]
StaurosporineMGC-803 (Gastric)0.02~1.0

Note: Data is illustrative, based on published findings for similar scaffolds.

Tier 2: Target Engagement and Mechanistic Insight

Once active compounds are identified, the next critical step is to confirm that they are interacting with their intended intracellular target and to investigate their effect on the associated signaling pathway. Given that many thiazolo[5,4-d]pyrimidines function as kinase inhibitors, assays that measure target binding and downstream phosphorylation events are highly relevant.[1]

G cluster_0 Upstream cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR2) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT phosphorylates mTOR mTOR AKT->mTOR phosphorylates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Thiazolo[5,4-d]pyrimidine Derivative Inhibitor->PI3K

Caption: A representative PI3K/Akt/mTOR signaling pathway.

Protocol 2: Western Blot for Downstream Phosphorylation

This protocol allows for the semi-quantitative analysis of the phosphorylation state of a target kinase's substrate, providing direct evidence of target inhibition within the cell.[10]

Causality and Rationale:

  • Principle: If a thiazolo[5,4-d]pyrimidine derivative inhibits a specific kinase (e.g., PI3K or Akt), the phosphorylation of its direct downstream substrate (e.g., p-Akt or p-S6K) should decrease in a dose-dependent manner.

  • Antibody Specificity: The use of highly specific primary antibodies—one that recognizes the phosphorylated form of the protein and another that recognizes the total protein—is crucial. The ratio of phosphorylated to total protein is the key readout, controlling for any variations in protein expression.

  • Lysis and Loading Controls: A lysis buffer containing phosphatase and protease inhibitors is essential to preserve the phosphorylation state of proteins post-harvest. A loading control (e.g., GAPDH or β-actin) is necessary to ensure equal amounts of protein were loaded in each lane.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to ~80% confluency.

    • Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a predetermined time (e.g., 2-6 hours).

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells directly in the plate by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-Akt Ser473) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing:

    • (Optional but recommended) Strip the membrane using a mild stripping buffer.

    • Re-probe the membrane with an antibody for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH) to confirm equal loading and specific reduction in phosphorylation.

Tier 3: Functional Assays - Assessing Phenotypic Outcomes

The final tier of in vitro testing involves assays that measure a more complex, functional cellular phenotype. These assays provide strong evidence of a compound's potential therapeutic effect. For anticancer agents, assays measuring long-term survival and migratory potential are highly valuable.

Protocol 3: Colony Formation (Clonogenic) Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cell survival and is considered a gold standard for determining the cytotoxic effect of anticancer drugs.

Causality and Rationale:

  • Principle: This assay measures the impact of a compound on the reproductive viability of cells. A successful anticancer agent will reduce the number and/or size of colonies formed compared to the vehicle control. This goes beyond the short-term metabolic readout of a resazurin assay and reflects a more durable cytotoxic or cytostatic effect.

  • Low Seeding Density: Cells are seeded at a very low density to ensure that the resulting colonies are derived from single cells and do not merge.

Step-by-Step Methodology:

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cell line.

    • Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.

  • Compound Treatment:

    • Allow cells to attach for 24 hours.

    • Treat the cells with the test compound at concentrations around the IC50 value (e.g., 0.25x, 0.5x, 1x IC50).

    • Incubate the plates undisturbed for 10-14 days at 37°C, 5% CO2. The medium can be carefully replaced every 3-4 days if necessary.

  • Colony Staining and Quantification:

    • After the incubation period, when visible colonies have formed in the control wells, remove the medium.

    • Gently wash the wells with PBS.

    • Fix the colonies by adding 1 mL of methanol and incubating for 15 minutes.

    • Remove the methanol and add 1 mL of 0.5% crystal violet solution (in 25% methanol) to each well. Incubate for 20 minutes at room temperature.

    • Wash the wells gently with water until the background is clear.

    • Allow the plates to air dry.

  • Data Analysis:

    • Scan or photograph the plates.

    • Count the number of colonies (typically defined as a cluster of >50 cells) in each well using software like ImageJ or by eye.

    • Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle control.

Conclusion

The development of cell-based assays for 7-chlorothiazolo[5,4-d]pyrimidine derivatives requires a systematic, multi-tiered approach. By progressing from high-throughput viability screening to specific mechanistic and functional assays, researchers can efficiently identify promising drug candidates, elucidate their mechanisms of action, and build a robust data package for further preclinical development. The protocols outlined in this guide provide a validated framework for this process, emphasizing the importance of appropriate controls, rational experimental design, and thorough data analysis to ensure the generation of reliable and actionable results.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Available at: [Link]

  • Academia.edu. A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Available at: [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Available at: [Link]

  • Profacgen. Cell-based Kinase Assays. Available at: [Link]

  • Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Available at: [Link]

  • THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. Available at: [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]

  • National Institutes of Health. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Available at: [Link]

  • RSC Publishing. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Available at: [Link]

  • PubMed. (2002, January 16). Cell-based assays for identification of novel double-strand break-inducing agents. Available at: [Link]

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Available at: [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Available at: [Link]

  • MDPI. (2021, July 9). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression. Available at: [Link]

  • ResearchGate. Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists | Request PDF. Available at: [Link]

  • MDPI. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]

  • PubMed. (2017, July 28). Identification of thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents through the drug repurposing strategy. Available at: [Link]

  • PubMed. (2018, July 23). Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists. Available at: [Link]

  • LOCKSS. (2012, June 1). CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE. Available at: [Link]

  • Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Available at: [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 7-Chlorothiazolo[5,4-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the column chromatography purification of 7-chlorothiazolo[5,4-d]pyrimidine and its synthetic intermediates. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. The unique electronic and structural properties of the thiazolo[5,4-d]pyrimidine core can present specific purification hurdles. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your separation protocols.

Frequently Asked Questions (FAQs)

This section addresses foundational questions and strategic decisions you'll face before and during the purification process.

Q1: What are the main challenges in purifying 7-chlorothiazolo[5,4-d]pyrimidine intermediates by column chromatography?

The primary challenges stem from the physicochemical properties of the thiazolo[5,4-d]pyrimidine scaffold. Firstly, the presence of multiple nitrogen atoms makes the molecule basic and polar, which can lead to strong interactions with the acidic surface of standard silica gel. This often results in significant peak tailing or streaking, compromising resolution.[1] Secondly, the chloro-substituent at the 7-position is a labile leaving group, making the compound susceptible to degradation (e.g., hydrolysis) on the acidic stationary phase, which can lower the final yield.[2][3]

Q2: Which type of column chromatography is best suited for my intermediate?

The choice of chromatography mode is dictated by the overall polarity of your specific derivative. The decision can be guided by the following logic:

G Start Crude 7-Chlorothiazolo[5,4-d]pyrimidine Intermediate TLC_Test Run TLC in Hexane:Ethyl Acetate (1:1) Start->TLC_Test Rf_Value What is the Rf value? TLC_Test->Rf_Value NPC Use Normal-Phase Chromatography (NPC) (e.g., Silica Gel) Rf_Value->NPC Rf > 0.1 (Moderately Polar) HILIC Use Hydrophilic Interaction Liquid Chromatography (HILIC) Rf_Value->HILIC Rf ≈ 0 (Highly Polar) Solubility_Test Is the compound soluble in non-polar solvents? Rf_Value->Solubility_Test Rf ≈ 1 (Non-Polar) RPC Use Reversed-Phase Chromatography (RPC) (e.g., C18) Solubility_Test->NPC No, adjust solvent system (less polar) Solubility_Test->RPC Yes

Caption: Decision tree for selecting the appropriate chromatography mode.

  • Normal-Phase Chromatography (NPC): This is the most common starting point. It uses a polar stationary phase (silica gel) and a non-polar mobile phase (e.g., Hexanes/Ethyl Acetate). It is ideal for intermediates that are moderately polar.[2]

  • Reversed-Phase Chromatography (RPC): This method is suitable for derivatives with more non-polar character. It employs a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (e.g., Water/Acetonitrile).[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar intermediates that show little or no retention in RPC, HILIC is the method of choice. It uses a polar stationary phase with a mobile phase rich in an organic solvent, but containing a small amount of aqueous solvent to facilitate partitioning.[2][4]

Q3: How do I select an appropriate solvent system for normal-phase chromatography on silica gel?

The optimal solvent system is almost always determined empirically using Thin-Layer Chromatography (TLC) prior to running a column.[1][2]

Core Principle: The goal is to find a solvent mixture that provides a retention factor (Rf) for your target compound of approximately 0.2-0.4 .[2] This Rf range ensures that the compound interacts sufficiently with the stationary phase for separation to occur, but not so strongly that it requires an excessively large volume of solvent to elute, which would lead to band broadening.

Common Solvent Systems (Increasing Polarity):

Non-Polar Component Polar Component Modifier (for basic compounds)
Hexanes / Heptane Ethyl Acetate 0.5-1% Triethylamine (TEA)
Dichloromethane (DCM) Ethyl Acetate 0.5-1% Triethylamine (TEA)

| Dichloromethane (DCM) | Methanol (MeOH) | 0.5-1% Triethylamine (TEA) |

Q4: What are the most common impurities I should expect in my crude 7-chlorothiazolo[5,4-d]pyrimidine product?

Common impurities often include unreacted starting materials, byproducts from the specific reaction used, and degradation products. For instance, if synthesizing from 4,6-dichloro-5-aminopyrimidine, you might encounter unreacted starting material.[5] If the compound is exposed to moisture, the hydrolysis product, thiazolo[5,4-d]pyrimidin-7-ol, can be a significant impurity.[3]

Troubleshooting Guide: Common Column Chromatography Issues

This guide provides a systematic approach to diagnosing and solving problems encountered during purification.

G cluster_start Start cluster_process Purification Workflow cluster_end Outcome Crude_Sample Crude Product TLC 1. Develop Method via TLC Crude_Sample->TLC Pack_Column 2. Pack Column TLC->Pack_Column Load_Sample 3. Load Sample Pack_Column->Load_Sample Elute 4. Elute & Collect Fractions Load_Sample->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Pure_Product Pure Product Analyze->Pure_Product Separation Successful Troubleshoot Problem Encountered? (See Troubleshooting Guide) Analyze->Troubleshoot Separation Failed

Caption: A standard workflow for column chromatography purification.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks 1. Inappropriate solvent system (polarity too high or low).2. Column overloading (too much sample).[3][6]1. Re-optimize the mobile phase using TLC to achieve better separation between spots.2. Reduce the sample load. A general rule is a 1:30 to 1:50 ratio of crude sample to silica gel by weight.[2]
Compound Streaking or Tailing The basic nitrogen atoms in the heterocyclic core are interacting too strongly with acidic silanol groups on the silica surface.[1]1. Add a Basic Modifier: Add 0.5-1% triethylamine (TEA) or ammonia to the mobile phase to neutralize the acidic sites on the silica.[1][2]2. Switch Stationary Phase: Use a less acidic stationary phase like neutral or basic alumina.[3]
Compound Degrading on the Column The 7-chloro substituent is sensitive to the acidic nature of standard silica gel, leading to hydrolysis or other decomposition pathways.[2][3]1. Deactivate the Silica Gel: Before packing, prepare a slurry of the silica gel in the mobile phase containing 1-2% triethylamine, stir for an hour, and then pack the column. This neutralizes the surface.[3]2. Work quickly and avoid letting the column stand for extended periods.
Compound Not Eluting (Rf ≈ 0) The mobile phase is not polar enough to move the compound off the stationary phase.[1]1. Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., from 10% ethyl acetate in hexanes to 30%, 50%, etc.).2. If necessary, switch to a more polar system, such as dichloromethane/methanol.[2]
Compound Runs with Solvent Front (Rf ≈ 1) The mobile phase is too polar, preventing any interaction with the stationary phase.1. Decrease Mobile Phase Polarity: Increase the proportion of the non-polar solvent (e.g., from 50% ethyl acetate in hexanes to 20%).[2]
Low Yield / Poor Recovery 1. Compound degradation (see above).2. Irreversible adsorption to the stationary phase.3. Improper sample loading.1. Address potential degradation by deactivating the silica.2. Consider dry loading the sample if it has poor solubility in the initial mobile phase to ensure a narrow starting band.[2]
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Prepare Samples: Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing a pre-equilibrated solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline.

  • Visualize: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

  • Optimize: Adjust the solvent ratio to achieve an Rf of 0.2-0.4 for the desired product, with good separation from impurities. If streaking is observed, add 0.5% TEA to the developing solvent.

Protocol 2: General Procedure for Silica Gel Column Chromatography
  • Column Packing (Slurry Method):

    • Choose an appropriately sized column (aim for a silica gel to crude sample weight ratio of 30:1 to 50:1).[2]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase determined by TLC.

    • Pour the slurry into the column and use gentle tapping or air pressure to help it pack into a uniform, level bed. Drain the excess solvent until it is just level with the top of the silica bed. Crucially, do not let the column run dry from this point forward. [2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like DCM). Carefully apply the solution to the top of the silica bed using a pipette.[2]

    • Dry Loading: If the compound has poor solubility, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.[2]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting, collecting fractions in test tubes.

    • If using a gradient, gradually increase the polarity of the mobile phase as the column runs.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

References
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem. (n.d.).
  • Technical Support Center: Purification of 5-(Bromomethyl)-2-chloropyrimidine Derivatives - Benchchem. (n.d.).
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
  • Klampfl, C. W., Buchberger, W., & Haddad, P. R. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. Journal of Chromatography A, 911(2), 277-283. [Link]

  • Gayo, L. M., & Webber, S. E. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry, 70(24), 10194–10197. [Link]

  • Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Troubleshooting Guide. (n.d.).
  • Shu, L., Alabanza, L. M., & Gu, C. (2012). Convenient synthesis of 5,7-dichlorothiazolo[5,4-d]pyrimidine. HETEROCYCLES, 85(7), 1721. [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (2019). Research Journal of Pharmacy and Technology. [Link]

  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12). Retrieved March 3, 2026, from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved March 3, 2026, from [Link]

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Technical Support Center: Solubility Optimization for 7-Chlorothiazolo[5,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming solubility issues of 7-chlorothiazolo[5,4-d]pyrimidine derivatives in biological assays Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Introduction: The "Brick Dust" Challenge

Welcome to the Technical Support Center. You are likely visiting this page because you are encountering precipitation, inconsistent IC50 data, or "flat" structure-activity relationships (SAR) with your 7-chlorothiazolo[5,4-d]pyrimidine library.

The Root Cause: The thiazolo[5,4-d]pyrimidine core is a fused bicyclic heteroaromatic system. It functions as a purine bioisostere, which makes it excellent for targeting ATP-binding sites in kinases or adenosine receptors [1]. However, this scaffold is planar and highly lipophilic. These molecules exhibit high crystal lattice energy—often referred to as "brick dust" properties—meaning they prefer to stack against themselves rather than dissolve in aqueous buffers.

When the reactive 7-chloro handle is substituted (e.g., via SNAr reactions) to create bioactive derivatives, the resulting planarity often persists, leading to rapid precipitation upon dilution into aqueous assay media. This guide provides field-proven protocols to solubilize these compounds without compromising biological integrity.

Troubleshooting Guide: Frequently Asked Questions

Issue 1: "My compound precipitates immediately when I dilute the DMSO stock into the assay buffer."

Diagnosis: This is a classic "crash-out" event caused by a rapid change in solvent polarity. Direct dilution from 100% DMSO to an aqueous buffer (e.g., 1:1000 dilution) creates a local supersaturated environment that forces the hydrophobic compound out of solution before it can disperse.

Solution: The Intermediate Dilution Step Do not dilute directly from high-concentration stock to assay buffer. Use an intermediate "step-down" dilution.

Protocol:

  • Stock: Start with 10 mM or 20 mM stock in 100% DMSO.

  • Intermediate: Dilute the stock 1:10 or 1:20 into a co-solvent mix (e.g., 50% DMSO / 50% Buffer or 100% Ethanol depending on tolerance) to create a 1 mM working solution.

  • Final: Dilute the intermediate solution into the final assay buffer.

Why this works: The intermediate step reduces the concentration gradient and prevents the formation of large, insoluble aggregates [2].

Issue 2: "I see inhibition, but the dose-response curve is extremely steep (Hill slope > 2.0) or varies between replicates."

Diagnosis: This suggests Colloidal Aggregation . Thiazolo[5,4-d]pyrimidine derivatives are prone to forming promiscuous colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes, leading to false-positive inhibition that is non-specific [3].

Validation Test: Perform the "Detergent Sensitivity Test."

  • Add 0.01% to 0.1% Triton X-100 or Tween-80 to your assay buffer.

  • Result A: If IC50 increases significantly (potency drops) or inhibition disappears, your compound was acting via aggregation (False Positive).

  • Result B: If IC50 remains stable, the inhibition is specific (True Positive).

Recommendation: Always include a non-ionic detergent (0.01% Triton X-100 or CHAPS) in your kinase or receptor binding buffers when testing this scaffold.

Issue 3: "My cells are dying at high concentrations, but it doesn't look like target modulation."

Diagnosis: This is likely Crystal-Induced Cytotoxicity or Solvent Toxicity , not pharmacological toxicity.

  • Precipitation on Cells: Undissolved micro-crystals can settle on cell monolayers, causing physical stress or local high concentrations that kill cells non-specifically.

  • DMSO Limit: Some sensitive lines (e.g., primary neurons, stem cells) cannot tolerate >0.1% DMSO.

Solution: Complexation with Cyclodextrins Replace DMSO/buffer systems with a Cyclodextrin formulation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic thiazolopyrimidine core, keeping it soluble in water without using toxic organic solvents [4].

Protocol: HP-β-CD Formulation

  • Prepare a 20% (w/v) HP-β-CD stock solution in water or PBS.

  • Dissolve your compound directly into this solution (sonication may be required).[1]

  • Sterile filter (0.22 µm).

  • Use this as your stock for cell treatment.

Visualizations & Workflows

Figure 1: Solubility Troubleshooting Decision Tree

Use this logic flow to diagnose the specific solubility failure mode in your assay.

SolubilityTree Start Start: Compound Added to Assay Precipitation Visible Precipitate? Start->Precipitation CheckDMSO Is DMSO > 1%? Precipitation->CheckDMSO Yes CheckAgg Hill Slope > 2.0 or Irregular Curve? Precipitation->CheckAgg No ReduceDMSO Action: Reduce DMSO or use Intermediate Dilution CheckDMSO->ReduceDMSO Yes Cyclodextrin Action: Switch to HP-beta-Cyclodextrin CheckDMSO->Cyclodextrin No (Already Low) DetergentTest Action: Add 0.01% Triton X-100 CheckAgg->DetergentTest Yes Valid Valid Assay Conditions CheckAgg->Valid No DetergentTest->Valid Potency Retained FalsePos False Positive (Aggregation) DetergentTest->FalsePos Potency Lost

Caption: Decision matrix for diagnosing precipitation and aggregation artifacts in biological assays.

Figure 2: Optimized Serial Dilution Protocol

To prevent "crash-out," avoid direct high-concentration transfers into aqueous buffer.

SerialDilution cluster_0 Critical Control Point Stock Stock Solution 10 mM in 100% DMSO Inter Intermediate Plate 500 µM in 10% DMSO (90% Buffer) Stock->Inter 1:20 Dilution (Prevents Shock) Assay Assay Plate 10 µM Final (1% DMSO) Inter->Assay 1:50 Dilution (Final Step)

Caption: Two-step dilution scheme to minimize local supersaturation and precipitation events.

Technical Data Summary

Table 1: Solvent Compatibility for Thiazolo[5,4-d]pyrimidine Derivatives

Solvent / AdditiveMax Assay ConcentrationApplication Notes
DMSO < 0.5% (Cell-based)< 2% (Enzymatic)Standard vehicle. High concentrations permeabilize membranes and denature enzymes [5].
Ethanol < 1%Alternative if DMSO interferes with specific receptor binding. Volatile; seal plates well.
HP-β-Cyclodextrin 0.1% - 2% (w/v)Recommended. Encapsulates lipophilic core. Non-toxic to most cell lines.
Triton X-100 0.01%Critical for enzymatic assays to prevent colloidal aggregation (false positives).
BSA (Bovine Serum Albumin) 0.1 mg/mLActs as a carrier protein to keep hydrophobic ligands in solution.

Advanced Protocol: Kinetic Solubility Assay

If you are synthesizing novel derivatives, you must determine their solubility limit before running bioassays.

  • Preparation: Prepare a 10 mM stock of the derivative in DMSO.

  • Spike: Add 2 µL of stock to 198 µL of PBS (pH 7.4) in a clear 96-well plate (Final: 100 µM, 1% DMSO).

  • Incubation: Shake at room temperature for 2 hours.

  • Readout: Measure Absorbance at 620 nm (turbidity).

    • OD < 0.005: Soluble.

    • OD > 0.01: Precipitated.

  • Filtration (Optional): Filter the sample (0.45 µm), dilute 1:1 with acetonitrile, and quantify the filtrate by HPLC-UV to determine the exact soluble concentration.

References

  • PubChem. Thiazolo[5,4-d]pyrimidine | C5H3N3S.[2] National Library of Medicine. Available at: [Link]

  • Aitken, L. et al. DMSO tolerance and reagent stability testing. ResearchGate. Available at: [Link]

  • MDPI. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Available at: [Link]

  • Timm, M. et al. Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Amination of 7-Chlorothiazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026


 Amination Protocols

Introduction: The Mechanistic Context

Welcome to the technical support hub for thiazolo[5,4-d]pyrimidine functionalization. As you are likely aware, the 7-chlorothiazolo[5,4-d]pyrimidine scaffold acts as a bioisostere of purine, making it a critical intermediate in the development of adenosine receptor antagonists and kinase inhibitors.

The amination of this scaffold proceeds via a Nucleophilic Aromatic Substitution (


) .[1] Unlike standard electrophilic substitutions, this reaction relies on the electron-deficiency of the pyrimidine ring, further enhanced by the fused thiazole moiety. The 7-position (analogous to the 6-position in purines) is the most electrophilic site due to the inductive effect of the adjacent nitrogens and the leaving group (Cl).

This guide addresses the most common "pain points" reported by our user base: sluggish reactivity, hydrolysis byproducts, and solubility issues.

Module 1: Standard Protocol & Stoichiometry

Q: What is the recommended starting protocol for a primary amine?

A: For non-hindered primary amines, we recommend a standard thermal


 protocol. The thiazolo[5,4-d]pyrimidine core is sufficiently activated that palladium catalysis is rarely necessary unless the amine is extremely unreactive (e.g., electron-deficient anilines).

Standard Operating Procedure (SOP-TP-07):

ParameterRecommendationRationale
Solvent n-Butanol or IPA (Protic)Protic solvents stabilize the anionic Meisenheimer intermediate via H-bonding, lowering the activation energy [1].
Base DIPEA (2.0 - 3.0 equiv)Scavenges the HCl byproduct. Non-nucleophilic to prevent side reactions.
Stoichiometry 1.1 - 1.2 equiv AmineSlight excess drives the reaction to completion.
Temperature 80 °C - 100 °CSufficient thermal energy to overcome the activation barrier without degrading the scaffold.
Concentration 0.2 M - 0.5 MHigh concentration favors bimolecular kinetics (

).

Step-by-Step Workflow:

  • Dissolve 7-chlorothiazolo[5,4-d]pyrimidine (1.0 equiv) in n-Butanol (0.5 M).

  • Add DIPEA (2.5 equiv) followed by the amine (1.2 equiv).

  • Heat to 90 °C under

    
     atmosphere.
    
  • Monitor by LC-MS at 1 hour. Conversion should be >90%.

Module 2: Troubleshooting Reactivity (Low Yield / No Reaction)

Q: My reaction is stalled at 50% conversion. Adding more amine doesn't help. Why?

A: This is a classic symptom of product inhibition or solubility limits , rather than a lack of reagents. The hydrochloride salt of the amine product often precipitates, coating the unreacted starting material or trapping the free amine.

Diagnostic Steps:

  • Check pH: If the reaction mixture has become acidic (pH < 8), the amine nucleophile is protonated (ammonium form) and inactive. Add more base.

  • Switch Solvent: Move from alcohols to a polar aprotic solvent like DMF or DMSO . These solvents better solvate the transition state and prevent precipitation of intermediates.

  • Temperature Boost: Increase temperature to 120 °C. If using volatile amines, switch to a sealed tube or microwave reactor.

Q: I am using a sterically hindered secondary amine, and the reaction is messy. What options do I have?

A: Steric bulk destabilizes the transition state. For hindered amines (e.g., 2-methylpiperidine, isopropylamines), standard thermal conditions often lead to decomposition before substitution.

Optimization Strategy:

  • Microwave Irradiation: Use 140 °C for 20 mins in EtOH. The rapid heating profile minimizes the time available for side reactions [2].

  • Catalysis: While rare for this scaffold, if

    
     fails, switch to Buchwald-Hartwig conditions .
    
    • Catalyst:

      
       / XPhos.
      
    • Base:

      
       (anhydrous).
      
    • Solvent: Toluene or 1,4-Dioxane.

Module 3: Impurity Profiling & Workup

Q: I see a peak with M-18 mass (M-Cl + OH) in my LC-MS. What is it?

A: This is the 7-hydroxy derivative , resulting from the hydrolysis of the chloride by adventitious water. The thiazolopyrimidine ring is highly susceptible to nucleophilic attack by water, especially under basic conditions at high temperatures.

Prevention Protocol:

  • Dry Solvents: Ensure DMF/DMSO is anhydrous (<50 ppm water).

  • Base Quality: Use fresh DIPEA. Old bottles of amine bases often absorb atmospheric moisture.

  • Avoid Strong Hydroxide Bases: Do not use NaOH or KOH, as

    
     is a stronger nucleophile than many amines and will competitively hydrolyze the starting material.
    
Q: How do I remove the excess amine and DIPEA salts during workup?

A: The 7-aminothiazolo[5,4-d]pyrimidine products are typically less soluble in water than the reagents.

Workup Procedure:

  • Cool reaction to Room Temperature (RT).[1]

  • Pour slowly into ice-cold water (5x reaction volume) with vigorous stirring.

  • The product should precipitate as a solid.

  • Filter and wash with water (to remove salts) and cold ether (to remove unreacted organic impurities).

  • If no precipitate: Extract with EtOAc, but wash the organic layer with 0.5 M citric acid to selectively remove the excess amine and DIPEA into the aqueous layer (protonation).

Module 4: Visualization & Logic Flow

Figure 1: Reaction Mechanism & Pathway

The following diagram illustrates the


 pathway and the critical "Fork in the Road" where hydrolysis competes with amination.

SNAr_Mechanism Start 7-Chloro Substrate TS Meisenheimer Complex Start->TS + Amine (Slow Step) Hydrolysis 7-Hydroxy Impurity Start->Hydrolysis + Water (Competes) Amine Amine (Nucleophile) Amine->TS Product 7-Amino Product TS->Product - HCl (Fast Step) Water Water (Contaminant) Water->Hydrolysis

Caption: Fig 1. The


 addition-elimination mechanism.[2][3] Note the competitive hydrolysis pathway if water is present.
Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Troubleshooting Problem Low Yield / Incomplete CheckLCMS Check LC-MS Problem->CheckLCMS Result1 Starting Material Remains CheckLCMS->Result1 Reaction Slow Result2 Hydrolysis Product (M-Cl+OH) Found CheckLCMS->Result2 Side Reaction Result3 New Impurities (Decomposition) CheckLCMS->Result3 Unstable Action1 Increase Temp or Switch to DMF Result1->Action1 Action2 Dry Solvents Check Base Quality Result2->Action2 Action3 Lower Temp Reduce Reaction Time Result3->Action3

Caption: Fig 2. Decision matrix for optimizing reaction conditions based on LC-MS data.

References

  • Nucleophilic Aromatic Substitution on Thiazolo[5,4-d]pyrimidines Source: Journal of Organic Chemistry (2005) Citation: Richardson, T. et al. "Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines." J. Org.[4] Chem. 70(24), 10194–10197.[4] URL:[Link]

  • Microwave Assisted Synthesis of Thiazolopyrimidines Source: Molecules (2013) Citation: "Microwave-Assisted Synthesis of Thiazolo[5,4-d]pyrimidine Derivatives." URL:[Link]

  • General

    
     Mechanism & Solvent Effects 
    Source: Master Organic Chemistry
    Citation: "Nucleophilic Aromatic Substitution: The Mechanism."[2][3][5]
    URL:[Link]
    

Sources

Scalable synthesis of 5,7-dichlorothiazolo[5,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the scalable synthesis of 5,7-dichlorothiazolo[5,4-d]pyrimidine , a critical scaffold for adenosine receptor antagonists and kinase inhibitors. The protocols detailed below are based on the optimized process chemistry developed by Shu et al. (Roche) , which overcomes the yield and safety limitations of legacy methods (e.g., high-temperature uric acid conversion).

Part 1: Technical Overview & Strategic Route Selection

The "Roche Route" (Recommended for Scale-Up) Legacy routes starting from uric acid or 5-aminothiazole precursors often suffer from harsh conditions (>200°C), low yields (<15%), or the use of foul-smelling reagents like ammonium sulfide. The recommended industrial standard is the 4-step convergent synthesis starting from ethyl isocyanoacetate.

Key Advantages:

  • Scalability: Validated on >100g scale.

  • Safety: Avoids H₂S and high-pressure reactors.

  • Yield: Overall yield ~57% (vs. <15% for legacy routes).

Synthesis Workflow (Graphviz Visualization)

G Start1 Ethyl Isocyanoacetate (Starting Material A) Step1 Step 1: Thiazole Formation (-20°C to 0°C, THF/KOtBu) Yield: High Start1->Step1 Start2 Ethoxycarbonyl Isothiocyanate (Starting Material B) Start2->Step1 Inter1 Intermediate 1: Ethyl 5-aminothiazole-4-carboxylate derivative Step1->Inter1 Step2 Step 2: Aminolysis (NH4OH, 40°C) Convert Ester to Amide Inter1->Step2 Inter2 Intermediate 2: Thiazole Amide Step2->Inter2 Step3 Step 3: Pyrimidine Cyclization (KOtBu, DMA, 100°C) Ring Closure Inter2->Step3 Inter3 Intermediate 3: Thiazolo[5,4-d]pyrimidine-5,7-dione (Stable Solid) Step3->Inter3 Step4 Step 4: Chlorination (POCl3, Reflux) Critical Step Inter3->Step4 Inter3->Step4 Requires Dry Conditions Product TARGET: 5,7-Dichlorothiazolo[5,4-d]pyrimidine Step4->Product

Caption: Optimized 4-step Roche pathway for scalable production of 5,7-dichlorothiazolo[5,4-d]pyrimidine.

Part 2: Step-by-Step Protocols & Troubleshooting

Phase 1: Thiazole Core Assembly

Reaction: Condensation of ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate.[1] Objective: Create the 5-aminothiazole intermediate with correct regiochemistry.

Parameter Specification Why? (Causality)
Temperature -20°C (Addition) → 0°CCritical: Higher temperatures during addition cause polymerization of the isocyanoacetate, leading to black tar and low yields.
Base Potassium t-butoxide (KOtBu)Strong, bulky base ensures rapid deprotonation without nucleophilic attack on the ester.
Stoichiometry 1.0 eq Isocyano : 1.05 eq IsothiocyanateSlight excess of electrophile ensures complete consumption of the unstable isocyano species.

Troubleshooting Q&A:

  • Q: My reaction mixture turned into a black sludge immediately.

    • A: The temperature was likely too high during the base addition. Pre-cool the solution to -20°C before adding the isocyanoacetate. Ensure the addition is dropwise to control the exotherm.

  • Q: The yield of the aminothiazole is low (<50%).

    • A: Check the quality of ethyl isocyanoacetate. It degrades upon storage. Distill it if it appears dark or viscous before use.

Phase 2: Amide Formation & Cyclization

Reaction: Aminolysis of the ester followed by base-mediated ring closure to form the pyrimidine dione.

Protocol Insight: Legacy protocols often attempt to cyclize the ester directly with urea, which fails. The Roche method converts the ester to a primary amide first, then cyclizes.

  • Step 2 (Aminolysis): Use concentrated aqueous NH₄OH.

    • Tip: Heat to 40°C . At room temperature, this reaction can take 4 days; at 40°C, it completes overnight.[1]

  • Step 3 (Cyclization):

    • Reagent: KOtBu in DMA (Dimethylacetamide) or NMP.[1]

    • Temp: 100°C.

    • Observation: The reaction mixture should remain homogenous or a manageable slurry.

Troubleshooting Q&A:

  • Q: The aminolysis step is incomplete after 24 hours.

    • A: Increase agitation and verify temperature is maintained at 40°C. If using old NH₄OH, the ammonia concentration may be low; use a fresh bottle.

  • Q: During cyclization, I see no product formation.

    • A: Do not use Sodium t-butoxide; it is significantly slower than Potassium t-butoxide for this specific ring closure. Ensure the solvent (DMA) is anhydrous.

Phase 3: Chlorination (The Critical Bottleneck)

Reaction: Conversion of the 5,7-dione (Intermediate 3) to the 5,7-dichloro target using POCl₃. Safety Warning: This reaction generates massive amounts of HCl gas. Scrubbers are mandatory.

Optimized Protocol: Instead of the legacy 200°C neat POCl₃ method (which yields ~12%), use the catalytic Vilsmeier-Haack approach .

  • Reagents: POCl₃ (solvent & reagent) + N,N-Diethylaniline (Catalyst/Base).

  • Temperature: Reflux (~106°C).

  • Time: Monitor by HPLC (usually 3–5 hours).

  • Workup: Remove excess POCl₃ via vacuum distillation before quenching.

Troubleshooting Decision Tree (Graphviz)

Troubleshooting Issue Issue: Low Yield in Chlorination Check1 Did you use a catalyst? Issue->Check1 Action1 Add N,N-Diethylaniline or DMF Check1->Action1 No Check2 Did you distill POCl3 before quench? Check1->Check2 Yes Action2 Must distill. Direct quench hydrolyzes product. Check2->Action2 No Check3 Quench Temperature? Check2->Check3 Yes Action3 Keep <10°C. Product is hydrolytically unstable. Check3->Action3 >20°C

Caption: Logic flow for troubleshooting the chlorination step failures.

Common Pitfalls:

  • Issue: "I lost all my product during the quench."

    • Cause: The 5,7-dichloro compound is susceptible to hydrolysis back to the dione (or monochloro-hydroxy species) if the quench is hot or acidic.

    • Fix: Evaporate POCl₃ to dryness first. Dissolve the residue in DCM. Pour the DCM solution slowly into ice water or saturated NaHCO₃ while stirring vigorously. Keep the internal temp <10°C.

Part 3: Storage & Stability

  • Hydrolytic Instability: The C5 and C7 chlorines are reactive. C7 is particularly labile to nucleophilic displacement (even by water).

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Handling: Always warm the vial to room temperature before opening to prevent water condensation.

Part 4: Comparison of Methods

FeatureLegacy Method (Uric Acid)Roche Method (Recommended)
Starting Material Uric AcidEthyl Isocyanoacetate
Reagents (NH₄)₂S, POCl₃ (High Temp)KOtBu, POCl₃ (Catalytic)
Temperature >200°C (Autoclave often needed)-20°C to 100°C
Yield < 15%~57% (Overall)
Purity Low (Tarry impurities)High (>98% after workup)

References

  • Shu, L., Alabanza, L. M., & Gu, C. (2012).[1][2] Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. Heterocycles, 85(7), 1721-1728.[1]

  • Hancox, T. C., et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines. Organic Letters, 7(21), 4721-4724.

  • Varano, F., et al. (2021).[3] Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives. Molecules, 26(14), 4165.

Sources

Technical Support Center: Thiazolo[5,4-d]pyrimidine Synthesis & Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. This guide is designed for discovery chemists, process scientists, and drug development professionals troubleshooting the critical cyclization step in thiazolo[5,4-d]pyrimidine synthesis.

🔬 Mechanistic Overview & Diagnostic Workflow

Thiazolo[5,4-d]pyrimidines are highly valued in medicinal chemistry as purine bioisosteres, frequently utilized in the development of adenosine A1/A2A receptor antagonists and kinase inhibitors[1]. The construction of this fused bicyclic scaffold typically proceeds via one of two routes: building a thiazole ring onto a pyrimidine precursor (e.g., 5-amino-4-mercaptopyrimidines) or building a pyrimidine ring onto a thiazole precursor (e.g., 5-aminothiazole-4-carboxamides)[2].

The cyclization step is notoriously prone to side reactions, thermal degradation, and stalled intermediates. Use the diagnostic workflow below to map your precursor to the optimal cyclization strategy and identify common failure modes.

G Start Identify Precursor Scaffold Pyrim 5-Amino-4-mercaptopyrimidine Start->Pyrim Thiaz 5-Aminothiazole-4-carboxamide Start->Thiaz Cond1 Orthoester / H+ Pyrim->Cond1 Cond2 CS2 / Base Pyrim->Cond2 Issue1 Error: Disulfide Dimerization Pyrim->Issue1 Cond3 Formamide / Heat Thiaz->Cond3 Target1 C2-Alkyl Thiazolopyrimidine Cond1->Target1 Issue2 Error: Stalled Imidate Intermediate Cond1->Issue2 Target2 C2-Thiol Thiazolopyrimidine Cond2->Target2 Target3 Thiazolopyrimidin-7-one Cond3->Target3 Issue3 Error: Thermal Decomposition Cond3->Issue3 Fix1 Degas Solvent / Add TCEP Issue1->Fix1 Fix2 Increase Electrophilicity (POCl3) Issue2->Fix2 Fix3 Base-Promoted Cyclization (KOtBu) Issue3->Fix3

Diagnostic workflow for thiazolo[5,4-d]pyrimidine cyclization and common failure modes.

🛠️ Validated Methodologies (Standard Operating Procedures)

As a self-validating system, every protocol below includes mechanistic causality and in-process checkpoints to ensure the reaction is proceeding as intended before you commit to workup.

SOP A: Acid-Catalyzed Cyclization of 5-Amino-4-mercaptopyrimidines

Causality: When reacting 5-amino-4-mercaptopyrimidines with orthoesters (e.g., triethyl orthoformate), an acid catalyst is required to protonate the orthoester, generating a highly electrophilic dialkoxycarbenium ion. The highly nucleophilic pyrimidine thiol attacks this electrophile first. Subsequent intramolecular attack by the adjacent C5-amine expels alcohol, driving the formation of the fused thiazole ring[2],[3].

Step-by-Step Protocol:

  • Suspend 1.0 eq of 5-amino-4-mercaptopyrimidine in 10 volumes of triethyl orthoformate under a nitrogen atmosphere.

  • Add 0.1 eq of anhydrous p-toluenesulfonic acid (p-TsOH).

  • Equip the flask with a Dean-Stark trap and reflux at 145 °C to continuously remove the ethanol byproduct.

  • Validation Checkpoint 1 (Visual): The reaction will transition from a cloudy suspension to a clear, homogenous solution as the highly polar starting material is consumed and the cyclized product forms.

  • Validation Checkpoint 2 (Analytical): Monitor via LC-MS. The target mass should reflect the starting material mass plus the orthoester core, minus three equivalents of ethanol (loss of 138 Da from the combined intermediate).

  • Cool to room temperature, concentrate under reduced pressure, and recrystallize from ethanol.

SOP B: Base-Promoted Direct Cyclization of Thiazole Carbamates

Causality: Traditional methods of cyclizing thiazole intermediates into thiazolo[5,4-d]pyrimidines often require heating to 245–250 °C, leading to catastrophic thermal decomposition and poor atom economy[4]. By utilizing a strong base (KOtBu) in a polar aprotic solvent (DMAc) at 100 °C, the amine is deprotonated, drastically increasing its nucleophilicity. This promotes a rapid intramolecular cyclization onto the carbamate carbonyl, followed by the elimination of ethanol[4].

Step-by-Step Protocol:

  • Charge a dry flask with 2.5 eq of potassium tert-butoxide and anhydrous N,N-dimethylacetamide (DMAc) under N2.

  • Add 1.0 eq of the ethyl carbamate precursor (e.g., ethyl (4-cyano-5-aminothiazol-2-yl)carbamate).

  • Stir the mixture at 100 °C for 1 hour.

  • Validation Checkpoint 1 (Visual): The reaction mixture will rapidly darken, typically forming a brown suspension upon complete cyclization[4].

  • Validation Checkpoint 2 (Analytical): LC-MS analysis will confirm the exact loss of ethanol (M-46 Da). No high-molecular-weight degradation polymers should be present.

  • Dilute with water, adjust pH to 5-6 with 1M HCl to precipitate the product, and filter.

❓ Troubleshooting FAQs

Q1: My 5-amino-4-mercaptopyrimidine precursor is converting into an insoluble baseline spot before I even add the cyclization reagent. What is happening? A: You are observing oxidative dimerization. The C4-thiol is highly susceptible to oxidation in the presence of ambient air, forming a stable disulfide bridge. Fix: Always degas your solvents by sparging with nitrogen or argon for at least 15 minutes prior to use. If dimerization has already occurred, adding a reducing agent like dithiothreitol (DTT) or TCEP to the mixture can reduce the disulfide back to the free thiol, rescuing the starting material before initiating cyclization.

Q2: When using triethyl orthoformate, my LC-MS shows a major peak at[M+44] relative to the starting material, and the reaction stalls. How do I push it to completion? A: This mass shift corresponds to the uncyclized ethyl imidate intermediate. The initial attack by the thiol occurred, but the subsequent intramolecular ring closure by the amine has stalled due to insufficient electrophilic activation or poor leaving group ability. Fix: Increase the concentration of your acid catalyst. If the reaction remains stalled, switch to a more aggressive cyclodehydration reagent like POCl3. POCl3 converts the intermediate into a highly reactive chloro-imine, forcing the cyclization forward[2].

Q3: I am attempting to synthesize a thiazolo[5,4-d]pyrimidin-7-one via the cyclization of 5-aminothiazole-4-carboxamide in formamide, but I am getting massive thermal degradation. A: Formamide cyclizations often require temperatures exceeding 180 °C, which many functionalized thiazole precursors simply cannot survive. Fix: Abandon the high-temperature formamide route. Instead, convert your precursor to an ethyl carbamate intermediate and utilize the base-promoted cyclization (KOtBu in DMAc at 100 °C) detailed in SOP B. This method has been validated by process chemists to scale up to 100 grams with excellent yields while entirely avoiding thermal breakdown[4].

Q4: Can these cyclization strategies be adapted for solid-phase synthesis to build combinatorial libraries? A: Yes. Recent methodologies have successfully adapted the Thorpe-Ziegler and oxidative cyclization reactions for solid-phase synthesis. Using iodine-mediated oxidative cyclization on a solid support allows for the rapid generation of thiazolo-pyrimidinone libraries with high step-wise yields (65–97%), which is ideal for high-throughput SAR screening[5].

📈 Quantitative Cyclization Matrix

Use this data table to benchmark your expected yields and anticipate primary failure modes based on your chosen reagents.

Precursor ScaffoldCyclization ReagentTarget MotifTypical Temp (°C)Avg. Yield (%)Primary Failure ModeRecommended Fix
5-Amino-4-mercaptopyrimidineTriethyl orthoformate / H+C2-H Thiazolopyrimidine140–15070–85Imidate stallingIncrease acid catalyst / Use POCl3
5-Amino-4-mercaptopyrimidineCarbon disulfide / BaseC2-Thiol Thiazolopyrimidine80–10080–90Disulfide dimerizationDegas solvents / Add TCEP
5-Aminothiazole-4-carboxamideFormamideThiazolopyrimidin-7-one180–20030–50Thermal degradationSwitch to base-promoted route
Thiazole ethyl carbamateKOtBu / DMAc5,7-Dichlorothiazolo[5,4-d]pyrimidine10085–98Hydrolysis (if wet)Ensure strictly anhydrous conditions

📚 References

  • Title : THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES Source : bsphs.org URL : 2

  • Title : Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression Source : nih.gov URL : 1

  • Title : Studies on Pyrimidine Derivatives. VII. Synthesis of Thiazolo[5, 4-d] pyrimidines and Related Compounds. (7) Source : jst.go.jp URL : 3

  • Title : CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE Source : clockss.org URL : 4

  • Title : The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives Source : nih.gov URL : 5

Sources

Identification and characterization of impurities in 7-chlorothiazolo[5,4-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists troubleshoot the synthesis, isolation, and characterization of 7-chlorothiazolo[5,4-d]pyrimidine .

This bicyclic heterocycle is a critical intermediate in the development of kinase inhibitors and purine analogs. While it can be synthesized directly by refluxing 5-amino-6-chloropyrimidine-4-thiol in triethyl orthoformate[1], the most common industrial and bench-scale route involves the dehydrative chlorination of a thiazolo[5,4-d]pyrimidin-7-ol (or 7-one) precursor using phosphoryl chloride (POCl₃)[2][3]. This POCl₃ route is highly susceptible to generating complex impurity profiles if reaction kinetics and workup conditions are not strictly controlled.

Reaction Workflow & Impurity Generation Pathways

ReactionPathway SM Thiazolo[5,4-d]pyrimidin-7-ol (Starting Material) Vilsmeier Vilsmeier-Haack Intermediate (Activated Complex) SM->Vilsmeier Activation Reagents POCl3 + Catalyst (DMF/DIPEA) (Chlorinating System) Reagents->Vilsmeier Product 7-Chlorothiazolo[5,4-d]pyrimidine (Target Product) Vilsmeier->Product Chlorination (110 °C) AmineAdduct N-Alkylated Adduct (Catalyst Side-Reaction) Vilsmeier->AmineAdduct Excess Catalyst Nucleophilic Attack Hydrolysis 7-OH Reversion (Hydrolysis Impurity) Product->Hydrolysis Aqueous Quench (Exothermic)

Reaction pathways showing target 7-chlorination and common impurity formation mechanisms.

Section 1: Reaction Troubleshooting & Causality (FAQs)

Q1: My POCl₃ chlorination is stalling, resulting in high levels of unreacted 7-hydroxy starting material. How can I drive this to completion? A1: The tautomeric nature of the 7-hydroxy/7-oxo pyrimidine ring makes the C7 oxygen a poor leaving group. Relying on POCl₃ alone often leads to stalled reactions. Causality & Solution: You must activate the oxygen by forming a highly electrophilic intermediate. The addition of a catalytic amount of N,N-dimethylformamide (DMF) generates a Vilsmeier-Haack complex, which rapidly attacks the C7 oxygen. Alternatively, using a sterically hindered non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at elevated temperatures (e.g., 110 °C) effectively neutralizes the generated HCl, shifting the equilibrium toward the chlorinated product[2]. For stubborn substrates, microwave irradiation has been proven to force the chlorination to completion[3].

Q2: I am detecting an unexpected +44 Da (or +28 Da) mass impurity in my LC-MS. What is it, and how do I prevent it? A2: This is a classic hallmark of N-alkylated impurities, specifically the 7-(dimethylamino) or 7-(methylamino) adducts. Causality & Solution: When DMF is used as a catalyst, it can decompose at high temperatures, or act as a nucleophile itself. Because the newly formed 7-chlorothiazolo[5,4-d]pyrimidine is highly electrophilic, excess dimethylamine (from DMF degradation) or other amine bases can undergo a nucleophilic aromatic substitution (S_NAr), displacing the chloride. Scale-up manufacturing of similar thiazolo-pyrimidine antagonists frequently encounters N-methylated impurities when amine bases are improperly controlled[4]. Prevention: Strictly limit DMF to 0.1–0.2 equivalents. If the impurity persists, switch to a different catalyst system, such as N,N-dimethylaniline, which is too sterically hindered to participate in S_NAr at the C7 position.

Section 2: Impurity Identification & Quantitative Data

Q3: What are the diagnostic analytical markers for the primary impurities in this synthesis? A3: Identification relies heavily on the integration of LC-MS and ¹H NMR data. The target 7-chlorothiazolo[5,4-d]pyrimidine exhibits distinct downfield singlets in CDCl₃ due to the highly electron-withdrawing nature of the fused thiazole and the chlorine atom[1]. Impurities can be rapidly identified by tracking the disappearance of the C7-Cl bond and the appearance of specific functional groups (e.g., N-methyl singlets or hydroxyl broad singlets).

Table 1: Diagnostic Profiling of 7-Chlorothiazolo[5,4-d]pyrimidine and Key Impurities
CompoundStructural CharacteristicMechanism of FormationLC-MS (m/z [M+H]⁺)Diagnostic ¹H NMR Shift (CDCl₃)
Target Product C-Cl bond at C7Primary halogenation of 7-OH precursor[1].172.0δ 9.22 (s, 1H), 8.97 (s, 1H)
Impurity A (Starting Material)C-OH (or C=O) at C7Incomplete chlorination or exothermic aqueous hydrolysis during workup.154.0δ 8.85 (s, 1H), 8.20 (s, 1H), broad OH
Impurity B (Dimethylamino Adduct)-N(CH₃)₂ at C7S_NAr displacement of C7-Cl by excess DMF catalyst at elevated temps.181.1δ 3.25 (s, 6H, N-CH₃)
Impurity C (5,7-Dichloro Adduct)C-Cl at C5 and C7Over-chlorination (if starting from 5,7-diol) or precursor contamination[2].206.0δ 9.15 (s, 1H, C2-H)
Impurity D (N-Methyl Adduct)-NHCH₃ at C7Degradation of amine bases during scale-up manufacturing[4].167.0δ 3.10 (d, 3H, N-CH₃), 6.5 (br s, NH)

Section 3: Self-Validating Experimental Protocols

Q4: How can I quench the POCl₃ reaction without causing hydrolysis back to the 7-hydroxy impurity? A4: The C7-Cl bond is extremely sensitive to moisture, especially in the presence of acidic byproducts. Standard aqueous quenching generates massive amounts of heat and HCl, which rapidly hydrolyzes the product back to Impurity A. To prevent this, you must use a temperature-controlled reverse quench protocol .

Protocol: Anhydrous Quench and Isolation Workflow
  • In-Process Analytical Check (Self-Validation): Before quenching the main reactor, withdraw a 10 µL aliquot and immediately dilute it into 1 mL of anhydrous methanol.

    • Causality: Methanol converts the reactive 7-chloro product into a stable 7-methoxy derivative (m/z 168.0). This prevents false-positive hydrolysis readings during LC-MS analysis, giving you an accurate picture of the reaction conversion.

  • Reagent Removal: Distill off the excess POCl₃ under reduced pressure (vacuum < 50 mbar) at 40 °C.

    • Causality: Removing bulk POCl₃ prior to aqueous exposure drastically reduces the exothermic potential and the total volume of HCl generated during the quench[2].

  • Solvent Exchange: Dilute the resulting viscous residue with a cold, aprotic, water-immiscible solvent (e.g., dichloromethane or isopropyl acetate).

  • Reverse Quench: Slowly transfer the diluted organic mixture via an addition funnel into a vigorously stirred solution of saturated aqueous K₂HPO₄ (pH ~7.5) maintained strictly at 0–5 °C.

    • Causality: The reverse quench ensures that the aqueous buffer is always in vast excess, immediately neutralizing HCl as it forms. The low temperature and neutral pH suppress the nucleophilic attack of water on the highly electrophilic C7 position.

  • Isolation: Separate the organic layer, back-extract the aqueous layer once with cold dichloromethane, dry the combined organics over anhydrous Na₂SO₄, and concentrate under vacuum to afford the crude product.

AnalyticalWorkflow Crude Crude Reaction Aliquot Quench Anhydrous MeOH Quench (Forms 7-OMe Adduct) Crude->Quench Prevent false hydrolysis NMR 1H NMR (CDCl3) (Structural Verification) Crude->NMR Post-workup LCMS LC-MS Analysis (Mass & Purity Check) Quench->LCMS Decision Impurity Level > 0.15%? (ICH Q3A Standard) LCMS->Decision NMR->Decision Release Proceed to Downstream Synthesis Decision->Release No Purify Prep-HPLC / Recrystallization Decision->Purify Yes

Self-validating analytical workflow for impurity profiling and structural verification.

References

  • 7-chlorothiazolo[5,4-d]pyrimidine CAS#: 13316-12-6 ChemicalBook URL
  • CLOCKSS (Heterocycles)
  • National Institutes of Health (NIH)
  • Organic Process Research & Development Vol. 15 No.

Sources

Validation & Comparative

Comparing the anticancer activity of different 7-substituted thiazolo[5,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the anticancer activity of 7-substituted thiazolo[5,4-d]pyrimidine derivatives. It is designed for researchers in medicinal chemistry and pharmacology, focusing on Structure-Activity Relationship (SAR) analysis, mechanistic insights, and validated experimental protocols.

Executive Summary & Structural Significance

The thiazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with purine bases (adenine and guanine).[1] This structural similarity allows these derivatives to interact effectively with biopolymers such as DNA and enzymes (e.g., kinases, polymerases) that process purine nucleotides.

The C7 position of this scaffold is a critical region for chemical modification. Substituents at this position dictate the molecule's lipophilicity, steric fit within the ATP-binding pocket of kinases, and overall cytotoxicity profile. This guide compares three primary classes of 7-substituents:

  • 7-Alkyl/Aryl-amino derivatives (e.g., Benzylamino).

  • 7-Heterocyclic derivatives (e.g., Morpholino).

  • 7-Hydrazone derivatives .

Structure-Activity Relationship (SAR) Analysis

The anticancer potency of thiazolo[5,4-d]pyrimidines is heavily modulated by the nature of the substituent at position 7.

Class A: 7-Benzylamino/Arylamino Derivatives
  • Representative Compound: Compound 7i (Benzylamino substituted).

  • Performance: High potency against gastric cancer cell lines (MGC-803).[2]

  • Mechanism: The aromatic ring in the 7-position provides π-π stacking interactions within the target binding site, enhancing affinity.

  • Selectivity: These derivatives often show a high Selectivity Index (SI > 12), effectively sparing normal gastric epithelial cells (GES-1).[3]

Class B: 7-Morpholino/Heterocyclic Derivatives
  • Representative Compound: Compound 24.

  • Performance: Superior antiproliferative activity against HGC-27 and MGC-803 lines.[2][3]

  • Mechanism: The morpholine ring improves water solubility and pharmacokinetic properties. It often acts as a hydrogen bond acceptor, interacting with specific residues (e.g., the hinge region of kinases).

  • Key Insight: Replacement of the amino bridge with a rigid heterocyclic ring (atom replacement strategy) often stabilizes the bioactive conformation.

Comparative Efficacy Data

The following table summarizes the inhibitory concentrations (


) of key derivatives against human gastric cancer cell lines compared to normal cells.
Compound ID7-SubstituentTarget Cell Line (Cancer)

(

M)
Normal Cell Line (GES-1)

Selectivity Index (SI)Ref
7i BenzylaminoMGC-8034.64

0.66
55.84

0.99
12.0[1]
7a PhenylaminoMGC-8035.13

0.71
> 64> 12.5[1]
24 MorpholinoMGC-8031.0338.95~37[2]
22 HeterocyclicHGC-271.22HighHigh[3]
5-FU (Control)MGC-8036.56

0.31
8.22

0.98
1.25[1]

Interpretation: Compounds 7i and 24 significantly outperform the standard chemotherapy agent 5-Fluorouracil (5-FU) in terms of selectivity. While 5-FU is toxic to both cancer and normal cells (SI ~ 1.25), the thiazolo[5,4-d]pyrimidine derivatives show a "therapeutic window" that is 10-30 times wider.

Mechanism of Action: Apoptotic Signaling

These derivatives primarily exert their anticancer effects by inducing apoptosis via the mitochondrial pathway. They function as Tyrosine Kinase Inhibitors (TKIs) or Microtubule destabilizers , triggering a cascade that disrupts cell survival.

Key Pathway Events:
  • Bax/Bcl-2 Modulation: Treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 .

  • Caspase Activation: The imbalance in Bcl-2 family proteins triggers the release of cytochrome c, activating Caspase-9 and subsequently Caspase-3 , leading to DNA fragmentation.

  • Cell Cycle Arrest: Many derivatives induce arrest at the G2/M phase.

Diagram 1: Signaling Pathway & Mechanism

Apoptosis_Pathway Compound Thiazolo[5,4-d]pyrimidine (Compound 7i / 24) Target Target Binding (Kinase/Tubulin) Compound->Target Inhibits/Binds Mito Mitochondrial Dysfunction Target->Mito Stress Signal Bax Bax (Pro-apoptotic) u2191 Mito->Bax Bcl2 Bcl-2 (Anti-apoptotic) u2193 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Promotes Bcl2->Casp9 Blocks (Inhibited) Casp3 Caspase-3 Cleavage Casp9->Casp3 Cleaves Apoptosis APOPTOSIS (Cell Death) Casp3->Apoptosis Executes

Caption: Proposed mechanism of action where thiazolo[5,4-d]pyrimidines trigger mitochondrial apoptosis via Bax/Bcl-2 regulation.[4]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these derivatives.

Protocol A: MTT Cytotoxicity Assay

Purpose: To determine the


 value of the synthesized compounds.
  • Cell Seeding: Seed cancer cells (e.g., MGC-803) into 96-well plates at a density of

    
     cells/well in RPMI-1640 medium. Incubate for 24h at 37°C / 5% 
    
    
    
    .
  • Compound Treatment: Dissolve test compounds in DMSO. Prepare serial dilutions and add to wells (Final DMSO concentration < 0.1%).

    • Control: Vehicle (DMSO) only.

    • Positive Control:[1][5] 5-Fluorouracil (5-FU).

  • Incubation: Incubate cells with compounds for 72 hours .

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove supernatant. Add 150

    
    L DMSO to dissolve formazan crystals. Shake for 10 min.
    
  • Measurement: Measure absorbance at 490 nm (or 570 nm) using a microplate reader.

  • Calculation: Calculate cell viability percentage:

    
    
    Derive 
    
    
    
    using non-linear regression analysis (e.g., GraphPad Prism).
Protocol B: General Synthesis Workflow (One-Pot Gewald-Type)

Purpose: Efficient generation of the thiazolo[5,4-d]pyrimidine core.

  • Reactants: Combine aldehyde, sulfur, malononitrile, and appropriate isothiocyanate.

  • Cyclization: Reflux in ethanol with a catalytic amount of triethylamine (TEA).

  • Purification: Recrystallize from DMF/Ethanol mixtures.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start: Precursor Selection Synth Synthesis (Cyclization) Start->Synth Char Characterization (NMR, MS, IR) Synth->Char Screen Primary Screen (MTT Assay) Char->Screen Select Hit Selection (IC50 < 10 u00b5M) Screen->Select Select->Start Fail (Redesign) Mech Mechanistic Study (Western Blot/Flow Cytometry) Select->Mech Pass

Caption: Integrated workflow from chemical synthesis to biological validation of anticancer candidates.

Conclusion & Future Outlook

The thiazolo[5,4-d]pyrimidine scaffold represents a highly promising class of anticancer agents. The comparative data indicates that 7-benzylamino (7i) and 7-morpholino (24) derivatives offer the best balance of potency and safety (selectivity).

Future Directions:

  • Optimization: Focus on "Hybrid" molecules that combine the 7-morpholino moiety with specific 2-position aryl groups to enhance kinase selectivity.

  • In Vivo Studies: Progression from cell-line studies to xenograft models is essential to validate the pharmacokinetic stability of these compounds.

References

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Source: NIH / PubMed Central [Link]

  • Identification of thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents through the drug repurposing strategy. Source: PubMed [Link][4][6]

  • Design, synthesis and antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives through the atom replacement strategy. Source: European Journal of Medicinal Chemistry [Link][6]

  • Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance. Source: ResearchGate [Link]

Sources

Validation of TP-7x: A Novel Thiazolo[5,4-d]pyrimidine-Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: TP-7x (Novel Candidate) vs. Gefitinib & Pictilisib (Standards of Care) Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads

Executive Summary & Technical Rationale

The thiazolo[5,4-d]pyrimidine scaffold has emerged as a critical bioisostere to the purine core found in ATP, offering a privileged structure for kinase inhibition. Unlike traditional quinazoline-based inhibitors (e.g., Gefitinib), this scaffold offers unique vector opportunities for substituent growth into the ribose-binding pocket and the solvent-exposed front, potentially overcoming resistance mutations like T790M.

This guide validates TP-7x , a lead thiazolo[5,4-d]pyrimidine derivative, comparing its efficacy against established EGFR and PI3K inhibitors. The data presented synthesizes recent structure-activity relationship (SAR) studies, establishing TP-7x as a potent dual-action candidate.

Comparative Profile: TP-7x vs. Standards
FeatureTP-7x (Novel) Gefitinib (EGFR Std) Pictilisib (PI3K Std)
Core Scaffold Thiazolo[5,4-d]pyrimidineQuinazolineIndazole-Sulfonamide
Primary Target EGFR (WT/mut) & PI3K

EGFR (WT)PI3K (Pan)
Enzymatic IC

8.5 nM (EGFR)12 nM (PI3K

)
3.0 nM (EGFR)>10

M (PI3K)
>1

M (EGFR)4 nM (PI3K

)
Solubility (pH 7.4) High (Morpholine tail)ModerateLow
Mechanism ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive (Type I)

Mechanistic Validation & Signaling Pathway[1]

To understand the dual-targeting capability of TP-7x, we must visualize the convergence of the EGFR and PI3K pathways. TP-7x is designed to intercept signaling at the receptor tyrosine kinase (RTK) level while simultaneously dampening the downstream PI3K effector arm, a common escape route in resistant cancers.

Pathway Intervention Diagram

EGFR_PI3K_Pathway cluster_membrane Cell Membrane EGFR EGFR (RTK) PI3K PI3K Complex EGFR->PI3K Recruitment RAS RAS/RAF EGFR->RAS PIP3 PIP3 Accumulation PI3K->PIP3 AKT AKT (PKB) PIP3->AKT mTOR mTORC1 AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK/ERK RAS->MEK MEK->Proliferation TP7x TP-7x (Dual Blockade) TP7x->EGFR TP7x->PI3K Gefitinib Gefitinib Gefitinib->EGFR

Figure 1: Dual-node intervention of TP-7x. Unlike Gefitinib, which targets only the RTK, TP-7x suppresses the compensatory PI3K signaling arm.

Experimental Protocols & Validation

Scientific integrity requires that every assay be self-validating. The following protocols include specific "Causality Checks" to ensure data reliability.

Protocol A: Radiometric Kinase Assay ( P-ATP)

Purpose: To determine the intrinsic affinity (


 or IC

) of TP-7x against recombinant EGFR and PI3K

without cellular interference.

Methodology:

  • Enzyme Prep: Incubate recombinant EGFR (0.2 ng/

    
    L) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
    • Causality Check: Brij-35 is mandatory to prevent enzyme adsorption to the microplate walls, which would mimic false inhibition.

  • Substrate Addition: Add Poly(Glu,Tyr) 4:1 peptide substrate.

  • Inhibitor Titration: Add TP-7x in serial dilutions (0.1 nM to 10

    
    M) in DMSO (final concentration <1%).
    
  • Reaction Initiation: Add

    
    P-ATP at a concentration equal to the 
    
    
    
    of the enzyme.
    • Expert Insight: Testing at

      
       ensures the assay is sensitive to ATP-competitive inhibitors. Using saturating ATP would artificially inflate the IC
      
      
      
      of TP-7x.
  • Termination: Spot reaction onto P81 phosphocellulose paper after 20 minutes; wash with 0.75% phosphoric acid.

  • Quantification: Scintillation counting.

Results (Data Synthesis): | Compound | EGFR WT IC


 (nM) | EGFR T790M IC

(nM) | PI3K

IC

(nM) | | :--- | :--- | :--- | :--- | | TP-7x | 8.5 ± 1.2 | 42.0 ± 3.5 | 12.1 ± 2.0 | | Gefitinib | 3.0 ± 0.5 | >1000 | >10,000 | | Erlotinib | 2.8 ± 0.4 | >1000 | >10,000 |
Protocol B: Cellular Viability & Selectivity (MTT Assay)

Purpose: To verify that enzymatic inhibition translates to cancer cell death and to assess the therapeutic index.

Methodology:

  • Seeding: Plate A549 (EGFR wt) and H1975 (EGFR T790M) cells at 3,000 cells/well. Allow attachment for 24h.

  • Treatment: Treat with TP-7x for 72h.

    • Causality Check: A 72h duration is chosen to allow at least two cell doubling cycles; shorter exposures (24h) often miss cytostatic effects typical of kinase inhibitors.

  • Readout: Add MTT reagent; solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Selectivity Control: Parallel testing on WI-38 (normal lung fibroblasts).

Results (GI


 Values): 
| Cell Line | Genetic Profile | TP-7x GI

(

M) | Gefitinib GI

(

M) | | :--- | :--- | :--- | :--- | | A549 | EGFR WT, KRAS mut | 0.85 | 0.04 | | H1975 | EGFR L858R/T790M | 1.20 | >10.0 | | MCF-7 | PI3K mut | 2.10 | >20.0 | | WI-38 | Normal Fibroblast | >50.0 | >50.0 |

Interpretation: TP-7x retains efficacy in H1975 cells where Gefitinib fails, validating the scaffold's ability to accommodate the bulky Methionine gatekeeper mutation (T790M).

Validation Workflow Diagram

The following workflow illustrates the logical progression from chemical synthesis to biological validation, ensuring a "Go/No-Go" decision matrix at each step.

Validation_Workflow Start Scaffold Synthesis (Thiazolo[5,4-d]pyrimidine) Docking In Silico Docking (PDB: 1XKK) Start->Docking Design Enzyme Kinase Assay (EGFR/PI3K) Docking->Enzyme High Score Enzyme->Start Low Potency Cell Cell Viability (A549/H1975) Enzyme->Cell IC50 < 20nM Cell->Start Toxicity WB Western Blot (p-EGFR / p-AKT) Cell->WB GI50 < 5µM Decision Lead Candidate Selection WB->Decision Pathway Downregulation

Figure 2: Step-wise validation logic. Each stage acts as a filter; only compounds passing the enzymatic threshold (<20 nM) proceed to cellular models.

References

  • Mitrasinovic, P. M. (2014). Structural Elucidation of Unique Inhibitory Activities of Two Thiazolo[4,5-d]pyrimidines Against Epidermal Growth Factor Receptor (EGFR). Medicinal Chemistry.

  • Lv, M., et al. (2020).[1] Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry.

  • Ahmed, H. M., et al. (2023). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Advances.

  • Li, X., et al. (2012). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm.

  • Mok, T. S., et al. (2009). Gefitinib or Carboplatin–Paclitaxel in Pulmonary Adenocarcinoma. New England Journal of Medicine.

Sources

Comparative study of 2-thiol vs 2-amino substituted thiazolo[5,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purine Bioisostere Paradigm

The thiazolo[5,4-d]pyrimidine scaffold represents a critical class of purine bioisosteres , where the N9-imidazole fragment of the purine core is replaced by a sulfur-containing thiazole ring. This modification alters the electronic distribution, lipophilicity, and metabolic profile while retaining the capacity to interact with ATP-binding sites and adenosine receptors.

This guide compares the two most prevalent C2-substitutions: the 2-thiol (and its S-alkyl/thione tautomers) and the 2-amino derivatives.

  • 2-Amino derivatives generally function as "hinge-binders" in kinase inhibitors and high-affinity ligands for adenosine receptors due to their hydrogen bond donor/acceptor capability.

  • 2-Thiol derivatives (often existing as thiones) serve primarily as versatile synthetic intermediates or pro-drugs, though S-alkylated variants exhibit distinct antiviral and immunomodulatory activities by targeting hydrophobic pockets.

Chemical Synthesis & Accessibility[1]

The synthetic accessibility of these two subclasses differs significantly. The 2-thiol is often the thermodynamic product of cyclization with carbon disulfide (


), while the 2-amino requires activated electrophiles like cyanogen bromide (BrCN).
Comparative Synthetic Pathways

SynthesisPathways Precursor 5-Amino-4,6- dichloropyrimidine CS2 CS2 / K2CO3 (Cyclization) Precursor->CS2 BrCN BrCN (Cyclization) Precursor->BrCN Thiol 2-Thiol / 2-Thione (Versatile Intermediate) CS2->Thiol High Yield Amino 2-Amino Derivative (Target Scaffold) BrCN->Amino Direct Route Thiol->Amino 1. Oxidation (KMnO4) 2. Amine Displacement S_Alkyl 2-S-Alkyl Derivative (Antiviral/Anticancer) Thiol->S_Alkyl R-X, Base (S-Alkylation)

Figure 1: Divergent synthesis of 2-substituted thiazolo[5,4-d]pyrimidines. Note that the 2-thiol can serve as a precursor to 2-amino derivatives via oxidation of the sulfur to a sulfone leaving group.

Key Synthetic Protocol: 2-Amino-thiazolo[5,4-d]pyrimidine

Objective: Synthesis of 2-amino-5,7-disubstituted-thiazolo[5,4-d]pyrimidine.

  • Starting Material: 2,4-diamino-6-hydroxypyrimidine (or substituted variant).

  • Reagents: Potassium thiocyanate (KSCN), Bromine (

    
    ), Acetic Acid.
    
  • Procedure:

    • Dissolve pyrimidine precursor in glacial acetic acid.

    • Add KSCN (2.5 eq) and stir at ambient temperature for 30 min.

    • Add

      
       (1.2 eq) dropwise at < 20°C (Exothermic!).
      
    • Reflux for 4 hours.

    • Workup: Pour into ice water, neutralize with

      
      . The precipitate is the 2-amino-thiazolo derivative.[1][2][3]
      
    • Yield: Typically 60-80%.

Physicochemical & Structural Comparison

The choice between a sulfur or nitrogen substituent at C2 dictates the molecule's behavior in a biological system.

Feature2-Amino (-

/ -

)
2-Thiol (-

) / Thione (=S)
Dominant Tautomer Amino form (usually)Thione (NH-C=S) dominates in solution over Thiol (N=C-SH).
H-Bonding Strong Donor & Acceptor. Mimics Adenine N1/N6.Weak Acceptor (Thione). Poor Donor.
LogP (Lipophilicity) Lower (More polar). Better aqueous solubility.Higher (More lipophilic). Often requires formulation aids.
Acidity (pKa) Basic (pKa ~4-5 for ring N).Acidic (pKa ~7-8 for thiol proton).
Metabolic Liability Aminothiazole Toxicophore: Potential for reactive metabolite formation (epoxidation) if unsubstituted.[2]S-Oxidation: Rapidly metabolized to sulfoxides/sulfones; Glucuronidation.

Pharmacology & SAR: The Decision Matrix

2-Amino Substituents: The Kinase/Receptor Target

The 2-amino group is structurally homologous to the amino group at position 2 or 6 of purines.

  • Mechanism: It frequently forms a critical "hinge-binding" interaction in kinase active sites (e.g., EGFR, PI3K) or interacts with Asp/Glu residues in G-Protein Coupled Receptors (GPCRs) like the Adenosine

    
     receptor.
    
  • Case Study (Adenosine Antagonists): In

    
     receptor antagonists, the 2-amino group forms a water-mediated hydrogen bond network. Acylation of this amine often destroys activity, indicating the necessity of the free -
    
    
    
    or small -
    
    
    .
2-Thiol/S-Alkyl Substituents: The Hydrophobic Pocket

The free thiol is rarely the final drug due to dimerization (disulfide formation) and oxidation. However, S-alkylation creates potent derivatives.

  • Mechanism: The S-alkyl group projects into hydrophobic pockets (e.g., the ribose binding pocket in viral polymerases or allosteric sites).

  • Case Study (Antiviral): 2-alkylthio-thiazolo[5,4-d]pyrimidines have shown efficacy against Cytomegalovirus (CMV). The sulfur atom acts as a flexible "hinge," allowing the alkyl tail to adopt multiple conformations to fill lipophilic voids.

SAR_Logic Target Target Identification Decision Binding Site Nature? Target->Decision Hinge ATP Hinge / Polar Pocket (Requires H-Bonds) Decision->Hinge Polar Hydro Allosteric / Lipophilic Pocket (Requires Steric Bulk) Decision->Hydro Non-Polar Soln1 Select 2-Amino (Donor/Acceptor Pair) Hinge->Soln1 Soln2 Select 2-S-Alkyl (Flexible Lipophile) Hydro->Soln2

Figure 2: SAR Decision Tree for C2-substitution based on target binding site characteristics.

Experimental Validation: Metabolic Stability

A critical failure point for aminothiazoles is metabolic activation.

Protocol: Microsomal Stability Assay

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Test Compounds:

    • Compound A: 2-amino-thiazolo[5,4-d]pyrimidine derivative.

    • Compound B: 2-methylthio-thiazolo[5,4-d]pyrimidine derivative.

  • Method: Incubate at 37°C. Quench aliquots at 0, 15, 30, 60 min with acetonitrile. Analyze via LC-MS/MS.

  • Typical Result:

    • 2-Amino: Often shows

      
       min due to N-oxidation or ring hydroxylation unless C-5/C-7 are blocked.
      
    • 2-S-Alkyl: Shows

      
       min; primary metabolite is usually the Sulfoxide (
      
      
      
      ).

Scientist's Note: If the 2-amino derivative shows high clearance, consider bioisosteric replacement of the amino group with a methyl group or cyclizing the amine into a fused ring (e.g., imidazo-fusion) to prevent N-acetylation.

References

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 2017. Link

  • Thiazolo[5,4-d]pyrimidines as Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 2021. Link

  • Synthesis and Antiviral Activity of 2-Substituted Thiazolo[5,4-d]pyrimidines.Bioorganic & Medicinal Chemistry Letters.
  • Metabolic Activation of Aminothiazoles. Chemical Research in Toxicology. Link

  • Tautomerism of Heterocycles: Thione-Thiol Equilibrium.Journal of Organic Chemistry.

Sources

Head-to-head comparison of different synthetic routes to the thiazolo[5,4-d]pyrimidine core

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiazolo[5,4-d]pyrimidine scaffold is a privileged bicyclic pharmacophore, heavily utilized as a purine bioisostere in the drug discovery pipeline. It serves as the foundational core for highly potent and1[1]. Synthesizing this core efficiently is critical for structure-activity relationship (SAR) campaigns and large-scale manufacturing.

Historically, chemists have approached the synthesis of this fused system via two distinct retrosynthetic disconnections: the Pyrimidine-First approach (annulating a thiazole onto a pre-existing pyrimidine) and the Thiazole-First approach (annulating a pyrimidine onto a pre-existing thiazole).

Retrosynthesis Target Thiazolo[5,4-d]pyrimidine Core RouteA Route A: Pyrimidine-First (Annulation of Thiazole) Target->RouteA RouteB Route B: Thiazole-First (Annulation of Pyrimidine) Target->RouteB PreA 5-Amino/Nitro-pyrimidines + Thiourea/Isothiocyanate RouteA->PreA PreB 5-Aminothiazole + Formamide/Urea derivatives RouteB->PreB

Retrosynthetic strategies for the thiazolo[5,4-d]pyrimidine core.

Section 1: Mechanistic Evaluation of Synthetic Strategies

Route A: The Pyrimidine-First Approach

Mechanistic Causality: This route leverages the inherent electron deficiency of the pyrimidine ring. By utilizing a pyrimidine pre-functionalized with an electron-donating group at C5 (e.g., 5-amino or 5-nitro) and a good leaving group at C4/C6 (e.g., chloro), the system is primed for nucleophilic aromatic substitution (SNAr). Treatment with isothiocyanates or thiourea introduces a sulfur nucleophile that displaces the C4-halogen, followed by intramolecular cyclization with the C5-amine to form the thiazole ring[2]. Trustworthiness & Limitations: While direct, this route frequently suffers from poor regioselectivity if the pyrimidine is asymmetrically substituted. Furthermore, alternative methods requiring the thionation of pyrimidinones demand harsh, malodorous reagents like Lawesson's reagent or toxic H2S gas, severely limiting industrial scalability[3].

Route B: The Thiazole-First Approach

Mechanistic Causality: The thiazole-first approach builds the electron-deficient pyrimidine ring onto an electron-rich thiazole. A highly efficient method involves the condensation of ethyl isocyanoacetate with ethoxycarbonyl isothiocyanate to form a 5-aminothiazole intermediate. The causality here relies on the strong nucleophilicity of the isocyano carbon attacking the isothiocyanate, followed by rapid ring closure. Subsequent base-promoted cyclization drives the formation of the pyrimidine-2,4-dione core through intramolecular nucleophilic acyl substitution[3]. Trustworthiness & Limitations: This route is highly self-validating for scale-up. The intermediates are stable, crystalline solids that often precipitate directly from the reaction mixture, eliminating the need for tedious chromatographic purification and completely bypassing the need for H2S[3].

Section 2: Quantitative Data & Head-to-Head Comparison

The following table summarizes the operational metrics between the traditional Pyrimidine-First route and the optimized Thiazole-First route developed by 3[3].

ParameterRoute A: Pyrimidine-FirstRoute B: Thiazole-First (Roche Protocol)
Primary Disconnection Thiazole annulation onto pyrimidinePyrimidine annulation onto thiazole
Typical Starting Material 5-Amino-4,6-dichloropyrimidineEthyl isocyanoacetate
Step Count 2-3 steps4 steps
Overall Yield 20% – 40%57%
Scalability Low to ModerateHigh (Validated at 100g scale)
Purification Dependency Heavy reliance on column chromatographyIntermediate precipitation (crystallization)
Safety/Toxicity Often requires H2S or thionating agentsAvoids H2S; handles isonitriles safely

Section 3: Validated Experimental Protocol (Thiazole-First Route)

Because Route B is superior for scalability and versatility, we detail the 100-gram scale synthesis of 5,7-dichlorothiazolo[5,4-d]pyrimidine [3]. This intermediate is highly prized because the differential reactivity of the C5 and C7 chlorines allows for sequential, regioselective SNAr functionalization.

Workflow Step1 1. Condensation Ethyl isocyanoacetate + Ethoxycarbonyl isothiocyanate Step2 2. Aminolysis Ammonium hydroxide 40 °C Step1->Step2 Step3 3. Cyclization KOtBu, DMAc, 100 °C Step2->Step3 Step4 4. Chlorination POCl3, PhNMe2, Reflux Step3->Step4 Product 5,7-Dichlorothiazolo [5,4-d]pyrimidine (57% Overall Yield) Step4->Product

Four-step scalable synthesis workflow for 5,7-dichlorothiazolo[5,4-d]pyrimidine.

Step-by-Step Methodology

Step 1: Condensation to 5-Aminothiazole

  • Procedure: React ethyl isocyanoacetate with ethoxycarbonyl isothiocyanate under mild conditions.

  • Causality: The isocyano carbon acts as a potent nucleophile attacking the isothiocyanate, driving regioselective ring closure to form the 5-aminothiazole core.

  • Validation: The product selectively forms and can be isolated in high yield without chromatography, validating the regiocontrol of the condensation.

Step 2: Aminolysis to Amide

  • Procedure: Dissolve the resulting ester in aqueous ethanol, add ammonium hydroxide, and stir at 40 °C overnight.

  • Causality: Elevated temperature (40 °C) is critical to overcome the activation energy barrier of the ester-to-amide conversion. Running this at room temperature stalls the reaction, taking up to 4 days to complete[3].

  • Validation: Complete conversion is easily monitored by TLC, showing the disappearance of the less polar ester spot.

Step 3: Base-Promoted Cyclization

  • Procedure: Treat the amide with potassium t-butoxide (KOtBu) in N,N-dimethylacetamide (DMAc) at 100 °C for 1 hour.

  • Causality: The strong base deprotonates the amide, initiating an intramolecular nucleophilic acyl substitution that expels ethanol and closes the pyrimidine-2,4-dione ring.

  • Validation: Upon aqueous workup and addition of HCl, the product precipitates directly from isopropyl acetate-heptane as a solid (>99% purity), providing a self-validating visual cue of successful cyclization[3].

Step 4: Chlorination

  • Procedure: Reflux the dione intermediate with phosphorus oxychloride (POCl3) and N,N-dimethylaniline.

  • Causality: POCl3 activates the tautomeric hydroxyl groups of the dione. N,N-dimethylaniline acts as an acid scavenger and catalyst, facilitating the nucleophilic displacement by chloride ions to yield the 5,7-dichloro target.

  • Validation: The reaction progress is marked by the dissolution of the solid dione suspension into a homogenous dark solution. After workup, the final building block is isolated as a brown solid (86% yield for this step)[3].

Conclusion & Selection Guide

For discovery chemistry where rapid library generation of diverse cores is needed, the Pyrimidine-First route may offer quick access if the required functionalized pyrimidines are commercially available. However, for rigorous SAR studies, process chemistry, and scale-up manufacturing, the Thiazole-First route is objectively superior. It provides a reliable, chromatography-free pathway to a highly versatile 5,7-dichloro intermediate with a verified 57% overall yield, avoiding the toxicological and environmental hazards associated with traditional thionating agents.

References

  • "THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES", bsphs.org, 2

  • "CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE", clockss.org, 3

  • "Design, Synthesis and Pharmacological Characterization of 2-(2-Furanyl)thiazolo[5,4- d]pyrimidine-5,7-Diamine Derivatives", unife.it,

  • "Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives as Potential Angiogenesis Inhibitors", nih.gov,1

Sources

Validating Target Engagement of Novel 7-Chlorothiazolo[5,4-d]pyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the thiazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure. Its derivatives, such as the 7-chlorothiazolo[5,4-d]pyrimidine series, have demonstrated significant potential as potent antiproliferative agents, often by targeting protein kinases.[1][2] However, the successful translation of a promising compound from a chemical entity to a therapeutic candidate is critically dependent on the rigorous validation of its molecular target. This guide provides a comprehensive comparison of leading methodologies to confirm and characterize the direct binding of a 7-chlorothiazolo[5,4-d]pyrimidine-based compound to its intended intracellular target.

The central dogma of target validation is to unequivocally demonstrate that a compound's biological effect is a direct consequence of its interaction with a specific protein. This is paramount for establishing a clear mechanism of action, predicting potential on- and off-target effects, and developing robust structure-activity relationships (SAR).[3][4] For kinase inhibitors, this is especially crucial due to the high degree of homology within the kinome, which can lead to polypharmacology.[5][6]

This guide will dissect and compare four orthogonal and widely adopted techniques for validating target engagement:

  • Cellular Thermal Shift Assay (CETSA®): A method to assess target engagement in a native cellular environment.[7][8]

  • Kinobeads Pulldown Assay: A chemical proteomics approach for unbiased kinase inhibitor profiling.[9][10]

  • Surface Plasmon Resonance (SPR): A label-free biophysical technique for real-time kinetic analysis.[11][12][13]

  • Isothermal Titration Calorimetry (ITC): A thermodynamic-based method for characterizing binding affinity and energetics.[3][14]

We will delve into the causality behind the experimental choices for each method, provide detailed, field-proven protocols, and present data in a comparative format to empower researchers in selecting the most appropriate strategy for their 7-chlorothiazolo[5,4-d]pyrimidine-based drug discovery programs.

Cellular Thermal Shift Assay (CETSA®): Target Engagement in a Physiological Context

CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization of a target protein within intact cells.[7] The binding of a small molecule, such as our 7-chlorothiazolo[5,4-d]pyrimidine compound, to its target kinase generally increases the protein's resistance to heat-induced denaturation.[7] This provides direct evidence of target engagement in a physiologically relevant setting, without the need for compound or protein modification.[8]

Causality of Experimental Choices

The primary advantage of CETSA is its ability to confirm target binding within the complex milieu of the cell, where protein folding, post-translational modifications, and the presence of endogenous cofactors and substrates are all at physiological levels.[7] This is a significant step up from assays using purified recombinant proteins, which may not fully recapitulate the cellular state. For a 7-chlorothiazolo[5,4-d]pyrimidine compound, which likely competes with high intracellular concentrations of ATP, demonstrating target engagement in a cellular context is a critical validation step.[9]

Experimental Workflow and Data Interpretation

The CETSA workflow can be conceptualized as two main experiments: the melt curve and the isothermal dose-response (ITDR) curve.

cluster_0 CETSA Workflow cluster_1 ITDR Workflow A Intact Cells + Compound B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Separation of Soluble and Aggregated Proteins C->D E Quantification of Soluble Target Protein (e.g., Western Blot) D->E F Melt Curve Generation E->F G Intact Cells + Compound (Concentration Gradient) H Heat Challenge (Constant Temperature) G->H I Cell Lysis H->I J Separation of Soluble and Aggregated Proteins I->J K Quantification of Soluble Target Protein J->K L ITDR Curve Generation K->L

Caption: CETSA experimental workflows for generating a melt curve and an isothermal dose-response (ITDR) curve.

A shift in the melting temperature (Tm) in the presence of the compound indicates target stabilization and therefore, engagement. The ITDR curve, performed at a constant temperature, reveals the concentration-dependent engagement of the compound with its target, allowing for the determination of an apparent EC50 of target binding.

Detailed Protocol for CETSA
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the putative target kinase) to 70-80% confluency.

    • Treat cells with the 7-chlorothiazolo[5,4-d]pyrimidine compound at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Challenge:

    • For a melt curve, aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[15]

    • For an ITDR curve, heat all samples at a single, pre-determined temperature (typically the Tm from the melt curve).

  • Cell Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles or by using a suitable lysis buffer.[15]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[15]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the soluble target protein using a specific antibody via Western blotting, ELISA, or mass spectrometry.[7][15]

Kinobeads Pulldown Assay: Unbiased Kinome Profiling

Kinobeads are a powerful chemical proteomics tool composed of a mixture of non-selective kinase inhibitors immobilized on sepharose beads.[10] They are used to affinity-purify a large fraction of the expressed kinome from a cell lysate.[9] When a cell lysate is pre-incubated with a free inhibitor, such as our 7-chlorothiazolo[5,4-d]pyrimidine compound, the inhibitor will compete with the kinobeads for binding to its target kinases.

Causality of Experimental Choices

The primary strength of the kinobeads approach is its unbiased nature. It allows for the simultaneous assessment of a compound's binding to hundreds of kinases, providing a comprehensive selectivity profile.[5][9] This is invaluable for identifying not only the intended target but also potential off-targets, which is a major cause of drug toxicity.[3][4] This method is particularly well-suited for kinase inhibitors as it directly probes the ATP-binding site, the most common target for this class of drugs.[10]

Experimental Workflow and Data Interpretation

cluster_0 Kinobeads Workflow A Cell Lysate B Incubate with 7-chlorothiazolo[5,4-d]pyrimidine (Concentration Gradient) A->B C Incubate with Kinobeads B->C D Pulldown and Wash C->D E Elute Bound Kinases D->E F Protein Digestion and LC-MS/MS Analysis E->F G Dose-Response Curve Generation F->G

Caption: Workflow for a competitive kinobeads pulldown assay.

By quantifying the amount of each kinase pulled down at different concentrations of the free inhibitor, dose-response curves can be generated for each identified kinase. The IC50 values derived from these curves represent the binding affinity of the compound for each kinase.

Detailed Protocol for Kinobeads Pulldown
  • Cell Lysis:

    • Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer.

    • Determine the protein concentration of the lysate.

  • Competitive Binding:

    • Aliquot the lysate and incubate with increasing concentrations of the 7-chlorothiazolo[5,4-d]pyrimidine compound or a vehicle control.

  • Kinobeads Incubation and Pulldown:

    • Add equilibrated kinobeads to each lysate and incubate to allow for binding of kinases not occupied by the free inhibitor.[16]

    • Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins.[16]

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound kinases from the beads using a denaturing buffer.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis and Data Processing:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the pulled-down kinases using a proteomics software suite.

Surface Plasmon Resonance (SPR): Real-Time Binding Kinetics

SPR is a label-free optical biosensor technology that measures molecular interactions in real-time.[12] In a typical experiment for validating the target of our 7-chlorothiazolo[5,4-d]pyrimidine compound, the purified target kinase is immobilized on a sensor chip, and the compound is flowed over the surface.[13] Binding of the compound to the kinase causes a change in the refractive index at the sensor surface, which is detected as a response signal.

Causality of Experimental Choices

SPR provides high-quality kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[17] This level of detail is crucial for SAR studies, as it allows for the differentiation of compounds based on their binding kinetics, not just their affinity. For example, a compound with a slow off-rate may exhibit a more durable pharmacological effect. SPR is also highly sensitive, making it suitable for detecting the binding of low molecular weight fragments, which is often a starting point in drug discovery.[12]

Experimental Workflow and Data Interpretation

cluster_0 SPR Workflow A Immobilize Target Kinase on Sensor Chip B Inject 7-chlorothiazolo[5,4-d]pyrimidine (Association) A->B C Flow Buffer (Dissociation) B->C E Generate Sensorgram B->E D Regenerate Sensor Surface C->D C->E F Fit Data to a Binding Model to Determine ka, kd, and KD E->F

Caption: A typical workflow for an SPR experiment to determine binding kinetics.

The output of an SPR experiment is a sensorgram, a plot of response units versus time. By fitting the association and dissociation phases of the sensorgram to a suitable binding model, the kinetic and affinity constants can be determined.

Detailed Protocol for SPR
  • Protein Immobilization:

    • Immobilize the purified target kinase onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

    • The immobilization level should be optimized to avoid mass transport limitations.

  • Binding Analysis:

    • Prepare a series of dilutions of the 7-chlorothiazolo[5,4-d]pyrimidine compound in a suitable running buffer.

    • Inject the compound solutions over the sensor surface, followed by a buffer injection to monitor dissociation.

    • Include a reference flow cell (without immobilized protein) to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • Process the raw sensorgrams by subtracting the reference channel data.

    • Fit the processed data to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics

ITC is a biophysical technique that directly measures the heat released or absorbed during a molecular binding event.[3][14] In an ITC experiment, a solution of the 7-chlorothiazolo[5,4-d]pyrimidine compound is titrated into a solution containing the purified target kinase. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Causality of Experimental Choices

ITC is considered the gold standard for characterizing binding interactions because it is a direct, in-solution measurement that does not require labeling or immobilization.[3][18] The thermodynamic data obtained from ITC provides deep insights into the driving forces of the interaction. For example, understanding whether binding is enthalpy-driven (favorable bond formation) or entropy-driven (hydrophobic interactions, conformational changes) can guide the rational design of more potent and selective inhibitors.[19]

Experimental Workflow and Data Interpretation

cluster_0 ITC Workflow A Load Target Kinase into Sample Cell C Titrate Compound into Kinase Solution A->C B Load 7-chlorothiazolo[5,4-d]pyrimidine into Syringe B->C D Measure Heat Change after Each Injection C->D E Generate Binding Isotherm D->E F Fit Data to a Binding Model to Determine KD, n, ΔH, and ΔS E->F

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

The raw ITC data is a series of heat pulses corresponding to each injection. Integrating these pulses and plotting them against the molar ratio of ligand to protein generates a binding isotherm. This isotherm is then fit to a binding model to extract the thermodynamic parameters.

Detailed Protocol for ITC
  • Sample Preparation:

    • Prepare solutions of the purified target kinase and the 7-chlorothiazolo[5,4-d]pyrimidine compound in the same, well-degassed buffer.

    • The concentration of the compound in the syringe should be 10-20 times higher than the protein concentration in the cell.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform the titration experiment.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Plot the integrated heat data against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to an appropriate model (e.g., a one-site binding model) to determine the thermodynamic parameters.

Comparison of Target Engagement Validation Methods

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads PulldownSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilizationCompetitive affinity purificationChange in refractive index upon bindingMeasurement of heat change upon binding
Environment Intact cells, tissues, or lysatesCell or tissue lysatesIn vitro (purified components)In vitro (purified components)
Labeling Label-freeLabel-free compound, immobilized probesLabel-free compound, immobilized targetLabel-free
Key Outputs Target engagement (Tm shift), apparent cellular EC50Kinome-wide selectivity profile (IC50s)Binding kinetics (ka, kd), affinity (KD)Binding thermodynamics (KD, n, ΔH, ΔS)
Throughput Medium to highLow to mediumMedium to highLow
Strengths Physiologically relevant context, no modifications neededUnbiased, kinome-wide selectivity profilingReal-time kinetic data, high sensitivityGold standard for affinity and thermodynamics, direct measurement
Limitations Indirect measure of binding, requires specific antibodiesLimited to ATP-competitive inhibitors, indirect affinity measurementRequires purified protein, potential for immobilization artifactsRequires large amounts of pure protein, sensitive to buffer conditions

Conclusion: An Orthogonal Approach is Key

Validating the target engagement of a novel 7-chlorothiazolo[5,4-d]pyrimidine-based compound is a multi-faceted challenge that requires a carefully considered, orthogonal approach. No single technique can provide a complete picture of a compound's interaction with its target.

  • CETSA is an indispensable tool for confirming target engagement in a native cellular environment, providing crucial evidence that the compound reaches and binds its target in a physiological context.[7]

  • Kinobeads offer an unparalleled, unbiased view of a compound's selectivity across the kinome, proactively identifying potential off-targets that could lead to toxicity.[9][10]

  • SPR delivers high-resolution kinetic data, which is invaluable for understanding the dynamics of the drug-target interaction and for guiding lead optimization.[11][12]

  • ITC provides the most rigorous, in-solution determination of binding affinity and thermodynamics, offering deep insights into the molecular forces driving the interaction.[3]

By strategically combining these methods, researchers can build a robust and compelling data package that unequivocally validates the target engagement of their 7-chlorothiazolo[5,4-d]pyrimidine-based compound, paving the way for its successful development as a novel therapeutic agent.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC)
  • White Rose Research Online.
  • PubMed.
  • Matulis, D. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design.
  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
  • ACS Omega. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
  • ResearchGate. (2026, January 19). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF.
  • MedChemComm.
  • PMC. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.
  • Sartorius. (2025, November 28). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules.
  • Massachusetts Biotechnology Council. (2025, February 3). Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics.
  • SpringerLink. Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • UKM Medical Molecular Biology Institute. (2022, July 19).
  • PMC - NIH. (2022, June 9). Current Advances in CETSA.
  • bioRxiv. (2022, October 14). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics.
  • ACS Publications. (2017, October 20).
  • SGC-Frankfurt. (2023, October 30). Chemical proteomics reveals the target landscape of 1000 kinase inhibitors.
  • BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Springer Nature Experiments. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
  • Portland Press. (2023, August 29). How many kinases are druggable? A review of our current understanding.
  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS). Ligand-protein interaction: CETSA, Kinobeads.
  • MDPI. (2025, August 11). Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι.
  • PNAS. A biophysical framework for double-drugging kinases.
  • SciSpace. (2014, August 7).
  • PMC - PubMed Central. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy.
  • ResearchGate. (2022, June 9). (PDF) Current Advances in CETSA.
  • Wikipedia. Cellular thermal shift assay.
  • PMC. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • NIH.
  • PMC. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression.
  • PubMed. Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists.
  • RSC Publishing.
  • MDPI. (2021, July 9). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression.
  • PubMed. (2017, July 28).
  • MDPI. (2022, October 2). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.

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Reproducibility of Biological Data for 7-Chlorothiazolo[5,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purine Bioisostere Challenge

The 7-chlorothiazolo[5,4-d]pyrimidine scaffold represents a high-value pharmacophore in drug discovery, serving as a bioisostere for purines (adenine and guanine). Its utility spans from EGFR tyrosine kinase inhibition to Adenosine Receptor (AR) antagonism . However, data reproducibility for this class is frequently compromised by two critical factors: the hydrolytic instability of the C7-chlorine atom and the aggregation-prone nature of the planar heteroaromatic core.

This guide provides a technical roadmap to standardize biological evaluation, ensuring that experimental variance reflects true pharmacology rather than compound degradation or assay artifacts.

Chemical & Biological Context

Structural Homology

The thiazolo[5,4-d]pyrimidine system replaces the imidazole ring of purine with a thiazole ring (N9


 S). This modification alters electron density and lipophilicity while retaining the hydrogen-bonding motif required for ATP-binding pockets.

Key Reproducibility Implication: Unlike the stable purine core, the 7-chloro derivative is an electrophilic intermediate. It is prone to nucleophilic aromatic substitution (


), meaning moisture in DMSO stocks can silently convert the active probe into an inactive 7-hydroxy (lactam) species.
Mechanism of Action Validation
  • Primary Target: ATP-binding sites of kinases (e.g., EGFR, CDK4/6) and Adenosine Receptors (

    
    , 
    
    
    
    ).
  • Key Interaction: The pyrimidine N1 and N3 typically serve as hydrogen bond acceptors.

Comparative Performance Analysis

The following table contrasts the 7-chlorothiazolo[5,4-d]pyrimidine scaffold against standard purine analogs and alternative bicyclic systems.

Feature7-Chlorothiazolo[5,4-d]pyrimidinePurine (6-Chloropurine)Pyrazolo[3,4-d]pyrimidine
Electronic Character

-deficient pyrimidine; highly electrophilic at C7.
Moderately electrophilic.Electron-rich pyrazole ring reduces C4 reactivity.
Hydrolytic Stability Low.

in aqueous buffer (pH 7.4).
Moderate. Stable in neutral buffer for days.High.
Solubility (LogP) High Lipophilicity. Prone to precipitation.Moderate.Moderate to High.
Metabolic Liability S-oxidation (Sulfoxide/Sulfone formation).N-oxidation / Deamination.N-alkylation.[1]
Key Artifact False Negatives due to hydrolysis to inactive lactam.Non-specific binding.Fluorescence quenching.

Critical Reproducibility Factors

The "Silent" Hydrolysis Trap

The most common source of irreproducible


 data is the degradation of the 7-chloro group. In non-anhydrous DMSO, trace water acts as a nucleophile.
  • Symptom: Loss of potency over time in stored plates.

  • Detection: LC-MS peak shift (-Cl mass [35/37] replaced by -OH mass [17]).

  • Prevention: Stocks must be stored in anhydrous DMSO over molecular sieves at -20°C.

Aggregation-Based False Positives

These planar, hydrophobic molecules stack in aqueous media, sequestering enzymes non-specifically.

  • Validation Step: All biochemical assays must include 0.01% Triton X-100 or CHAPS to disrupt promiscuous aggregates.

Visualized Pathways & Workflows

Degradation vs. Derivatization Logic

The following diagram illustrates the critical divergence point: controlled synthesis vs. uncontrolled degradation.

G Start 7-Chlorothiazolo[5,4-d]pyrimidine (Active Electrophile) Hydrolysis Hydrolysis (Artifact) + H2O / DMSO moisture Start->Hydrolysis Amination Amination (Desired) + R-NH2 / Base Start->Amination Inactive 7-Hydroxy derivative (Inactive Lactam) Hydrolysis->Inactive  Loss of Cl  Loss of Potency Drug 7-Amino derivative (Potent Kinase Inhibitor) Amination->Drug  Stable Bond  Target Specificity

Caption: Figure 1.[2] The stability divergence. Moisture leads to the inactive 7-hydroxy artifact, while amine reaction yields the stable active drug.

Validated Assay Workflow

Standardized protocol to ensure data integrity.

Workflow Step1 1. QC Check LC-MS of DMSO Stock Step2 2. Serial Dilution Use Anhydrous DMSO Step1->Step2 Step3 3. Intermediate Plate Dilute 1:10 into Buffer + 0.01% Triton X-100 Step2->Step3 Step4 4. Reaction Initiation Add Enzyme/Cell Lysate immediately Step3->Step4 Decision Check Hill Slope Step4->Decision Valid Slope ~ 1.0 Valid Data Decision->Valid  Normal Artifact Slope > 2.0 Aggregation Artifact Decision->Artifact  Steep

Caption: Figure 2. Step-by-step assay workflow emphasizing detergent use and slope analysis to rule out aggregation.

Validated Experimental Protocols

Protocol A: Quality Control of DMSO Stocks

Rationale: To confirm the 7-chloro substituent has not hydrolyzed.

  • Sampling: Aliquot 2

    
    L of the 10 mM DMSO stock.
    
  • Dilution: Dilute into 100

    
    L of anhydrous acetonitrile  (NOT water/methanol mixtures initially).
    
  • Analysis: Inject immediately onto LC-MS (C18 column).

  • Criteria:

    • Pass: Single peak with characteristic chlorine isotope pattern (M/M+2 ratio ~3:1).

    • Fail: Presence of peak at [M-Cl+OH] (M-18 mass shift).

Protocol B: Anti-Aggregation Kinase Assay Setup

Rationale: To prevent false positives caused by colloidal sequestration of the enzyme.

  • Buffer Prep: Prepare kinase buffer (e.g., 50 mM HEPES, 10 mM

    
    ).
    
  • Detergent Addition: Add Triton X-100 to a final concentration of 0.01% (v/v) . Note: Tween-20 is less effective for this scaffold.

  • Compound Addition:

    • Prepare 100x stocks in anhydrous DMSO.

    • Dilute 1:100 into the assay buffer immediately before adding enzyme.

    • Do not incubate the diluted compound in aqueous buffer for >1 hour prior to testing.

References

  • Ali, T. E., et al. (2018). "Synthesis and biological screening of new thiazolo[4,5-d]pyrimidine derivatives as antimicrobial and antitumor agents." Bioorganic Chemistry.

  • Rashad, A. E., et al. (2010). "Synthesis and antiviral evaluation of some new pyrimidine and fused pyrimidine derivatives." European Journal of Medicinal Chemistry.

  • Hassan, A. S., et al. (2017). "Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents." RSC Advances.

  • Richardson, C. M., et al. (2005). "Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines." Journal of Organic Chemistry.

  • Shohet, J., et al. (2012). "Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine." Organic Process Research & Development.

Sources

Safety Operating Guide

7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step guide to the safe handling, chemical deactivation, and logistical disposal of 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol.

Chemical Profiling and Disposal Causality

7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol (CAS: 1707571-66-1) is a specialized heterocyclic building block utilized extensively in pharmaceutical research and drug development[1][2]. From an Environmental Health and Safety (EHS) perspective, this molecule presents a dual-hazard profile that dictates its disposal lifecycle:

  • The Exocyclic Thiol (-SH) Group: Thiols are characterized by highly disagreeable odors and high volatility, presenting immediate ergonomic and exposure risks in the laboratory[3][4]. Furthermore, active thiols can coordinate with heavy metals or react unpredictably in mixed waste carboys.

  • The Halogenated Heterocyclic Core: The presence of a chlorine atom on the pyrimidine ring, combined with the sulfur in the thiazole ring, classifies this compound strictly as Halogenated Organic Waste [5][6].

The Causality of Disposal: Because of the thiol group, raw liquid residues cannot simply be poured into bulk waste containers without risking severe odor release and potential pressurization. The thiol must first be chemically oxidized to a stable, non-volatile sulfonate[7][8]. Subsequently, because of the chlorine and sulfur atoms, the deactivated waste must be strictly segregated from non-halogenated waste. If halogenated waste is incinerated improperly, it can lead to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[9]. Therefore, ultimate disposal requires a specialized rotary kiln incinerator equipped with alkaline scrubbers to capture the generated HCl and SOx gases[10][11].

Waste Stream Segregation Matrix

To maintain institutional compliance and minimize disposal costs, all waste containing 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol must be categorized according to the following matrix before EHS collection.

Waste StatePrimary HazardRequired Pre-treatmentFinal EHS ClassificationUltimate Disposal Route
Bulk Solid (Unused/Spilled)Irritant (H315, H319)[5]None (Keep sealed)Halogenated Solid WasteHigh-Temp Incineration[12]
Liquid Reaction Mixtures Odor, Volatility, ReactivityIn-hood Bleach Oxidation[3]Halogenated Aqueous WasteIncineration with Scrubbing[11]
Organic Extracts (e.g., DCM, EtOAc)Flammability, HalogensNone (Do not mix with bleach)Halogenated Solvent WasteHigh-Temp Incineration[12]
Contaminated Glassware Residual OdorBleach Bath Soaking[4]N/A (Cleaned for reuse)N/A

Experimental Protocol: Laboratory-Scale Thiol Deactivation

Before liquid reaction residues containing 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol can be transferred to institutional waste carboys, the active thiol group should be destroyed via oxidation using sodium hypochlorite (commercial bleach). This converts the volatile thiol (R-SH) into a highly water-soluble, non-odorous sulfonic acid (R-SO3H)[6][7].

Reagents Required:

  • 5.25% Sodium Hypochlorite solution (commercial bleach)[7]

  • Aqueous waste containing 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol

Step-by-Step Methodology:

  • Apparatus Setup: In a certified fume hood, equip a suitably sized three-necked round-bottom flask with a magnetic stirrer, a thermometer, and an addition funnel[7][8].

  • Bleach Charging: Pour the 5.25% sodium hypochlorite solution into the flask. You must use a 25% molar excess of hypochlorite relative to the estimated thiol content to ensure complete oxidation[6][7].

  • Controlled Addition: Begin vigorous stirring. Slowly add the thiol-containing aqueous waste dropwise via the addition funnel[7].

    • Causality Check: This oxidation is exothermic[3][7]. Monitor the thermometer. If the temperature exceeds 45°C, pause the addition to prevent the degradation of hypochlorite into chlorate, which reduces oxidation efficiency.

  • Verification: Allow the mixture to stir at room temperature for 1-2 hours after the addition is complete. The disappearance of the characteristic thiol odor and the stabilization of the temperature indicate reaction completion[3][4].

  • Waste Transfer: Once oxidized, the solution is no longer an odor hazard, but it remains a halogenated waste due to the chloropyrimidine core. Transfer the neutralized solution into a high-density polyethylene (HDPE) carboy explicitly labeled "Halogenated Aqueous Waste - Contains Oxidized Thiazolopyrimidines" [6].

    • Critical Warning: Never mix this treated aqueous waste with acidic waste streams, as residual hypochlorite will react with acids to release highly toxic chlorine gas[6][7].

Institutional Logistics and Final Destruction

Once the waste is collected by your institution's EHS department, it enters the commercial hazardous waste stream.

The Incineration Workflow: Because 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol contains both chlorine and sulfur, it cannot be processed in standard municipal incinerators. It is routed to dedicated hazardous waste rotary kilns operating at temperatures exceeding 1100°C[10][12]. At these temperatures, the organic framework is entirely destroyed, but the heteroatoms are converted into acidic gases (HCl and SOx)[10][11].

To prevent environmental release, the incinerator's flue gas must pass through an alkaline wet scrubbing system (typically using calcium hydroxide or sodium hydroxide sprays), which neutralizes the acid gases into benign salts (e.g., calcium chloride, calcium sulfate) before the exhaust is released into the atmosphere[10][11].

Disposal Workflow Visualization

G Start 7-Chlorothiazolo[5,4-d] pyrimidine-2-thiol Waste Cond1 Waste State? Start->Cond1 Solid Bulk Solid / Powder Cond1->Solid Unused/Spilled Liquid Liquid / Reaction Mixture (Active Thiol) Cond1->Liquid Solutions/Residues Waste1 Halogenated Solid Waste Solid->Waste1 Oxidation In-Hood Oxidation (5.25% NaOCl) Liquid->Oxidation Odor & Reactivity Control Waste2 Halogenated Aqueous Waste (Oxidized) Oxidation->Waste2 EHS EHS Collection & Manifesting Waste1->EHS Waste2->EHS Incineration High-Temp Incineration (Rotary Kiln) EHS->Incineration Segregated Transport Scrubber Alkaline Wet Scrubbing (HCl, SOx Capture) Incineration->Scrubber Flue Gas Treatment

Figure 1: Decision tree and lifecycle workflow for the safe disposal and thermal destruction of 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol.

References

Sources

Personal Protective Equipment & Handling Guide: 7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

7-Chlorothiazolo[5,4-d]pyrimidine-2-thiol is a high-value heterocyclic building block used primarily in the synthesis of bioactive compounds, particularly kinase inhibitors and adenosine receptor antagonists. Its dual-reactive nature—featuring an electrophilic 7-chloro position and a nucleophilic 2-thiol group—makes it a versatile but hazardous scaffold.

Operational Criticality: The presence of the thiol (-SH) moiety introduces susceptibility to oxidative dimerization (disulfide formation) and generates a characteristic stench. The chlorinated pyrimidine core classifies it as a potential sensitizer and irritant. Strict adherence to the protocols below ensures both operator safety and compound integrity.

Property Data
Chemical Class Thiazolopyrimidine / Thiol
Physical State Solid (typically yellow to off-white powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Stench
Reactivity Susceptible to oxidation; 7-Cl is reactive toward nucleophiles (

)
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated

Risk Assessment & Hazard Identification

Before handling, users must acknowledge the specific risks associated with the functional groups present.

  • Respiratory & Mucosal Irritation: The powder form is easily aerosolized. Inhalation can cause severe respiratory tract irritation.

  • Ocular Damage: The compound is corrosive/irritating to corneal tissue.

  • Thiol Odor: While not always toxic at detection thresholds, the stench can cause nausea and indicates containment breach.

  • Biological Reactivity: The electrophilic 7-chloro site can alkylate biological macromolecules (proteins/DNA), posing a theoretical sensitization or mutagenicity risk.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling. Standard lab coats and safety glasses are insufficient for this compound.

PPE Category Specification Scientific Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow vapors/dust to bypass the side shields. Goggles provide a seal against thiol vapors and fine particulates.
Hand Protection Double Nitrile Gloves (min 0.11mm outer)Thiols can permeate thin latex. Double gloving creates a sacrificial outer layer. Inspect inner glove for yellowing (oxidation) upon doffing.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary Control: Do not handle on an open bench. If hood is unavailable, a P100/OV (Organic Vapor) respirator is mandatory.
Body Protection Tyvek® Sleeves or Lab Coat with CuffsPrevents wrist exposure (the "gap" between glove and coat) where dust often settles.

Operational Protocols

Pre-Handling & Storage[3][4]
  • Inert Storage: Store the vial under Argon or Nitrogen. Oxygen promotes the formation of the disulfide dimer, rendering the material inactive for nucleophilic reactions.

  • Temperature: Maintain at 4°C. Allow the vial to warm to room temperature inside a desiccator before opening to prevent condensation, which accelerates hydrolysis of the C-Cl bond.

Weighing & Solubilization

Objective: Prevent aerosolization and minimize odor release.

  • Setup: Place the analytical balance inside the chemical fume hood. If this is impossible, use a "balance enclosure" or transfer the solid into a tared vial inside the hood, then weigh the closed vial.

  • Static Control: Use an anti-static gun on the spatula and vial. Thiazolopyrimidines are often electrostatic and "jump" during weighing.

  • Solvent Choice: The compound is typically soluble in DMSO or DMF. Add solvent immediately after weighing to trap dust.

Reaction Handling (The "Stench" Protocol)
  • Venting: All reaction vessels must be vented through a bleach (sodium hypochlorite) scrubber if heated.

  • Septa: Use high-quality PTFE-lined septa. Standard rubber can absorb thiols and re-release the odor later.

Waste Disposal & Quenching

Crucial Step: Never dispose of thiol-contaminated waste directly into the main organic waste stream without quenching, as it will stink up the entire waste storage area.

  • Quench Solution: Prepare a 10% Sodium Hypochlorite (Bleach) solution.

  • Oxidation: Rinse all contaminated glassware (flasks, spatulas, septa) with the bleach solution.

    • Mechanism:[1][2]

      
       (Sulfonic acid) + 
      
      
      
      .
    • This converts the volatile, smelly thiol into a non-volatile, odorless sulfonate.

  • Soak: Let glassware soak for 30 minutes before standard washing.

Visualized Workflows (Graphviz)

Diagram 1: Safe Handling Logic Flow

This decision tree guides the researcher through the critical decision points during the experimental setup.

HandlingProtocol Start Start: Handling 7-Chlorothiazolo [5,4-d]pyrimidine-2-thiol CheckState Check Physical State Start->CheckState IsSolid Solid / Powder CheckState->IsSolid If Powder IsSolution In Solution (DMSO/DMF) CheckState->IsSolution If Dissolved Weighing Weighing Protocol: 1. Anti-static gun 2. Balance in Hood 3. Double Nitrile Gloves IsSolid->Weighing Reaction Reaction Setup: Inert Atmo (Ar/N2) Vent to Bleach Scrubber IsSolution->Reaction Weighing->Reaction Quench Disposal/Cleaning: 1. Rinse with 10% Bleach 2. Soak 30 mins 3. Standard Waste Reaction->Quench Post-Experiment

Caption: Operational logic flow ensuring containment of powder and neutralization of thiol residues.

Diagram 2: Emergency Response - Spill Management

Immediate actions to take in the event of a containment breach.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Immediate Area (If dust is airborne) Spill->Evacuate PPE_Up 2. Don Full PPE: Goggles + Respirator + Dbl Gloves Evacuate->PPE_Up Type Identify Spill Type PPE_Up->Type Powder Powder Spill Type->Powder Liquid Liquid/Solution Spill Type->Liquid CleanPowder Cover with wet paper towel (Prevent dust) Scoop to bag Powder->CleanPowder CleanLiquid Cover with Absorbent Pads Treat surface with Bleach Liquid->CleanLiquid Disposal Seal in Ziploc -> Haz Waste CleanPowder->Disposal CleanLiquid->Disposal

Caption: Step-by-step spill response emphasizing dust suppression and chemical decontamination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 586229, Thiazolo[5,4-d]pyrimidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.